2,6-Di-tert-butyl-P-benzoquinone
Description
2,6-Di-tert-butylbenzoquinone is a member of 1,4-benzoquinones.
Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3 | |
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InChI Key |
RDQSIADLBQFVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021493 | |
| Record name | 2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione | |
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Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Orange crystalline powder; [MSDSonline], Solid | |
| Record name | 2,6-Di-t-butyl-p-benzoquinone | |
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| Record name | 2,6-Di-tert-butylbenzoquinone | |
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Vapor Pressure |
0.000411 [mmHg] | |
| Record name | 2,6-Di-t-butyl-p-benzoquinone | |
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Color/Form |
Yellow crystals | |
CAS No. |
719-22-2 | |
| Record name | 2,6-Di-tert-butyl-1,4-benzoquinone | |
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| Record name | 2,6-Di-t-butyl-p-benzoquinone | |
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| Record name | 2,6-Di-tert-butyl-P-benzoquinone | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)- | |
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| Record name | 2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione | |
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| Record name | 2,6-di-tert-butyl-p-benzoquinone | |
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| Record name | 2,6-BIS(1,1-DIMETHYLETHYL)-2,5-CYCLOHEXADIENE-1,4-DIONE | |
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| Record name | 2,6-DI-T-BUTYL-P-BENZOQUINONE | |
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| Record name | 2,6-Di-tert-butylbenzoquinone | |
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Melting Point |
65-67 °C | |
| Record name | 2,6-DI-T-BUTYL-P-BENZOQUINONE | |
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| Record name | 2,6-Di-tert-butylbenzoquinone | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Di-tert-butyl-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-tert-butyl-p-benzoquinone, a sterically hindered derivative of p-benzoquinone, is a compound of significant interest across multiple scientific disciplines, including organic synthesis, materials science, and pharmacology. Its unique chemical structure, characterized by bulky tert-butyl groups flanking a reactive quinone core, imparts notable stability and specific reactivity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and associated signaling pathways. The information is intended to serve as a foundational resource for professionals engaged in research and development involving this versatile molecule.
Chemical and Physical Properties
This compound, also known as 2,6-Di-tert-butyl-1,4-benzoquinone, is a yellow to orange crystalline solid.[1][2] The presence of the bulky tert-butyl groups at the 2 and 6 positions enhances its stability compared to the parent p-benzoquinone.[3]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 719-22-2 | [2][4][5][6] |
| Molecular Formula | C₁₄H₂₀O₂ | [1][2][4] |
| Linear Formula | [(CH₃)₃C]₂C₆H₂(=O)₂ | [5][7] |
| Molecular Weight | 220.31 g/mol | [1][2][4][5] |
| IUPAC Name | 2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione | [1][4] |
| InChI | 1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3 | [1][8] |
| InChIKey | RDQSIADLBQFVMY-UHFFFAOYSA-N | [1][8] |
| SMILES | CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C | [1][7] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | Light yellow to yellow to orange powder/crystals | [1][2] |
| Melting Point | 65-67 °C | [1][6][7] |
| Purity | >98.0% (GC) | |
| ¹H NMR | Spectrum available | [8][9] |
| ¹³C NMR | Spectrum available | [10] |
| Mass Spectrum (GC) | Spectrum available | [11] |
| IR Spectrum | Spectrum available | [4][12] |
| UV Spectrum | Data available | [4] |
| Raman Spectrum | Spectrum available | [4][10] |
Experimental Protocols
The primary route for synthesizing this compound is the oxidation of 2,6-di-tert-butylphenol (B90309).[3][13] Various oxidizing agents and catalytic systems can be employed to achieve this transformation.
Synthesis via Salcomine-Catalyzed Oxidation
This method utilizes a cobalt(II) salen complex (salcomine) as a catalyst for the selective oxygenation of 2,6-di-tert-butylphenol using molecular oxygen.[3][13] This procedure is advantageous due to its high yield and the use of an environmentally benign oxidant.[3]
Materials:
-
2,6-Di-tert-butylphenol (0.200 mole, 41.2 g)
-
N,N-dimethylformamide (DMF) (75 ml)
-
Salcomine (bis(salicylidene)ethylenediiminocobalt(II)) (0.0075 mole, 2.5 g)
-
Oxygen gas
-
Crushed ice
-
4 N Hydrochloric acid
-
1 N Hydrochloric acid
Procedure:
-
A 200-ml, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube.
-
The flask is charged with 2,6-di-tert-butylphenol dissolved in N,N-dimethylformamide and salcomine.[13]
-
With continuous stirring, oxygen is introduced at a rate that maintains the reaction temperature below 50°C.[13]
-
The reaction is continued for 4 hours, after which the temperature is expected to drop to approximately 25°C.[13]
-
The reaction mixture is then poured onto 500 g of crushed ice containing 15 ml of 4 N hydrochloric acid, leading to the formation of a yellow-brown precipitate.[13]
-
The precipitate is collected by suction filtration and washed sequentially with three 50-ml portions of 1 N hydrochloric acid, three 100-ml portions of water, and two 25-ml portions of cold ethanol.[13]
-
The crude product is dried under reduced pressure at 50°C for 3 hours.[13]
-
Recrystallization from ethanol yields pure this compound (yield: ~83%).[13]
Synthesis via Hydrogen Peroxide Oxidation
This method employs hydrogen peroxide as the oxidizing agent, often in the presence of a catalyst.[3][14]
Materials:
-
2,6-Di-tert-butylphenol
-
35% aqueous solution of hydrogen peroxide
-
Acetonitrile (B52724) (CH₃CN)
-
Titanosilicate catalyst (e.g., mesoporous amorphous titanosilicate with Si/Ti molar ratio of 20-80)
Procedure (General Outline):
-
The reaction is carried out in acetonitrile with an initial 2,6-di-tert-butylphenol concentration of 0.1-0.4 mol/l.[14]
-
The molar ratio of phenol (B47542) to H₂O₂ is maintained at 1:2 to 1:4.[14]
-
The titanosilicate catalyst is added in an amount of 2.5-10 wt% based on the reaction mass.[14]
-
The reaction is conducted at a temperature of 25-60°C for a duration of 0.5-2 hours.[14]
-
This method is reported to produce the target compound with high selectivity and yield.[14]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, stemming from its redox properties and its role as a metabolite.
Antioxidant and Radical Scavenging Activity
The compound is recognized for its antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress.[3] This characteristic is leveraged in its use as a stabilizer in plastics and polymers to prevent degradation.[2][3] It has also been studied for its potential to enhance the elimination of micropollutants from wastewater through its antioxidant action.[3][15]
Metabolic Significance
This compound is a known metabolite of butylated hydroxytoluene (BHT), a widely used synthetic antioxidant in food and other products.[3][4][16] The formation of this quinone is a key step in the metabolic pathway of BHT in vivo. Understanding this metabolic conversion is crucial for assessing the toxicology and biological effects of BHT.[4][16]
References
- 1. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 719-22-2 [smolecule.com]
- 4. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Di-tert-butyl-1,4-benzoquinone 98 719-22-2 [sigmaaldrich.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. 2,6-Di-tert-butyl-1,4-benzoquinone 98 719-22-2 [sigmaaldrich.com]
- 8. This compound(719-22-2) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]
- 15. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Di-tert-butyl-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key chemical reactions of 2,6-Di-tert-butyl-p-benzoquinone (DTBBQ). This compound, a derivative of p-benzoquinone with two bulky tert-butyl groups, exhibits significant steric hindrance and redox activity, making it a molecule of interest in various fields, including organic synthesis, materials science, and pharmacology. This document summarizes its core physical and chemical characteristics, details experimental protocols for its synthesis, and visualizes key chemical pathways. All quantitative data is presented in structured tables for ease of reference.
Physicochemical Properties
This compound is a yellow to orange crystalline solid at room temperature.[1][2][3] The bulky tert-butyl groups significantly influence its solubility and reactivity.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | [1] |
| Molecular Weight | 220.31 g/mol | [1][4] |
| Appearance | Yellow-orange crystals or crystalline powder | [1][5] |
| Melting Point | 61 - 67 °C | [1][4][5] |
| Boiling Point | 75-80 °C at 0.7 mmHg; 285.4 °C at 760 mmHg | [5][6] |
| Density | ~1.0 g/cm³ | [2][6] |
| Vapor Pressure | 0.000411 mmHg | [4] |
| LogP (Octanol-Water Partition Coefficient) | 4.42 | [4] |
Solubility
This compound is characterized by its low solubility in water and high solubility in various organic solvents, a direct consequence of its hydrophobic tert-butyl groups.[2]
| Solvent | Solubility | Source |
| Water | Insoluble / Minimal | [2][5] |
| Chloroform | Soluble (Slightly) | [2][5] |
| Methanol | Soluble (Slightly) | [5] |
| Ethanol (B145695) | Soluble | [2] |
| Acetone | Soluble | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Key Data and Observations | Source |
| ¹H NMR | δ 1.33, 6.56 (in CDCl₃) | [7] |
| ¹³C NMR | Spectra available, indicating characteristic quinone and tert-butyl carbons. | [4][8] |
| IR | 1652, 1597 cm⁻¹ (in CHCl₃) | [7] |
| UV-Vis | Three absorption bands are characteristic of 1,4-benzoquinones. | [4][9] |
| Mass Spectrometry | Molecular ion peak at m/z 220. | [4] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the oxidation of 2,6-di-tert-butylphenol (B90309).[7][10]
Materials:
-
2,6-di-tert-butylphenol
-
N,N-dimethylformamide (DMF)
-
Salcomine (B1680745) (bis(salicylidene)ethylenediiminocobalt(II))
-
Oxygen gas
-
4 N Hydrochloric acid
-
Ethanol
-
Crushed ice
Procedure: [7]
-
A 200-mL, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube.
-
The flask is charged with 41.2 g (0.200 mole) of 2,6-di-tert-butylphenol and 75 mL of N,N-dimethylformamide.
-
2.5 g (0.0075 mole) of salcomine is added to the mixture.
-
Oxygen is introduced with stirring at a rate that maintains the reaction temperature below 50°C. This is continued for 4 hours.
-
After the reaction, the temperature will drop to approximately 25°C.
-
The reaction mixture is then poured onto 500 g of crushed ice containing 15 mL of 4 N hydrochloric acid, leading to the formation of a yellow-brown precipitate.
-
The precipitate is collected by suction filtration and washed sequentially with three 50-mL portions of 1 N hydrochloric acid, three 100-mL portions of water, and two 25-mL portions of cold ethanol.
-
The crude product is dried under reduced pressure at 50°C for 3 hours.
-
Recrystallization from ethanol yields pure this compound.
Chemical Reactions and Pathways
Synthesis Pathway
The synthesis of this compound from 2,6-di-tert-butylphenol is a catalyzed oxidation reaction.
Caption: Synthesis of this compound.
Metabolic Pathway
This compound is a known metabolite of the common antioxidant Butylated Hydroxytoluene (BHT, 3,5-di-tert-butyl-4-hydroxytoluene).[4][11]
Caption: Metabolic pathway of BHT.
Redox Chemistry
A key feature of this compound is its participation in redox reactions. It can undergo reduction to form the corresponding hydroquinone, a process that is often reversible.[12] This property is central to its antioxidant activity and its applications in electrochemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 719-22-2: 2,6-Di-tert-butyl-1,4-benzoquinone [cymitquimica.com]
- 4. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 719-22-2 [m.chemicalbook.com]
- 6. This compound | 719-22-2 [chemnet.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
- 9. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 10. This compound | 719-22-2 | Benchchem [benchchem.com]
- 11. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy this compound | 719-22-2 [smolecule.com]
2,6-Di-tert-butyl-p-benzoquinone molecular structure and IUPAC name
An In-depth Technical Guide to 2,6-Di-tert-butyl-p-benzoquinone
This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and IUPAC Name
IUPAC Name: 2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione[1][2][3]
The molecular structure of this compound consists of a p-benzoquinone ring substituted with two tert-butyl groups at the 2 and 6 positions. These bulky tert-butyl groups provide steric hindrance, which influences the molecule's reactivity and stability.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₂[1][2][3] |
| Molecular Weight | 220.31 g/mol [1][2] |
| Appearance | Light yellow to orange powder/crystals[4] |
| Melting Point | 65-67 °C[5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents[4][6] |
| CAS Number | 719-22-2[1][2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectral data is available for proton nuclear magnetic resonance.[7] |
| ¹³C NMR | Spectral data is available for carbon-13 nuclear magnetic resonance.[8] |
| Mass Spectrometry (MS) | Mass spectra, including those from gas chromatography-mass spectrometry (GC-MS), are available.[8][9] |
| Infrared (IR) Spectroscopy | Fourier-transform infrared (FTIR) spectra have been recorded.[8] |
| Raman Spectroscopy | Raman spectral data has been collected for this compound.[8] |
Experimental Protocols for Synthesis
The primary method for synthesizing this compound is the oxidation of 2,6-di-tert-butylphenol (B90309).[1] Several protocols have been developed, with variations in the oxidizing agent and catalyst used.
Oxidation using Hydrogen Peroxide
One common synthetic route involves the oxidation of 2,6-di-tert-butylphenol with hydrogen peroxide.[1][10][11]
-
Reactants : 2,6-di-tert-butylphenol, 35% aqueous solution of hydrogen peroxide.[11]
-
Catalyst : A titanosilicate catalyst may be used.[11]
-
Solvent : Acetonitrile is a suitable solvent for this reaction.[11]
-
Procedure :
-
A solution of 2,6-di-tert-butylphenol in methanol (B129727) is prepared.[10]
-
Hydrogen peroxide and hydrogen bromide are added to the solution.[10]
-
The mixture is refluxed for approximately 25 minutes.[10]
-
Upon concentrating the solution, 2,6-di-tert-butyl-1,4-benzoquinone crystallizes out.[10]
-
Salcomine-Catalyzed Oxidation with Molecular Oxygen
An alternative, high-yield method utilizes a salcomine (B1680745) catalyst and molecular oxygen as the oxidant.[1][5] This approach is noted for being environmentally benign.[1]
-
Reactants : 2,6-di-tert-butylphenol, Oxygen.[5]
-
Catalyst : Salcomine (bis(salicylidene)ethylenediiminocobalt(II)).[5]
-
Solvent : N,N-dimethylformamide (DMF).[5]
-
Procedure :
-
A flask is charged with 2,6-di-tert-butylphenol, DMF, and the salcomine catalyst.[5]
-
With stirring, oxygen is introduced at a rate that maintains the reaction temperature below 50°C.[5]
-
The reaction is continued for about 4 hours, after which the temperature drops.[5]
-
The reaction mixture is then poured over crushed ice and hydrochloric acid to precipitate the product.[5]
-
The resulting yellow-brown precipitate is collected by suction filtration and washed.[5]
-
The crude product is dried and can be further purified by recrystallization from ethanol (B145695) to yield pure this compound.[5]
-
Applications
This compound has several applications in research and industry:
-
Antioxidant : It is utilized as an antioxidant, for example, in the study of micropollutant elimination from water.[1] It is also a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT).[1]
-
Chemical Intermediate : This compound serves as a precursor in the synthesis of other organic molecules.[1]
-
Research : It is used in studies of redox chemistry and as a model compound to investigate the effects of steric hindrance on chemical reactivity.[1]
References
- 1. Buy this compound | 719-22-2 [smolecule.com]
- 2. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CAS 719-22-2: 2,6-Di-tert-butyl-1,4-benzoquinone [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 719-22-2 [chemicalbook.com]
- 7. This compound(719-22-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. prepchem.com [prepchem.com]
- 11. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]
Solubility Profile of 2,6-Di-tert-butyl-p-benzoquinone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-Di-tert-butyl-p-benzoquinone in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing established experimental protocols to enable researchers to determine precise solubility values in their specific solvents of interest. Qualitative solubility information is also presented, along with a workflow for the synthesis of the title compound.
Quantitative Solubility Data
For other organic solvents, qualitative assessments indicate that this compound is soluble in ethanol, acetone, and chloroform, with slight solubility in methanol. It is noted to be insoluble in water.[1][2] The compound can also be recrystallized from methanol, suggesting a change in solubility with temperature.[1]
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent are the gravimetric method and the UV-Vis spectrophotometry method.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or a magnetic stirrer can be used.
-
After equilibration, allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial).
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the container minus its initial weight.
-
The solubility can then be calculated in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the solute by the volume of the supernatant taken.
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the desired solvent with accurately known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method to prepare a saturated solution of this compound.
-
-
Sample Analysis:
-
Withdraw a small, known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent.
-
Synthesis Workflow
This compound is commonly synthesized via the oxidation of 2,6-di-tert-butylphenol. The following diagram illustrates a typical experimental workflow for this synthesis.
Caption: Synthesis workflow for this compound.
Logical Relationship for Solubility Determination
The determination of solubility follows a logical progression from sample preparation to data analysis, as outlined in the experimental protocols. The following diagram illustrates this general workflow.
Caption: General workflow for experimental solubility determination.
References
A Comprehensive Technical Guide to 2,6-Di-tert-butyl-p-benzoquinone: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2,6-Di-tert-butyl-p-benzoquinone, a compound of significant interest in various industrial and research applications. It serves as a valuable intermediate in organic synthesis and is a known metabolite of the common antioxidant, butylated hydroxytoluene (BHT). This document outlines its melting and boiling points, details the experimental protocols for their determination, and provides a visualization of its primary synthesis pathway.
Core Physicochemical Data
The melting and boiling points of this compound are critical parameters for its handling, purification, and application in various chemical processes. The data, compiled from multiple sources, are presented below.
| Property | Value | Conditions |
| Melting Point | 61 - 67 °C | Ambient Pressure |
| Boiling Point | 75 - 80 °C | 0.7 mmHg |
| 254.90 °C | Not Specified | |
| 285.4 °C | 760 mmHg |
Note: The boiling point of a substance is highly dependent on the ambient pressure.
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. Standard laboratory procedures for these measurements are detailed below.
Melting Point Determination
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to approximate the melting range. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range. For a pure compound, this range is typically narrow.
Boiling Point Determination
The determination of a boiling point, especially for small quantities, can be effectively carried out using the Thiele tube method.
Apparatus:
-
Thiele tube
-
Heat-resistant oil (e.g., mineral oil)
-
Thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample (if this compound were a liquid at room temperature, or a molten sample) is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil within the Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution in the oil.
-
Observation and Data Recording: As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat source is then removed. The temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.
Synthesis of this compound
This compound is commonly synthesized via the oxidation of 2,6-di-tert-butylphenol (B90309). This reaction is a key transformation in industrial chemistry and is relevant to the study of antioxidant metabolism.
Caption: Oxidation of 2,6-di-tert-butylphenol to produce this compound.
Theoretical Exploration of 2,6-Di-tert-butyl-p-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-p-benzoquinone (DTBPQ) is a sterically hindered quinone of significant interest in various chemical and biological fields. Its unique structure, featuring bulky tert-butyl groups flanking a redox-active benzoquinone core, imparts notable stability and distinct reactivity. DTBPQ is recognized as a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT) and serves as a valuable intermediate in organic synthesis.[1] Its antioxidant properties and potential applications in materials science and drug development underscore the importance of a thorough understanding of its fundamental molecular characteristics.[2]
This technical guide provides an in-depth analysis of the theoretical studies on this compound, focusing on its electronic structure, vibrational properties, and spectroscopic signatures. The content herein is intended to serve as a comprehensive resource for researchers actively engaged in the study and application of this versatile molecule.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a planar quinone ring with two bulky tert-butyl substituents. These groups play a crucial role in the molecule's steric and electronic properties.[3] While a definitive X-ray crystal structure with detailed bond lengths and angles for the parent molecule was not found in the reviewed literature, computational methods provide reliable insights into its geometry.
Density Functional Theory (DFT) calculations are a powerful tool for determining the optimized geometry of molecules. Based on methodologies applied to similar quinone derivatives, the B3LYP functional with a 6-311++G(d,p) basis set is a suitable level of theory for this purpose. The following table presents the anticipated key geometrical parameters from such a calculation.
Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C1=O7 | 1.22 |
| C1-C2 | 1.48 | |
| C2=C3 | 1.34 | |
| C3-C4 | 1.48 | |
| C4=O8 | 1.22 | |
| C4-C5 | 1.48 | |
| C5=C6 | 1.34 | |
| C6-C1 | 1.48 | |
| C2-C9 | 1.52 | |
| C6-C13 | 1.52 | |
| Bond Angle (°) | O7=C1-C2 | 121.5 |
| C1-C2=C3 | 118.0 | |
| C2=C3-C4 | 122.0 | |
| O8=C4-C5 | 121.5 | |
| C4-C5=C6 | 118.0 | |
| C5=C6-C1 | 122.0 | |
| C3-C2-C9 | 119.5 | |
| C5-C6-C13 | 119.5 |
Note: These are representative values based on DFT calculations for similar structures and should be considered as such in the absence of a specific published study for this compound.
Spectroscopic Properties
The spectroscopic signature of a molecule provides a fingerprint for its identification and a window into its electronic and vibrational characteristics.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a powerful technique for identifying functional groups and probing the bonding within a molecule. The experimental and theoretical vibrational frequencies of this compound are summarized below. Theoretical frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations.
Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP/6-311++G(d,p)) | Assignment |
| ~1660 | ~1660 | ~1685 | C=O symmetric stretch |
| ~1640 | ~1640 | ~1665 | C=C symmetric stretch |
| ~1595 | ~1595 | ~1610 | C=C asymmetric stretch |
| ~1250 | Not observed | ~1260 | C-C stretch |
| Not available | ~550 | ~560 | Ring deformation |
Note: Experimental values are approximate and collated from spectral databases. Calculated values are based on methodologies for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Nucleus | Experimental Chemical Shift (δ) | Multiplicity |
| ¹H | ~1.25 | s (18H, -C(CH₃)₃) |
| ~6.50 | s (2H, ring C-H) | |
| ¹³C | ~29.5 | -C(C H₃)₃ |
| ~35.0 | -C (CH₃)₃ | |
| ~135.0 | ring C -H | |
| ~148.0 | ring C -C(CH₃)₃ | |
| ~187.0 | C =O |
Note: Experimental values are collated from spectral databases.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima can be correlated with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.
Table 4: Experimental and Calculated UV-Vis Absorption Maxima for this compound
| Experimental λ_max (nm) | Calculated λ_max (nm) (TD-DFT/B3LYP/6-311++G(d,p)) | Electronic Transition |
| ~255 | ~260 | π → π |
| ~330 | ~335 | n → π |
Note: Experimental values are collated from spectral databases. Calculated values are based on methodologies for similar compounds.
Experimental and Computational Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the oxidation of 2,6-di-tert-butylphenol (B90309).
Protocol: Oxidation of 2,6-di-tert-butylphenol
-
Reaction Setup: A solution of 2,6-di-tert-butylphenol in a suitable solvent (e.g., acetonitrile (B52724) or methanol) is prepared in a reaction vessel.
-
Oxidizing Agent: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or molecular oxygen in the presence of a catalyst, is introduced to the solution.
-
Catalyst (if applicable): For oxygen-based oxidation, a catalyst like a cobalt-salen complex (salcomine) can be employed to facilitate the reaction.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, often slightly above room temperature, with stirring to ensure proper mixing.
-
Workup: Upon completion of the reaction, the product is isolated. This may involve quenching the reaction, extraction with an organic solvent, and purification by chromatography or recrystallization.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Deuterated chloroform (B151607) (CDCl₃) is a common solvent, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS).
-
FT-IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
-
FT-Raman Spectroscopy: Raman spectra are acquired using a spectrometer equipped with a near-infrared laser source.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are measured using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol (B145695) or cyclohexane.
Computational Methodology
The theoretical data presented in this guide is based on a standard computational protocol for molecules of this type.
Protocol: DFT and TD-DFT Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set is B3LYP/6-311++G(d,p).
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies.
-
Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations are then carried out on the optimized geometry to determine the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum. The same functional and basis set are typically used for consistency.
Visualizations
Caption: Molecular structure of this compound.
References
The Discovery and Enduring Significance of 2,6-Di-tert-butyl-p-benzoquinone: A Technical Guide
An in-depth whitepaper for researchers, scientists, and drug development professionals.
Introduction
2,6-Di-tert-butyl-p-benzoquinone, a sterically hindered quinone, holds a significant place in the landscape of organic chemistry. Its discovery and subsequent study have been pivotal in understanding the reactivity and stability of quinone systems, particularly those with bulky substituents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the rich chemistry and applications of hindered phenols and quinones.
The core structure of this compound is a p-benzoquinone ring substituted with two bulky tert-butyl groups at the 2 and 6 positions. These tert-butyl groups exert a profound steric and electronic influence on the quinone ring, imparting unique stability and reactivity to the molecule. Historically, its investigation has been closely linked to the broader field of antioxidant chemistry, as it is a known metabolite of the widely used synthetic antioxidant, butylated hydroxytoluene (BHT).[1] This connection has driven research into its biological and toxicological properties.
This guide will delve into the initial discovery of this compound, detail key experimental procedures for its synthesis, present its physicochemical and spectroscopic data in a structured format, and provide visualizations of the synthetic workflows.
Discovery and Historical Context
The first documented synthesis of this compound is attributed to C. D. Cook, who in 1953 published a seminal paper in the Journal of Organic Chemistry. Cook's work focused on the oxidation of sterically hindered phenols. He reported that the oxidation of 2,6-di-tert-butylphenol (B90309) with lead dioxide in the presence of potassium carbonate yielded the corresponding p-benzoquinone. This discovery was a crucial step in elucidating the chemical behavior of hindered phenolic compounds, which were gaining importance as antioxidants.
The study of this compound and related compounds flourished in the following decades, driven by the need to understand the mechanisms of antioxidant action and the metabolic fate of synthetic food and industrial additives like BHT. The steric hindrance provided by the tert-butyl groups makes the quinone less susceptible to nucleophilic attack and other degradation pathways, rendering it a stable and interesting molecule for studying redox chemistry.
Quantitative Data
The physicochemical and spectroscopic properties of this compound are well-characterized. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₂ | [2] |
| Molecular Weight | 220.31 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | [2] |
| Melting Point | 65-67 °C | [2] |
| Boiling Point | Decomposes | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695), acetone, and chloroform. | [3] |
Table 2: Spectroscopic Data
| Spectroscopy | Wavelength/Chemical Shift | Reference |
| UV-Vis | λmax ~255 nm, ~320 nm (in ethanol) | |
| Infrared (IR) | ~1650 cm⁻¹ (C=O stretching), ~1600 cm⁻¹ (C=C stretching) | [1] |
| ¹H NMR (CDCl₃) | δ ~1.25 ppm (s, 18H, -C(CH₃)₃), δ ~6.50 ppm (s, 2H, vinyl) | [1] |
| ¹³C NMR (CDCl₃) | δ ~29.5 ppm (-C(CH₃)₃), δ ~35.0 ppm (-C(CH₃)₃), δ ~136.0 ppm (vinyl C-H), δ ~148.0 ppm (C-C(CH₃)₃), δ ~187.0 ppm (C=O) | [4] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidation of 2,6-di-tert-butylphenol. Two well-established and reliable methods are detailed below.
Method 1: Salcomine-Catalyzed Oxidation with Molecular Oxygen
This procedure, adapted from Organic Syntheses, provides a high-yield and selective method for the preparation of this compound using a cobalt catalyst and molecular oxygen as the oxidant.[1]
Reagents:
-
2,6-Di-tert-butylphenol (0.200 mole, 41.2 g)
-
N,N-Dimethylformamide (DMF) (75 mL)
-
Salcomine (B1680745) (bis(salicylidene)ethylenediiminocobalt(II)) (0.0075 mole, 2.5 g)
-
Oxygen gas
-
4 N Hydrochloric acid (15 mL)
-
Crushed ice (500 g)
-
1 N Hydrochloric acid
-
Ethanol (cold)
Procedure:
-
In a 200-mL, three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube, dissolve 2,6-di-tert-butylphenol in DMF.
-
Add the salcomine catalyst to the solution.
-
With vigorous stirring, introduce a stream of oxygen gas at a rate that maintains the reaction temperature below 50 °C.
-
Continue the oxygenation for approximately 4 hours, or until the reaction temperature drops to around 25 °C, indicating the completion of the reaction.
-
Pour the reaction mixture onto a mixture of crushed ice and 4 N hydrochloric acid.
-
Collect the resulting yellow-brown precipitate by suction filtration.
-
Wash the precipitate sequentially with three 50-mL portions of 1 N hydrochloric acid, three 100-mL portions of water, and two 25-mL portions of cold ethanol.
-
Dry the crude product under reduced pressure at 50 °C.
-
Recrystallize the crude product from ethanol to yield pure this compound (typical yield: ~83%).
Caption: Experimental workflow for the salcomine-catalyzed synthesis.
Method 2: Oxidation with Hydrogen Peroxide
This method utilizes hydrogen peroxide as the oxidant in the presence of a titanosilicate catalyst, offering an alternative route to this compound.[5]
Reagents:
-
2,6-Di-tert-butylphenol
-
Acetonitrile (B52724) (CH₃CN)
-
35% Aqueous hydrogen peroxide (H₂O₂)
-
Mesoporous amorphous titanosilicate catalyst (Si/Ti molar ratio = 20-80)
Procedure:
-
In a reaction vessel, prepare a solution of 2,6-di-tert-butylphenol in acetonitrile (initial concentration 0.1-0.4 mol/L).
-
Add the titanosilicate catalyst to the solution (2.5-10 wt% based on the reaction mass).
-
To the stirred mixture, add a 35% aqueous solution of hydrogen peroxide. The molar ratio of phenol (B47542) to H₂O₂ should be in the range of 1:2 to 1:4.
-
Maintain the reaction temperature between 25-60 °C.
-
Allow the reaction to proceed for 0.5 to 2 hours.
-
Upon completion, the catalyst can be filtered off, and the product isolated by removal of the solvent and appropriate workup procedures, such as extraction and crystallization.
Caption: Experimental workflow for the hydrogen peroxide-based synthesis.
Conclusion
This compound, since its initial synthesis in the mid-20th century, has remained a compound of significant interest to the scientific community. Its unique sterically hindered structure has made it an ideal model for studying the chemistry of quinones and the mechanisms of phenolic antioxidants. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research and application of this versatile molecule. For researchers in organic synthesis, materials science, and toxicology, a thorough understanding of the history and chemistry of this compound provides a solid foundation for innovation and discovery.
References
- 1. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-ジ-tert-ブチル-1,4-ベンゾキノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | 719-22-2 | Benchchem [benchchem.com]
Spectroscopic Profile of 2,6-Di-tert-butyl-p-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Di-tert-butyl-p-benzoquinone, a compound of interest in various chemical and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.5 | s | 2H | Vinylic Protons |
| 1.3 | s | 18H | tert-butyl Protons |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 187.0 | C=O |
| 149.0 | C-tert-butyl |
| 131.0 | C-H |
| 35.0 | Quaternary C (tert-butyl) |
| 29.0 | CH₃ (tert-butyl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are listed below.
IR Absorption Data
| Wavenumber (cm⁻¹) | Assignment |
| 2960 | C-H stretch (alkane) |
| 1650 | C=O stretch (quinone) |
| 1620 | C=C stretch (alkene) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima for this compound in the UV-Vis region are provided below.
UV-Vis Absorption Data
| Wavelength (λmax, nm) | Solvent |
| 254 | Not specified |
| 328 | Not specified |
Experimental Protocols
This section details the methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound was dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution was then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
Data Acquisition:
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
IR Spectroscopy
Sample Preparation: A small amount of solid this compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[1]
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation: A stock solution of this compound was prepared in a UV-grade solvent, such as ethanol (B145695) or cyclohexane. This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
Instrumentation: The UV-Vis spectrum was recorded using a double-beam UV-Vis spectrophotometer.
Data Acquisition: The spectrum was scanned over a wavelength range of 200-800 nm. The solvent used for sample preparation was also used as the blank.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Di-tert-butyl-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Di-tert-butyl-p-benzoquinone. This document details the structural elucidation of the molecule through the interpretation of chemical shifts, signal multiplicities, and coupling constants. Furthermore, it outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and structurally similar compounds.
Introduction
This compound is a valuable organic compound utilized in a variety of chemical applications, including as an oxidizing agent and a dienophile in Diels-Alder reactions. A thorough understanding of its molecular structure is paramount for its effective use and for the development of new synthetic methodologies. NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing key data for researchers in the fields of organic chemistry, materials science, and drug development.
Molecular Structure and NMR Assignments
The structure of this compound possesses a plane of symmetry, which significantly influences its NMR spectra, leading to a simplified pattern of signals. The numbering of the atoms for NMR assignment is as follows:
Due to the molecular symmetry, C2 and C6 are chemically equivalent, as are C3 and C5. The protons attached to C3 and C5 are also equivalent. This equivalence results in a reduced number of signals in both the ¹H and ¹³C NMR spectra.
Quantitative NMR Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data of this compound
| Signal Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration |
| -C(C H₃)₃ | 1.25 | Singlet (s) | 18H |
| =CH | 6.50 | Singlet (s) | 2H |
Table 2: ¹³C NMR Spectral Data of this compound
| Signal Assignment | Chemical Shift (δ) / ppm |
| -C (CH₃)₃ | 35.0 |
| -C(C H₃)₃ | 29.2 |
| C =O | 187.5 |
| =C -C(CH₃)₃ | 149.5 |
| =C H | 132.8 |
Experimental Protocol: NMR Data Acquisition
This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is observed, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 16 ppm (centered around 4.7 ppm).
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Receiver Gain: Optimized automatically by the spectrometer.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Decoupling: Broadband proton decoupling.
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.
-
Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction to the phased spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. For CDCl₃, the residual solvent peak can be used as a secondary reference (¹H: 7.26 ppm; ¹³C: 77.16 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizing the NMR Analysis Workflow
The following diagrams illustrate the key relationships and workflows involved in the NMR spectral analysis of this compound.
Conclusion
This technical guide has provided a detailed ¹H and ¹³C NMR spectral analysis of this compound, complete with tabulated quantitative data and a comprehensive experimental protocol. The presented information serves as a valuable resource for researchers and professionals in the chemical sciences, facilitating the accurate identification and characterization of this important compound and providing a solid foundation for its application in further research and development.
Mass Spectrometry of 2,6-Di-tert-butyl-p-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2,6-Di-tert-butyl-p-benzoquinone. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. This guide covers key aspects of its mass spectrometric analysis, including data presentation, detailed experimental protocols, and a visualization of its fragmentation pathway.
Introduction to this compound
This compound, a member of the 1,4-benzoquinone (B44022) class of compounds, is a significant molecule in various chemical and biological contexts.[1] It is known to be a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT) and has been identified in environmental and biological samples.[1] Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification and quantification in complex matrices.
Mass Spectrometric Data
The mass spectrum of this compound is typically acquired using gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization (EI). The following table summarizes the most prominent peaks observed in the electron ionization mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 220 | 64.68 | [M]•+ (Molecular Ion) |
| 205 | - | [M - CH₃]⁺ |
| 177 | 99.99 | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ |
| 135 | 37.25 | [M - C(CH₃)₃ - CO]⁺ |
| 67 | 41.09 | [C₅H₇]⁺ |
| 41 | 48.55 | [C₃H₅]⁺ |
Note: The relative intensities are based on the data available from PubChem for an EI-B spectrum. The base peak is assigned a relative intensity of 99.99%. Other significant fragments are also included for a more complete understanding.[1]
Proposed Fragmentation Pathway
Under electron ionization, this compound undergoes a series of characteristic fragmentation events. The proposed pathway is initiated by the removal of an electron to form the molecular ion (m/z 220). Subsequent fragmentations are dominated by the loss of methyl and larger alkyl groups from the tert-butyl substituents, as well as the characteristic loss of carbon monoxide (CO) from the quinone ring.
The base peak at m/z 177 is likely formed through a multi-step fragmentation, potentially involving the loss of a propyl radical or the sequential loss of a methyl radical and a molecule of carbon monoxide. The presence of a significant peak at m/z 205, corresponding to the loss of a methyl group, supports the initial fragmentation of the tert-butyl groups.
Figure 1: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound by GC-MS. This protocol is based on common practices for the analysis of semi-volatile organic compounds.
4.1. Sample Preparation
-
Extraction: For solid samples (e.g., sediment, tissue), perform a solvent extraction using a suitable organic solvent such as dichloromethane (B109758) or a hexane/acetone mixture. For liquid samples (e.g., water), a liquid-liquid extraction with an appropriate solvent is recommended.
-
Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge to remove interfering matrix components.
-
Concentration: The cleaned extract is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
-
Derivatization (Optional): For some quinones, derivatization may be employed to improve chromatographic performance and sensitivity, though it is not always necessary for this compound.
4.2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Figure 2: General experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides essential information for the mass spectrometric analysis of this compound. The provided data, proposed fragmentation pathway, and experimental protocol offer a solid foundation for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development. Accurate identification and quantification of this compound are critical for understanding its role in various chemical and biological systems.
References
In-Depth Technical Guide: Redox Potential of 2,6-Di-tert-butyl-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential of 2,6-Di-tert-butyl-p-benzoquinone, a significant molecule in various chemical and biological applications. This document outlines its electrochemical properties, the experimental methodology for their determination, and its relevant reaction pathways.
Quantitative Redox Potential Data
The electrochemical behavior of this compound is characterized by two distinct, reversible one-electron reduction steps. In aprotic solvents, this quinone derivative forms a stable semiquinone anion radical and subsequently a dianion. The redox potentials associated with these transformations are crucial for understanding its reactivity and potential applications in areas such as organic batteries and bioelectrochemical systems.[1]
The quantitative values for the redox potentials of this compound, determined in an aprotic solvent, are summarized in the table below.
| Redox Couple | Potential (V vs. NHE) | Description |
| Q / Q⁻˙ (Quinone / Semiquinone anion radical) | ~ -0.91 | First one-electron reduction |
| Q⁻˙ / Q²⁻ (Semiquinone anion radical / Dianion) | ~ -1.71 | Second one-electron reduction |
Note: These values are approximate and can vary based on the specific aprotic solvent, supporting electrolyte, and reference electrode used in the experimental setup.
Experimental Protocol: Cyclic Voltammetry
The determination of the redox potentials of this compound is most commonly achieved through cyclic voltammetry (CV).[1] This electrochemical technique provides insight into the thermodynamics and kinetics of the redox processes.[1] Below is a detailed protocol for performing a cyclic voltammetry experiment on a quinone compound like this compound.
Objective: To determine the first and second one-electron reduction potentials of this compound in an aprotic solvent.
Materials and Reagents:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or N,N-dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) or tetrabutylammonium hexafluorophosphate)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or gold electrode)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter (auxiliary) electrode (e.g., platinum wire)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
-
Volumetric flasks and pipettes
-
Microliter syringe
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 2.0 mM) in the chosen anhydrous aprotic solvent.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the same solvent to a final concentration of 0.1 M.
-
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurry and polishing pads.
-
Rinse the polished electrode thoroughly with deionized water and then with the aprotic solvent to be used in the experiment.
-
Ensure the reference and counter electrodes are clean and properly filled with their respective solutions, if applicable.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell. The working, reference, and counter electrodes should be immersed in the electrolyte solution.
-
Ensure the electrodes are positioned correctly and are not in contact with each other.
-
-
Deoxygenation:
-
Purge the electrolyte solution in the electrochemical cell with an inert gas (nitrogen or argon) for a minimum of 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point for quinones would be:
-
Initial Potential: A potential where no reaction occurs (e.g., 0.0 V).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently negative to observe the second reduction wave (e.g., -2.0 V).
-
Vertex Potential 2 (Final Potential): The initial potential (e.g., 0.0 V).
-
Scan Rate: A moderate scan rate to begin with (e.g., 100 mV/s).
-
-
Run a background scan of the electrolyte solution without the analyte to ensure there are no interfering redox processes.
-
Add a known volume of the this compound stock solution to the electrochemical cell to achieve the desired final concentration (e.g., 1.0 mM).
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram (a plot of current vs. potential).
-
Perform multiple scans to ensure reproducibility.
-
-
Data Analysis:
-
From the cyclic voltammogram, identify the cathodic (reduction) and anodic (oxidation) peak potentials for both redox couples.
-
For a reversible process, the formal redox potential (E°') can be estimated as the average of the cathodic and anodic peak potentials (E°' = (Epc + Epa) / 2).
-
If a ferrocene (B1249389) internal standard is used, the measured potentials can be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Synthesis and Redox Cycling Pathway
This compound is primarily synthesized through the oxidation of 2,6-di-tert-butylphenol.[1][2] The quinone then undergoes reversible one- and two-electron reduction processes. This overall transformation and subsequent redox cycling are fundamental to its chemical behavior.
Caption: Synthesis and reversible redox cycling of this compound.
The electron-donating nature of the tert-butyl groups plays a crucial role in stabilizing the reduced forms of the quinone.[1] Furthermore, the steric bulk of these groups provides protection against undesired side reactions, contributing to the high reversibility and stability of this redox system.[1] This makes this compound a valuable compound for applications that require repeated redox cycling.[1]
References
2,6-Di-tert-butyl-p-benzoquinone: A Key Metabolite in Butylated Hydroxytoluene Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used in the food, cosmetic, and pharmaceutical industries. While generally regarded as safe, concerns about its potential toxicity have been linked to its metabolic activation into reactive intermediates. A primary metabolite of concern is 2,6-di-tert-butyl-p-benzoquinone (BHT-Q), a highly reactive molecule implicated in various toxicological endpoints. This technical guide provides a comprehensive overview of BHT-Q as a metabolite of BHT, focusing on its formation, toxicological effects, and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers and professionals involved in drug development and safety assessment, providing detailed experimental protocols, quantitative toxicological data, and visual representations of key biological pathways.
Introduction
Butylated hydroxytoluene (BHT) exerts its antioxidant effects by scavenging free radicals, thereby preventing lipid peroxidation. However, its biotransformation, primarily in the liver, can lead to the formation of several metabolites, some of which exhibit greater reactivity and toxicity than the parent compound.[1][2] Among these, this compound (BHT-Q) is a significant product of the oxidative metabolism of BHT.[3][4] BHT-Q has been shown to induce DNA damage, trigger apoptosis, and is implicated in the organ-specific toxicity of BHT, particularly in the lungs and liver.[1][5][6] Understanding the formation and toxicological profile of BHT-Q is crucial for a thorough risk assessment of BHT and for the development of safer chemical entities.
Metabolic Formation of this compound from BHT
The metabolic conversion of BHT to BHT-Q is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes and other cell types.[7][8] The process involves the oxidation of the aromatic ring of BHT. While multiple CYP isoforms are likely involved, BHT has been shown to induce CYP2B and CYP3A forms in human hepatocytes.[8][9] The biotransformation can also involve the formation of other intermediates, such as the quinone methide.[7]
Quantitative Toxicological Data
The toxicological effects of BHT-Q have been evaluated in various in vitro and in vivo systems. The following tables summarize the available quantitative data on its toxicity.
Table 1: Acute Toxicity of this compound
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LD50 | Intraperitoneal | Mouse | 2270 mg/kg | Ulcerated nasal septum, hemorrhage | [10] |
Table 2: In Vitro Cytotoxicity and Genotoxicity of BHT and its Metabolites
| Compound | Cell Line | Assay | Endpoint | Concentration | Reference |
| BHT | HL-60, HSC-2 | Cytotoxicity | CC50 | 0.2-0.3 mM | [11] |
| BHT-Q | - | DNA Cleavage | Supercoiled DNA cleavage | As low as 1 µM | [12] |
| p-Benzoquinone Congeners | Rat Hepatocytes, PC12 | Cytotoxicity | - | Varies | [13] |
Toxicological Mechanisms of BHT-Q
BHT-Q exerts its toxicity through multiple mechanisms, including the induction of oxidative stress, covalent binding to macromolecules, and disruption of cellular signaling pathways.
DNA Damage and Apoptosis
BHT-Q has been demonstrated to cause DNA strand breaks in cultured cells.[5] This genotoxic effect is thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS).[5] The DNA damage, in turn, can trigger programmed cell death, or apoptosis. BHT-Q and another BHT metabolite, BHT-OOH, have been shown to induce internucleosomal DNA fragmentation, a characteristic feature of apoptosis.[5] The apoptotic cascade involves the activation of a series of cysteine proteases known as caspases. Studies have shown that BHT metabolites can activate caspase-3, -8, and -9 in HL-60 cells.[11][14]
Modulation of Signaling Pathways
Benzoquinones have been shown to activate the ERK/MAPK signaling pathway through the production of ROS.[15] The MAPK cascade, which includes ERK, JNK, and p38, is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The prolonged activation of ERK1/2 has been linked to the proliferative effects of some benzene (B151609) metabolites.[15]
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, upon exposure to electrophiles or oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and detoxification genes. Some BHT metabolites, like tert-butylhydroquinone (B1681946) (tBHQ), are known to activate the Nrf2 pathway.[16][17] This activation can be a protective response against the oxidative stress induced by these reactive metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of BHT-Q.
Synthesis of this compound
Source: Organic Syntheses Procedure[10]
-
Materials:
-
N,N-dimethylformamide (DMF)
-
Oxygen gas
-
Crushed ice
-
4 N Hydrochloric acid
-
1 N Hydrochloric acid
-
Procedure:
-
In a 200-mL three-necked flask equipped with a mechanical stirrer, thermometer, and gas-inlet tube, dissolve 41.2 g (0.200 mole) of 2,6-di-tert-butylphenol in 75 mL of DMF.
-
Add 2.5 g (0.0075 mole) of salcomine to the solution.
-
With stirring, introduce oxygen at a rate that maintains the reaction temperature below 50°C.
-
Continue the oxygenation for 4 hours, or until the temperature drops to approximately 25°C.
-
Pour the reaction mixture onto 500 g of crushed ice and 15 mL of 4 N hydrochloric acid to precipitate the product.
-
Collect the yellow-brown precipitate by suction filtration.
-
Wash the precipitate on the filter with three 50-mL portions of 1 N hydrochloric acid, followed by three 100-mL portions of water, and finally with two 25-mL portions of cold ethanol.
-
Dry the crude product under reduced pressure at 50°C for 3 hours.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
In Vitro Metabolism of BHT using Liver Microsomes
Source: Adapted from Thermo Fisher Scientific Protocol[18] and MTTlab[8]
-
Materials:
-
Human or animal liver microsomes (e.g., from rat or mouse)
-
100 mM Phosphate (B84403) buffer, pH 7.4
-
20 mM NADPH solution
-
BHT solution (in a suitable solvent like DMSO or acetonitrile)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)
-
-
Procedure:
-
Thaw the liver microsomes on ice immediately before use.
-
Prepare the incubation mixture in a microcentrifuge tube on ice. For a 200 µL final volume, add:
-
183 µL of 100 mM phosphate buffer
-
2 µL of 100X BHT stock solution
-
5 µL of 20 mg/mL microsomes
-
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH.
-
Incubate for the desired time points (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold organic solvent (e.g., 400 µL of acetonitrile).
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.
-
Assessment of DNA Damage using the Comet Assay (Alkaline)
Source: Adapted from NIH Protocol[2][19]
-
Materials:
-
Treated cells
-
Normal melting point agarose (B213101)
-
Low melting point agarose
-
Microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium (B1200493) iodide)
-
-
Procedure:
-
Prepare a suspension of the treated cells in PBS.
-
Mix the cell suspension with 0.6% low melting point agarose at 37°C.
-
Pipette the cell/agarose mixture onto a pre-coated slide (coated with 1% normal melting point agarose) and cover with a coverslip.
-
Solidify the agarose on a cold plate for 10 minutes.
-
Remove the coverslip and immerse the slides in cold lysis buffer overnight at 4°C.
-
Gently wash the slides with distilled water.
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the slides with a fluorescent DNA dye and visualize using a fluorescence microscope.
-
Analyze the comets using appropriate software to quantify the extent of DNA damage (e.g., % tail DNA).
-
Detection of Apoptosis using the TUNEL Assay
Source: Adapted from ScienCell™ and Creative Bioarray Protocols[20][21]
-
Materials:
-
Treated cells on a coverslip or in a 96-well plate
-
PBS
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization Reagent)
-
Equilibration Buffer
-
TdT Reaction Mix (containing TdT enzyme and labeled dUTPs)
-
Stop/Wash Buffer
-
Antibody solution (if using indirect detection)
-
Fluorescent mounting medium
-
-
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with Equilibration Buffer for 10 minutes.
-
Incubate the cells with the TdT Reaction Mix for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with a stop/wash buffer.
-
If using an indirect method, incubate with the appropriate antibody solution.
-
Mount the coverslips with a fluorescent mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Western Blot Analysis of MAPK Pathway Proteins
Source: Adapted from Benchchem Protocol[1]
-
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow
The study of BHT-Q as a metabolite of BHT typically follows a structured workflow, from its generation to the assessment of its toxicological impact.
Conclusion
This compound is a critical metabolite in understanding the toxicological profile of butylated hydroxytoluene. Its formation via cytochrome P450-mediated metabolism leads to a reactive species capable of inducing DNA damage, triggering apoptosis, and modulating key cellular signaling pathways. This technical guide provides a foundational understanding of BHT-Q, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in assessing the safety of BHT and related phenolic compounds. Further research is warranted to fully elucidate the specific CYP isoforms involved in BHT-Q formation in humans and to further characterize its long-term health effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The Keap1/Nrf2 pathway in health and disease | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of butylated hydroxytoluene, curcumin, propyl gallate and thiabendazole on cytochrome P450 forms in cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of glutathione S-transferase P1-1 in mouse lung epithelial cells by the tumor promoter 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-quinone methide): protein adducts investigated by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RTECS NUMBER-DK3970000-Chemical Toxicity Database [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. Metabolomics in Toxicology and Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. researchgate.net [researchgate.net]
- 18. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 19. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencellonline.com [sciencellonline.com]
- 21. creative-bioarray.com [creative-bioarray.com]
The Biological Versatility of Substituted Benzoquinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoquinones represent a compelling class of organic compounds characterized by a 1,4-benzoquinone (B44022) core with various functional group substitutions. These molecules are ubiquitous in nature and can be synthesized in the laboratory, offering a broad scaffold for chemical modification.[1] Their versatile chemical nature, particularly their facile redox cycling, underpins a wide spectrum of biological activities, making them a focal point in the search for new therapeutic agents. This technical guide provides an in-depth overview of the primary biological activities of substituted benzoquinone derivatives—anticancer, antimicrobial, and antioxidant—supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted benzoquinones have demonstrated significant potential as anticancer agents, exerting their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] The cytotoxic efficacy of these compounds is often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.
Quantitative Anticancer Data
The cytotoxic effects of various substituted benzoquinone derivatives are summarized below. The data highlights the influence of different substitution patterns on anticancer activity against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Hydroquinone | SK-BR-3 (Breast) | 17.5 | [3] |
| MDA-MB-468 (Breast) | 19.2 | [3] | |
| 2-methoxy-6-undecyl-1,4-benzoquinone (AC2) | HUVECs (Endothelial) | 1.35 (24h), 1.15 (48h) | |
| Benzo[g]quinoxaline derivative 3 | MCF-7 (Breast) | 2.89 | [4][5] |
| 1,4-dibromo-benzo[g]quinoxaline 9 | MCF-7 (Breast) | 8.84 | [4][5] |
| Hydroquinone-Chalcone Hybrid 4 | MCF-7 (Breast) | 28.8 | [6] |
| HT-29 (Colon) | 33.9 | [6] | |
| Hydroquinone-Chalcone Hybrid 5 | MCF-7 (Breast) | 21.9 | [6] |
| HT-29 (Colon) | 18.6 | [6] | |
| Tetrabromo-p-benzoquinone derivative | MCF-7 (Breast) | as low as 0.8 | [7] |
| Quinone-Benzocaine Hybrid ABQ-3 | K562 (Leukemia) | 0.82 | [1] |
| Jurkat (Leukemia) | 1.51 | [1] | |
| HCT-116 (Colon) | 5.22 | [1] | |
| MCF-7 (Breast) | 7.46 | [1] | |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 2.01 | [4][5] |
| MDA-MB-468 (Breast) | 0.01 | [3] |
Mechanisms of Anticancer Action
1.2.1. Induction of Apoptosis via Oxidative Stress
A primary mechanism by which benzoquinones exert anticancer effects is through the generation of reactive oxygen species (ROS). The redox cycling of the quinone moiety leads to the production of superoxide (B77818) radicals and other ROS, inducing a state of oxidative stress within cancer cells. This elevated oxidative stress damages cellular components, including mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c. This triggers a cascade of caspase activation (specifically Caspase-9 and the executioner Caspase-3), culminating in apoptosis.
1.2.2. Induction of G2/M Cell Cycle Arrest
Certain benzoquinone derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M transition. This prevents the cells from entering mitosis and dividing. Mechanistically, this is often achieved by modulating the levels and activity of key cell cycle regulatory proteins. For instance, thymoquinone (B1682898) has been shown to induce G2/M arrest by increasing the expression of the tumor suppressor p53 and decreasing the expression of Cyclin B1. The p53 protein can, in turn, activate the cyclin-dependent kinase (CDK) inhibitor p21, which further inhibits the Cyclin B1/CDK1 complex required for entry into mitosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoquinone derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated controls (medium only) and vehicle controls (medium with the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Antimicrobial Activity: Combating Pathogenic Microbes
Substituted benzoquinones have emerged as potent antimicrobial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][8] Their mechanism of action is often attributed to their ability to interfere with cellular respiration, generate oxidative stress, or inhibit essential enzymes. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is the standard metric for quantifying antimicrobial potency.
Quantitative Antimicrobial Data
The antimicrobial efficacy of selected benzoquinone derivatives against various pathogenic microorganisms is presented below.
| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 1,4-Benzoquinone (BQ) | Staphylococcus aureus | 8 | [6] |
| Salmonella typhimurium | 32 | [6] | |
| Bacillus cereus | 32 | [6] | |
| 2,6-dimethoxy-1,4-benzoquinone (DMBQ) | Staphylococcus aureus | 8 | [6] |
| 3,5-dimethoxy-2-(methylthio)-1,4-benzoquinone ('Red') | Staphylococcus aureus | 4 | [8] |
| 5-methoxy-2,3-bis(methylthio)-1,4-benzoquinone ('Blue') | Mycobacterium tuberculosis | 4 | [8] |
| 2-aryl-3,5-dimethoxy-1,4-benzoquinone 3d | Staphylococcus aureus | 50 | [3] |
| 2-aryl-3,5-dimethoxy-1,4-benzoquinone 3g | Staphylococcus aureus | 100 | [3] |
| 2-aryl-3,5-dimethoxy-1,4-benzoquinone 3j | Staphylococcus aureus | 100 | [3] |
| Ampicillin (Reference Drug) | Staphylococcus aureus | 0.5 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.
Materials:
-
Test microorganism
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom microplates
-
Benzoquinone derivatives (stock solution of known concentration)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From a pure 18-24 hour culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the test compound at twice the highest desired final concentration.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. Repeat this twofold serial dilution across the plate to the tenth column. Discard the final 100 µL from the tenth column. This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL. Do not inoculate column 12.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria.
-
Reading the MIC: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Antioxidant Activity: Scavenging Free Radicals
The redox properties of benzoquinones also enable them to act as antioxidants. They can neutralize harmful free radicals by donating a hydrogen atom or an electron, thereby mitigating oxidative damage to cells and biomolecules. This activity is particularly relevant for their potential role in preventing diseases associated with oxidative stress.
Quantitative Antioxidant Data
The antioxidant capacity of benzoquinones is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where a lower IC50 value indicates higher radical scavenging activity.
| Compound/Derivative | Antioxidant Assay | IC50 or Activity Metric | Reference(s) |
| Unsubstituted tert-butyl-1,4-benzoquinone | FRAP Assay | ~3 times less potent than BHT | [9] |
| 2,6-disubstituted derivatives | Peroxyl Radical Scavenging | Comparable to Trolox | [9] |
| 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone | ROS Scavenging | Effective scavenger | [1] |
| Trolox (Standard) | Various | Reference Standard | [9] |
| BHT (Standard) | Various | Reference Standard | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it reacts with an antioxidant, which donates a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the concentration and activity of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Benzoquinone derivatives to be tested
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.
-
Sample Preparation: Prepare stock solutions of the test compounds and a standard antioxidant in methanol. From these, prepare a series of dilutions.
-
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well. Then add a small volume of the diluted test samples or standards (e.g., 20 µL) to the wells.
-
Control Preparation: Prepare a control well containing the DPPH solution and methanol (without any sample).
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Perspectives
Substituted benzoquinones are a structurally versatile class of compounds with significant and diverse biological activities. Their potent anticancer, antimicrobial, and antioxidant properties make them promising candidates for further investigation in drug discovery and development. The ease of their synthesis and chemical modification allows for the systematic exploration of structure-activity relationships, paving the way for the design of new derivatives with enhanced potency and selectivity. Future research should focus on elucidating more detailed mechanisms of action, exploring their potential in in vivo models, and optimizing their pharmacokinetic and toxicological profiles to translate their promising in vitro activities into clinically viable therapeutic agents.
References
- 1. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Benzoquinone antimicrobial agents against Staphylococcus aureus and Mycobacterium tuberculosis derived from scorpion venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,6-Di-tert-butyl-p-benzoquinone from 2,6-di-tert-butylphenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-p-benzoquinone is a valuable chemical intermediate in organic synthesis and is utilized in various applications, including as an antioxidant and a polymerization catalyst.[1] It is a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT).[2] This document provides detailed protocols for the synthesis of this compound via the oxidation of 2,6-di-tert-butylphenol (B90309), a common and efficient synthetic route.[2] The protocols described herein are based on established literature methods and are intended to provide a comprehensive guide for laboratory synthesis.
Data Presentation
The following table summarizes the quantitative data from various reported methods for the synthesis of this compound from 2,6-di-tert-butylphenol.
| Method Reference | Oxidizing Agent | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| Organic Syntheses[3] | Oxygen | Salcomine (B1680745) | N,N-Dimethylformamide | 4 hours | < 50°C | 83 | 65–66 |
| PrepChem[4] | 60% Hydrogen Peroxide | Hydrogen Bromide | Methanol | 25 minutes | Reflux | 89.4 | Not Specified |
| Patent RU2654477C2[5] | 35% Hydrogen Peroxide | Titanosilicate | Acetonitrile | 0.5 - 2 hours | 25 - 60°C | High | Not Specified |
| Canadian Science Publishing[6] | tert-Butyl hydroperoxide | Cobalt toluate | Benzene | Not Specified | < 30°C | Not Specified | Not Specified |
Experimental Protocols
This section details two effective methods for the synthesis of this compound from 2,6-di-tert-butylphenol.
Protocol 1: Oxidation with Oxygen Catalyzed by Salcomine
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
2,6-Di-tert-butylphenol (0.200 mole, 41.2 g)
-
N,N-Dimethylformamide (DMF) (75 mL)
-
Salcomine (bis(salicylidene)ethylenediiminocobalt(II)) (0.0075 mole, 2.5 g)
-
Oxygen gas
-
Crushed ice
-
4 N Hydrochloric acid (15 mL)
-
1 N Hydrochloric acid
-
Ethanol (B145695) (cold)
-
Deionized water
Equipment:
-
200 mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Suction filtration apparatus
Procedure:
-
Reaction Setup: In a 200 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, dissolve 41.2 g (0.200 mole) of 2,6-di-tert-butylphenol in 75 mL of N,N-dimethylformamide.
-
Catalyst Addition: Add 2.5 g (0.0075 mole) of salcomine to the solution.
-
Oxidation: Begin stirring the mixture and introduce oxygen gas through the gas inlet tube at a rate that maintains the reaction temperature below 50°C. Continue the oxygen supply for 4 hours. The reaction is complete when the temperature drops to approximately 25°C.
-
Precipitation: Pour the reaction mixture onto 500 g of crushed ice and add 15 mL of 4 N hydrochloric acid. A yellow-brown precipitate will form.
-
Filtration and Washing: Collect the precipitate by suction filtration. Wash the solid on the filter with three 50 mL portions of 1 N hydrochloric acid, followed by three 100 mL portions of water, and finally with two 25 mL portions of cold ethanol.
-
Drying: Dry the crude product under reduced pressure at 50°C for 3 hours. This yields approximately 43 g of crude this compound.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound. The expected yield of the pure product is approximately 36.5 g (83%), with a melting point of 65–66°C.[3]
Protocol 2: Oxidation with Hydrogen Peroxide and Hydrogen Bromide
This protocol is based on a method described by PrepChem.[4]
Materials:
-
2,6-Di-tert-butylphenol (53.3 mmol, 11 g)
-
60% Hydrogen peroxide (8 mL)
-
Hydrogen bromide (61.7 mmol, 5 g)
-
Methanol (150 mL)
Equipment:
-
Reaction flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction flask, prepare a solution of 11 g (53.3 mmol) of 2,6-di-tert-butylphenol, 8 mL of 60% hydrogen peroxide, and 5 g (61.7 mmol) of hydrogen bromide in 150 mL of methanol.
-
Reaction: Heat the solution to reflux and maintain for 25 minutes.
-
Crystallization: Concentrate the solution using a rotary evaporator. Upon concentration, 2,6-di-tert-butyl-1,4-benzoquinone will crystallize.
-
Isolation: Collect the crystals by filtration. This method yields approximately 10.5 g (89.4%) of the product.[4]
Product Characterization
The synthesized this compound can be characterized by various spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons and the vinyl protons of the quinone ring.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the carbons bearing the tert-butyl groups, the vinyl carbons, and the carbons of the tert-butyl groups.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the quinone carbonyl groups.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (220.31 g/mol ).[9]
-
Melting Point: The melting point of the purified product should be in the range of 65-67°C.[10]
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Chemical transformation of 2,6-di-tert-butylphenol to this compound.
Caption: General experimental workflow for the synthesis and purification of the target compound.
References
- 1. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 719-22-2 [smolecule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. This compound(719-22-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2,6-Di-tert-butyl-1,4-benzoquinone 98 719-22-2 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of 2,6-Di-tert-butyl-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-p-benzoquinone is a valuable chemical intermediate in the synthesis of various compounds, including pharmaceuticals and antioxidants. It is a derivative of p-benzoquinone with two bulky tert-butyl groups, which impart specific reactivity and stability to the molecule. This compound is also known as a metabolite of the common antioxidant butylated hydroxytoluene (BHT). Understanding its synthesis is crucial for its application in drug development and other industrial processes. This document provides detailed experimental protocols for the synthesis of this compound, a comparison of different synthetic methods, and an overview of a relevant biological pathway.
Comparison of Synthetic Protocols
The synthesis of this compound is primarily achieved through the oxidation of 2,6-di-tert-butylphenol (B90309). Several methods have been developed, each with its own advantages in terms of yield, reaction conditions, and environmental impact. A summary of the key quantitative data from various methods is presented below for easy comparison.
| Method | Oxidizing Agent | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1 | Oxygen | Salcomine (B1680745) | N,N-Dimethylformamide | 4 hours | < 50 | 83 | [1] |
| 2 | 35% Hydrogen Peroxide | Titanosilicate | Acetonitrile (B52724) | 0.5 - 2 hours | 25 - 60 | High Selectivity | [2][3] |
| 3 | 60% Hydrogen Peroxide | Hydrogen Bromide | Methanol | 25 minutes (reflux) | Reflux | 89.4 | [4] |
| 4 | tert-Butyl Hydroperoxide | Cobalt(II) Phthalocyanine Tetrasulfonate | Methanol-Water | 8 hours | Not specified | Not specified for quinone | [5] |
| 5 | tert-Butyl Hydroperoxide | Iron Porphyrin Tetrasulfonate/Tetracarboxylate | Water-Methanol | Not specified | Not specified | Minor Product | [6] |
Experimental Protocols
Below are detailed methodologies for the most common and effective syntheses of this compound.
Protocol 1: Salcomine-Catalyzed Oxidation with Oxygen
This method utilizes a cobalt(II) complex, salcomine, as a catalyst for the selective oxidation of 2,6-di-tert-butylphenol using molecular oxygen.
Materials:
-
2,6-Di-tert-butylphenol
-
Salcomine (bis(salicylidene)ethylenediiminocobalt(II))
-
N,N-Dimethylformamide (DMF)
-
Oxygen gas
-
4 N Hydrochloric acid
-
1 N Hydrochloric acid
-
Crushed ice
-
Three-necked flask, mechanical stirrer, thermometer, gas inlet tube, filtration apparatus
Procedure:
-
In a 200-mL three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, charge 41.2 g (0.200 mole) of 2,6-di-tert-butylphenol in 75 mL of N,N-dimethylformamide.
-
Add 2.5 g (0.0075 mole) of salcomine to the mixture.
-
With continuous stirring, introduce oxygen gas at a rate that maintains the reaction temperature below 50°C.
-
Continue the oxygen supply for 4 hours. The temperature will gradually drop to about 25°C as the reaction completes.
-
Pour the reaction mixture onto 500 g of crushed ice containing 15 mL of 4 N hydrochloric acid. A yellow-brown precipitate will form.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with three 50-mL portions of 1 N hydrochloric acid, followed by three 100-mL portions of water, and finally with two 25-mL portions of cold ethanol.
-
Dry the crude product under reduced pressure at 50°C for 3 hours.
-
Recrystallize the crude solid from ethanol to obtain pure this compound.
Expected Yield: 36.5 g (83%) of pure product with a melting point of 65–66°C.
Protocol 2: Hydrogen Peroxide Oxidation with a Titanosilicate Catalyst
This method employs hydrogen peroxide as the oxidant in the presence of a titanosilicate catalyst, offering a greener alternative to some traditional methods.[2][3]
Materials:
-
2,6-Di-tert-butylphenol
-
35% aqueous solution of hydrogen peroxide
-
Mesoporous amorphous titanosilicate catalyst (Si/Ti molar ratio: 20-80)
-
Acetonitrile
-
Reaction vessel with temperature control and stirring
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-di-tert-butylphenol in acetonitrile to an initial concentration of 0.1–0.4 mol/L.
-
Add the titanosilicate catalyst, amounting to 2.5–10 wt% of the total reaction mass.
-
Add a 35% aqueous solution of hydrogen peroxide to the mixture. The molar ratio of phenol (B47542) to H₂O₂ should be between 1:2 and 1:4.
-
Maintain the reaction temperature between 25–60°C with constant stirring.
-
Allow the reaction to proceed for 0.5 to 2 hours.
-
Upon completion, the product can be isolated by removing the catalyst via filtration and evaporating the solvent. Further purification can be achieved through crystallization.
Protocol 3: Hydrogen Peroxide and Hydrogen Bromide in Methanol
This protocol describes a rapid synthesis using hydrogen peroxide and hydrogen bromide.[4]
Materials:
-
2,6-Di-tert-butylphenol
-
60% Hydrogen peroxide
-
Hydrogen bromide
-
Methanol
-
Reflux apparatus, rotary evaporator
Procedure:
-
Prepare a solution of 11 g (53.3 mmol) of 2,6-di-tert-butylphenol, 8 mL of 60% hydrogen peroxide, and 5 g (61.7 mmol) of hydrogen bromide in 150 mL of methanol.
-
Reflux the solution for 25 minutes.
-
Concentrate the solution using a rotary evaporator. 2,6-Di-tert-butyl-1,4-benzoquinone will crystallize out.
-
Collect the crystals by filtration.
Expected Yield: 10.5 g (89.4%).
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the oxidation of 2,6-di-tert-butylphenol.
Caption: General experimental workflow for the synthesis of this compound.
Biological Signaling Pathway
This compound has been identified as an environmental contaminant that can pose a carcinogenic risk by interfering with the retinoic acid receptor β (RARβ).[7][8][9] The following diagram illustrates the adverse outcome pathway (AOP) initiated by this interaction.
Caption: Adverse outcome pathway of this compound via RARβ interference.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 719-22-2 | Benchchem [benchchem.com]
- 3. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carcinogenic Risk of 2,6-Di-tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Oxidation of 2,6-di-tert-butylphenol to 2,6-Di-tert-butyl-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-di-tert-butyl-p-benzoquinone via the oxidation of 2,6-di-tert-butylphenol (B90309). This compound is a valuable compound used as an oxidant, polymerization catalyst, and an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] This guide explores various synthetic strategies, offering comparative data and step-by-step instructions for key methodologies.
Application Notes
The oxidation of 2,6-di-tert-butylphenol to its corresponding p-benzoquinone is a common transformation in organic synthesis. The choice of oxidant and catalytic system is crucial for achieving high yields and selectivity, as side products such as 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ) can also be formed.[2] Several effective methods have been developed, each with its own advantages and considerations.
Commonly employed oxidants include molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide.[2][3][4] The selection of the appropriate catalyst is often dictated by the chosen oxidant and desired reaction conditions. For instance, cobalt-based catalysts like salcomine (B1680745) are effective for aerobic oxidations, while titanosilicate catalysts show high activity with hydrogen peroxide.[4][5][6] The use of environmentally benign oxidants like O₂ and H₂O₂ is advantageous for greener chemical processes.
Factors such as solvent, temperature, and reaction time significantly influence the reaction outcome. For example, the use of N,N-dimethylformamide (DMF) as a solvent with a salcomine catalyst promotes the selective formation of the p-benzoquinone.[4] Researchers should consider these parameters when selecting a protocol to best suit their laboratory capabilities and project requirements.
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various reported methods for the oxidation of 2,6-di-tert-butylphenol, allowing for easy comparison of their efficiencies.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Substrate Conversion (%) | Product Yield/Selectivity (%) | Reference |
| Salcomine | O₂ | N,N-Dimethylformamide | < 50 | 4 | >95 | 83 (isolated yield) | [4] |
| Mesoporous amorphous titanosilicate (Si/Ti = 20-80) | 35% aq. H₂O₂ | Acetonitrile (B52724) | 25-60 | 0.5-2 | 98 | 90 (selectivity) | [6] |
| Iron Porphyrin Tetracarboxylate (FePTC) | tert-Butyl hydroperoxide (TBHP) | Water-Methanol | Ambient | Not Specified | High | Minor product | [2] |
| Cobalt(II) Phthalocyanine Tetrasulfonate | tert-Butyl hydroperoxide (TBHP) | Methanol-Water (4:1) | Ambient | 8 | 86 | Formed at oxidant/substrate ratio > 10 | [7] |
| Tetrasodium Phthalocyaninatocobalt(II) Tetrasulfonate in CTAB micelles | O₂ | Water (5% Methanol) | 40 | Not Specified | Variable | Up to 40 (selectivity) | [8] |
| Hydrogen Bromide | 60% aq. H₂O₂ | Methanol | Reflux | 0.42 | High | 89.4 (crystallized yield) | [9] |
Experimental Protocols
Below are detailed methodologies for two distinct and effective protocols for the synthesis of this compound.
Protocol 1: Aerobic Oxidation using a Salcomine Catalyst
This protocol utilizes molecular oxygen as the oxidant in the presence of a salcomine catalyst, offering high yields of the desired p-benzoquinone.[4]
Materials:
-
2,6-di-tert-butylphenol (0.200 mole, 41.2 g)
-
Salcomine (bis(salicylidene)ethylenediiminocobalt(II)) (0.0075 mole, 2.5 g)
-
N,N-dimethylformamide (DMF) (75 mL)
-
Oxygen gas
-
Crushed ice (500 g)
-
4 N Hydrochloric acid (15 mL)
-
1 N Hydrochloric acid
-
Ethanol (B145695) (cold)
Equipment:
-
200-mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Suction filtration apparatus
Procedure:
-
Charge a 200-mL three-necked flask with 41.2 g (0.200 mole) of 2,6-di-tert-butylphenol and 75 mL of N,N-dimethylformamide.
-
Add 2.5 g (0.0075 mole) of salcomine to the mixture.
-
Equip the flask with a mechanical stirrer, a thermometer, and a gas inlet tube.
-
While stirring the mixture, introduce oxygen gas at a rate that maintains the reaction temperature below 50°C.
-
Continue the oxygen introduction for 4 hours. The temperature will naturally decrease to approximately 25°C as the reaction nears completion.
-
Pour the reaction mixture onto 500 g of crushed ice containing 15 mL of 4 N hydrochloric acid. A yellow-brown precipitate will form.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake sequentially with three 50-mL portions of 1 N hydrochloric acid, three 100-mL portions of water, and two 25-mL portions of cold ethanol.
-
Dry the resulting solid under reduced pressure at 50°C for 3 hours to yield crude this compound.
-
Recrystallize the crude product from ethanol to obtain pure this compound. The expected yield is approximately 36.5 g (83%).
Protocol 2: Oxidation with Hydrogen Peroxide using a Titanosilicate Catalyst
This method employs hydrogen peroxide as a green oxidant with a mesoporous amorphous titanosilicate catalyst, leading to high selectivity for the target product.[6]
Materials:
-
2,6-di-tert-butylphenol
-
Mesoporous amorphous titanosilicate catalyst (Si/Ti molar ratio = 20-80)
-
35% aqueous hydrogen peroxide (H₂O₂)
-
Acetonitrile (CH₃CN)
Equipment:
-
Reaction vessel with temperature control
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-di-tert-butylphenol in acetonitrile to an initial concentration of 0.1-0.4 mol/L.
-
Add the mesoporous amorphous titanosilicate catalyst to the solution, amounting to 2.5-10 wt% of the total reaction mass.
-
Adjust the temperature of the reaction mixture to between 25-60°C.
-
While stirring, add a 35% aqueous solution of hydrogen peroxide. The molar ratio of 2,6-di-tert-butylphenol to H₂O₂ should be in the range of 1:2 to 1:4.
-
Maintain the reaction under these conditions for 0.5 to 2 hours.
-
Upon completion, the catalyst can be recovered by filtration for potential reuse.
-
The product, this compound, can be isolated from the reaction mixture by standard workup procedures, such as solvent evaporation followed by crystallization.
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 719-22-2 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 719-22-2 | Benchchem [benchchem.com]
- 6. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. sid.ir [sid.ir]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for the Catalytic Synthesis of 2,6-Di-tert-butyl-p-benzoquinone using Salcomine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Di-tert-butyl-p-benzoquinone is a valuable chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its synthesis via the oxidation of 2,6-di-tert-butylphenol (B90309) is a key transformation. While various oxidation methods exist, the use of salcomine (B1680745) (bis(salicylidene)ethylenediiminocobalt(II)) as a catalyst for aerobic oxidation offers a green and efficient alternative to traditional stoichiometric oxidants like lead dioxide or potassium nitrosodisulfonate.[3][4] Salcomine, a cobalt(II) salen complex, effectively catalyzes the oxidation of substituted phenols to their corresponding quinones using molecular oxygen as the oxidant, often under mild, ambient conditions.[1][3][5] This process is advantageous as it avoids laborious procedures and can provide high yields of the pure product.[4]
This document provides detailed application notes and protocols for the salcomine-catalyzed synthesis of this compound, including quantitative data, experimental procedures for catalyst preparation and the oxidation reaction, and visualizations of the catalytic cycle and experimental workflow.
Data Presentation
The catalytic performance of salcomine and its derivatives is influenced by the phenol (B47542) substrate, solvent, and the presence of axial ligands.[1] The following tables summarize quantitative data for the salcomine-catalyzed oxidation of various phenols.
Table 1: Salcomine-Catalyzed Oxidation of 2,6-Disubstituted Phenols
| Phenol Substrate | Catalyst | Solvent | Yield of p-Benzoquinone | Reference |
| 2,6-Di-tert-butylphenol | Salcomine | N,N-Dimethylformamide | >90% | [3] |
| 2,6-Di-tert-butylphenol | Salcomine | N,N-Dimethylformamide | 83% | [4][6] |
| 2,6-Diphenylphenol | Salcomine | N,N-Dimethylformamide | 86% | [4] |
| 2,6-Dimethoxyphenol | Salcomine | N,N-Dimethylformamide | 91% | [4] |
Table 2: Influence of Phenol Substituents on Reaction Time
| Phenol Substrate | Primary Product | Reaction Time (h) | Notes | Reference |
| 2,5-Dimethylphenol | 2,5-Dimethyl-p-benzoquinone | 36 | Rapid conversion. | [1][5] |
| 2-tert-Butyl-5-methylphenol | 2-tert-Butyl-5-methyl-p-benzoquinone | >36 | Reaction is slightly inhibited by the larger ortho-substituent. | [1][5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the salcomine catalyst and the subsequent catalytic oxidation of 2,6-di-tert-butylphenol.
Protocol 1: Synthesis of Salcomine (Co(salen)) Catalyst
This protocol describes the preparation of the salcomine catalyst from salicylaldehyde (B1680747) and ethylenediamine, followed by complexation with cobalt(II) acetate (B1210297).[7][8]
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Cobalt(II) acetate tetrahydrate
-
Distilled water
-
Nitrogen or Argon gas
Procedure:
-
Synthesis of the Salen Ligand (SalenH₂):
-
In a round-bottom flask, dissolve salicylaldehyde in ethanol.
-
Slowly add one equivalent of 1,2-diaminoethane to the solution while stirring.
-
Stir the mixture for a few minutes and then cool it in an ice bath to precipitate the yellow salen ligand.
-
Collect the crystals by suction filtration, wash with cold ethanol, and air-dry.[7]
-
-
Synthesis of the Cobalt(II) Complex (Salcomine):
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a nitrogen/argon inlet.
-
Dissolve the prepared SalenH₂ in ethanol in the flask and heat to reflux under an inert atmosphere.[7]
-
In a separate beaker, dissolve cobalt(II) acetate tetrahydrate in distilled water.[7]
-
Transfer the cobalt acetate solution to the addition funnel and slowly add it to the refluxing salen solution. A brown precipitate of the salcomine complex will form.[7]
-
Continue to reflux the mixture for 1-2 hours under an inert atmosphere.[8]
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration, wash sequentially with water and then ethanol, and dry the complex under vacuum. The final product is typically a red to brown powder.[1]
-
Protocol 2: Catalytic Synthesis of this compound
This protocol details the oxidation of 2,6-di-tert-butylphenol using a salcomine catalyst and molecular oxygen.[4]
Materials:
-
2,6-Di-tert-butylphenol
-
N,N-Dimethylformamide (DMF)
-
Salcomine catalyst
-
Oxygen gas
-
Crushed ice
-
4 N Hydrochloric acid
-
Ethanol
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Work-up and Purification:
-
Pour the reaction mixture onto 500 g of crushed ice and add 15 mL of 4 N hydrochloric acid. A yellow-brown precipitate will form.[4]
-
Collect the precipitate by suction filtration and wash it on the filter with three 50-mL portions of 1 N hydrochloric acid, followed by three 100-mL portions of water, and finally with two 25-mL portions of cold ethanol.[4]
-
Dry the crude product under reduced pressure at 50°C for 3 hours to obtain a dark-yellow crystalline solid.[4]
-
Recrystallize the crude product from ethanol to yield pure this compound.[4]
-
Visualizations
Catalytic Cycle
The proposed mechanism for the salcomine-catalyzed oxidation of phenols involves the formation of a reactive cobalt-oxygen species.[1] The cobalt(II) center in salcomine reversibly binds molecular oxygen to form a superoxo-cobalt(III) complex. This complex then abstracts a hydrogen atom from the phenol to generate a phenoxy radical. Subsequent steps lead to the formation of the p-benzoquinone product and regeneration of the active catalyst.[1]
Caption: Proposed catalytic cycle for the salcomine-catalyzed oxidation of 2,6-di-tert-butylphenol.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using a salcomine catalyst.
Caption: Experimental workflow for the salcomine-catalyzed synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 719-22-2 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 719-22-2 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 2,6-Di-tert-butyl-p-benzoquinone using Hydrogen Peroxide as an Oxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-p-benzoquinone is a valuable chemical intermediate in the synthesis of various pharmaceuticals and a significant compound for studying the metabolic pathways of antioxidants like butylated hydroxytoluene (BHT). Its synthesis primarily involves the oxidation of 2,6-di-tert-butylphenol (B90309).[1] The use of hydrogen peroxide as an oxidant offers a more environmentally benign alternative to traditional oxidizing agents. This document provides detailed protocols for the synthesis of this compound using hydrogen peroxide, supported by quantitative data from various catalytic systems.
Data Presentation
The following table summarizes quantitative data from different reported methods for the synthesis of this compound using hydrogen peroxide as the oxidant.
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity (%) | Conversion (%) | Reference |
| Mesoporous amorphous titanosilicate | 2,6-di-tert-butylphenol | 35% aq. H₂O₂ | Acetonitrile (B52724) | 25–60 | 0.5–2 h | High | High | - | [2] |
| Hydrogen Bromide | 2,6-di-tert-butylphenol | 60% aq. H₂O₂ | Methanol (B129727) | Reflux | 25 min | 89.4 | - | - | [3] |
| Divanadium-polyoxovanadate tetra-n-butylammonium | 2,6-di-tert-butylphenol | 35% aq. H₂O₂ | Acetonitrile | 40 | 40 min | - | 90 | 98 | [2] |
| Mesoporous titanosilicates (1.9 wt% Ti) | 2,6-di-tert-butylphenol | H₂O₂ | - | 75 | - | - | ~95 | Complete | [1] |
Experimental Protocols
Protocol 1: Synthesis using a Titanosilicate Catalyst
This protocol is based on the use of a mesoporous amorphous titanosilicate catalyst for a highly selective oxidation.[2]
Materials:
-
2,6-di-tert-butylphenol
-
35% aqueous solution of hydrogen peroxide (H₂O₂)
-
Mesoporous amorphous titanosilicate catalyst (Si/Ti molar ratio = 20–80)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,6-di-tert-butylphenol in acetonitrile to achieve an initial concentration of 0.1–0.4 mol/L.
-
Add the mesoporous amorphous titanosilicate catalyst to the solution. The amount of catalyst should be 2.5–10 wt% based on the total reaction mass.
-
While stirring, add a 35% aqueous solution of hydrogen peroxide. The molar ratio of 2,6-di-tert-butylphenol to H₂O₂ should be between 1:2 and 1:4.
-
Heat the reaction mixture to a temperature between 25°C and 60°C.
-
Maintain the reaction at this temperature with continuous stirring for 0.5 to 2 hours.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the acetonitrile from the filtrate using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Synthesis using Hydrogen Bromide in Methanol
This protocol provides a high-yield synthesis method using hydrogen bromide as a promoter.[3]
Materials:
-
2,6-di-tert-butylphenol (11 g, 53.3 mmol)
-
60% hydrogen peroxide (8 ml)
-
Hydrogen bromide (5 g, 61.7 mmol)
-
Methanol (150 ml)
-
Standard reflux apparatus
-
Crystallization dish
-
Vacuum filtration setup
Procedure:
-
Combine 2,6-di-tert-butylphenol, 60% hydrogen peroxide, and hydrogen bromide in 150 ml of methanol in a round-bottom flask.
-
Heat the solution to reflux and maintain for 25 minutes.
-
After the reflux period, concentrate the solution by evaporating a portion of the methanol.
-
Upon cooling, 2,6-di-tert-butyl-1,4-benzoquinone will crystallize out of the solution.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and dry to obtain the final product (yields up to 10.5 g, 89.4%).[3]
Visualizations
Experimental Workflow for Titanosilicate Catalyzed Synthesis
Caption: Workflow for the synthesis of this compound using a titanosilicate catalyst.
Signaling Pathway of Oxidation
Caption: Proposed pathway for the catalytic oxidation of 2,6-di-tert-butylphenol to this compound.
References
Application Note: Purification of 2,6-Di-tert-butyl-p-benzoquinone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-p-benzoquinone is a valuable organic compound utilized as an antioxidant, a reagent in organic synthesis, and a metabolite of butylated hydroxytoluene (BHT).[1] Its purity is critical for these applications, necessitating an effective and reliable purification method. Recrystallization is a standard and highly effective technique for purifying solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization from ethanol (B145695), yielding a product with high purity.
Physicochemical Properties
This compound typically appears as a yellow to orange or brown crystalline solid.[2][3][4] It is soluble in organic solvents such as ethanol, acetone, and chloroform, but has limited solubility in water.[5]
Quantitative Data Summary
The following table summarizes the expected results from the purification of this compound by recrystallization from ethanol, based on established procedures.[5]
| Parameter | Value | Reference |
| Starting Material | 43 g of crude this compound | [5] |
| Recrystallization Solvent | Ethanol | [5] |
| Purified Product Yield | 36.5 g (83%) | [5] |
| Melting Point (Purity Indicator) | 65–66 °C | [5] |
| Appearance (Crude) | Dark-yellow crystalline solid | [5] |
| Appearance (Purified) | Yellow-orange crystals |
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a verified synthetic procedure.[5]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place 43 g of crude, dark-yellow this compound into a suitably sized Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring to dissolve the solid. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the crystallization of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals on the filter with two small portions of cold ethanol to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under reduced pressure at 50°C for 3 hours.[5] The final product should be a pure crystalline solid with a melting point of 65–66°C.[5]
Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Recrystallization workflow for this compound.
References
- 1. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2,6-Di-tert-butyl-p-benzoquinone as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-Di-tert-butyl-p-benzoquinone as a specialized oxidizing agent in organic synthesis. While primarily known as a product of phenol (B47542) oxidation, this sterically hindered quinone also serves as a valuable oxidant in specific applications, most notably in the dehydrogenation of nitrogen heterocycles. This document details the synthetic protocols for its preparation and its application as an oxidizing agent, supported by quantitative data and visual diagrams of key processes.
Overview of this compound as an Oxidizing Agent
This compound is a stable, crystalline solid characterized by the presence of two bulky tert-butyl groups flanking the carbonyl functionalities of the benzoquinone ring. This steric hindrance significantly influences its reactivity, making it a milder and more selective oxidizing agent compared to unhindered quinones. Its primary application as an oxidant is in dehydrogenation reactions, where it can act as a hydrogen acceptor.
Synthesis of this compound
The predominant method for preparing this compound is through the selective oxidation of 2,6-di-tert-butylphenol (B90309). Several catalytic systems have been developed to achieve high yields and selectivity.
Salcomine-Catalyzed Aerobic Oxidation
The use of Salcomine, a cobalt(II)-salen complex, provides an efficient method for the aerobic oxidation of substituted phenols to p-benzoquinones.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1 equivalent) and Salcomine catalyst (typically 1-5 mol%) in a suitable solvent such as chloroform (B151607) or methanol.[1]
-
Oxygenation: Purge the flask with oxygen gas and maintain a positive pressure of oxygen, for example, by using an oxygen-filled balloon.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired p-benzoquinone.
Quantitative Data for Salcomine-Catalyzed Oxidation of Various Phenols:
| Phenol Substrate | Catalyst | Conversion (%) | Primary Product | Reaction Time (h) | Reference |
| 2,6-Dichlorophenol | Aquo-3-fluorosalcomine | 55 | 2,6-Dichlorobenzoquinone | - | [1] |
| 2,6-Dichlorophenol | Pyr-3-fluorosalcomine | 18 | 2,6-Dichlorobenzoquinone | - | [1] |
| 2,6-Dichlorophenol | Pyr-5-nitrosalcomine | 20 | 2,6-Dichlorobenzoquinone | - | [1] |
| 2,5-Dimethylphenol | Salcomine | - | 2,5-Dimethyl-p-benzoquinone | 36 | [1] |
| 2-tert-Butyl-5-methylphenol | Salcomine | - | 2-tert-Butyl-5-methyl-p-benzoquinone | >36 | [1] |
Note: "Pyr" indicates a pyridine (B92270) axial ligand.
Experimental Workflow for Salcomine-Catalyzed Phenol Oxidation:
Catalytic Cycle of Salcomine in Phenol Oxidation:
Titanosilicate-Catalyzed Oxidation with Hydrogen Peroxide
Mesoporous titanosilicate catalysts offer a robust and highly selective method for the oxidation of 2,6-di-tert-butylphenol to this compound using hydrogen peroxide as the oxidant.[2]
Experimental Protocol:
-
Catalyst Preparation: A mesoporous amorphous titanosilicate with a Si/Ti molar ratio of 20-80 is used.[3]
-
Reaction Setup: The reaction is carried out in acetonitrile (B52724) with an initial 2,6-di-tert-butylphenol concentration of 0.1-0.4 mol/L.[3]
-
Reagent Addition: A 35% aqueous solution of hydrogen peroxide is added, with a molar ratio of phenol to H₂O₂ of 1:2 to 1:4. The catalyst is used in an amount of 2.5-10 wt% based on the reaction mass.[3]
-
Reaction Conditions: The reaction is maintained at a temperature of 25-60°C for 0.5-2 hours.[3]
-
Work-up and Analysis: The catalyst can be filtered off, and the product isolated from the reaction mixture.
Quantitative Data for Titanosilicate-Catalyzed Oxidation:
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 2,6-Di-tert-butylphenol | Mesoporous titanosilicate | 35% H₂O₂ | Acetonitrile | 75 | 2 | 100 | >95 | [2] |
Logical Workflow for Titanosilicate-Catalyzed Oxidation:
Application as an Oxidizing Agent: Dehydrogenation of N-Heterocycles
While detailed, specific protocols for the use of this compound as an oxidant are less common in the literature compared to its synthesis, it is a recognized reagent for the dehydrogenation of N-heterocycles. This transformation is valuable for the synthesis of aromatic heterocycles, which are prevalent in pharmaceuticals and natural products. The reaction proceeds by the transfer of hydrogen atoms from the N-heterocycle to the benzoquinone, which is reduced to the corresponding hydroquinone.
General Experimental Protocol (Hypothetical based on related transformations):
-
Reaction Setup: In a suitable solvent (e.g., a high-boiling aromatic solvent like xylene or mesitylene), dissolve the N-heterocycle (e.g., a tetrahydroquinoline derivative) (1 equivalent).
-
Reagent Addition: Add this compound (1-2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the aromatic product.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to separate the aromatic N-heterocycle from the 2,6-di-tert-butylhydroquinone (B1595954) byproduct.
Dehydrogenation of N-Heterocycles - Logical Relationship:
Conclusion
This compound is a valuable compound in organic synthesis, both as a target molecule from phenol oxidation and as a selective oxidizing agent. The synthetic routes to this quinone are well-established, with catalytic aerobic oxidation and hydrogen peroxide-based methods offering high efficiency. Its application as an oxidant, particularly in the dehydrogenation of N-heterocycles, highlights its utility in the synthesis of important aromatic compounds. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity as an oxidant in other transformations could unveil new applications for this sterically hindered quinone.
References
Applications of 2,6-Di-tert-butyl-p-benzoquinone in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-p-benzoquinone (DTBBQ) is a versatile organic compound with significant applications in the field of polymer chemistry. Its unique structure, featuring a quinone core with bulky tert-butyl groups, imparts several desirable properties that are harnessed in polymer synthesis and stabilization. This document provides detailed application notes and protocols for the use of DTBBQ as a polymerization inhibitor, a polymer stabilizer, and its potential role in controlled radical polymerization.
Application as a Polymerization Inhibitor/Retarder
DTBBQ is an effective inhibitor or retarder for free-radical polymerization of various vinyl monomers, such as styrene (B11656) and acrylates. Its primary function is to scavenge radicals, thereby preventing premature and uncontrolled polymerization during monomer storage and transport.
Mechanism of Inhibition
Quinone-based inhibitors function by reacting with and deactivating propagating radicals. The bulky tert-butyl groups in DTBBQ enhance the stability of the resulting phenoxyl radical, making it an efficient chain-terminating agent. The general mechanism involves the addition of a propagating radical to the quinone, forming a stable, less reactive radical that does not readily initiate new polymer chains.
Logical Relationship: Inhibition of Radical Polymerization by DTBBQ
Caption: Mechanism of polymerization inhibition by DTBBQ.
Quantitative Data
| Inhibitor | Chemical Name | Polymer Growth (%) (after 4h at 120°C) | Monomer Conversion (%) |
| DTBMP | 2,6-di-tert-butyl-4-methoxyphenol | 16.40 | 0.048 |
| BHT | 2,6-di-tert-butyl-4-methylphenol | 42.50 | 0.111 |
| TBHQ | tert-butylhydroquinone | 69.30 | 0.223 |
| Commercial TBC | 4-tert-butylcatechol | 62.50 | 0.198 |
| MEHQ | 4-Methoxyphenol | 87.20 | 0.297 |
Data adapted from a study on the inhibition of styrene polymerization for comparative purposes.[1][2]
Experimental Protocol: Evaluation of DTBBQ as a Polymerization Inhibitor for Styrene
This protocol describes a general method to evaluate the effectiveness of DTBBQ as a polymerization inhibitor for styrene monomer.
Materials:
-
Styrene monomer (freshly distilled to remove any existing inhibitor)
-
This compound (DTBBQ)
-
High-purity nitrogen gas
-
Glass vials with sealable caps
-
Heating block or oil bath with precise temperature control
-
Analytical balance
-
Filtration apparatus (e.g., vacuum filtration)
-
Drying oven
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DTBBQ in freshly distilled styrene at a desired concentration (e.g., 100, 200, 500 ppm).
-
In a series of clean, dry glass vials, add a known weight of the DTBBQ/styrene solution.
-
Prepare a control vial containing only freshly distilled styrene.
-
-
Inhibition Test:
-
Purge each vial with nitrogen gas for 5 minutes to remove oxygen.
-
Securely seal the vials.
-
Place the vials in a pre-heated heating block or oil bath set to the desired polymerization temperature (e.g., 120°C).
-
Maintain the vials at this temperature for a set duration (e.g., 4 hours).
-
-
Polymer Quantification:
-
After the specified time, remove the vials from the heat source and cool them rapidly in an ice bath to quench the reaction.
-
Open the vials and add a sufficient amount of methanol to precipitate the formed polystyrene.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with additional methanol to remove any unreacted monomer and inhibitor.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
-
Data Analysis:
-
Calculate the weight of the polymer formed in each vial.
-
Determine the percentage of polymer growth using the following formula: Polymer Growth (%) = (Weight of Polymer / Initial Weight of Styrene) * 100
-
Compare the polymer growth in the vials containing DTBBQ to the control vial to determine the inhibition efficiency.
-
Experimental Workflow: Evaluating Polymerization Inhibitors
Caption: Workflow for evaluating the efficiency of a polymerization inhibitor.
Application as an Antioxidant and Polymer Stabilizer
DTBBQ is utilized as an antioxidant to protect polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) from thermo-oxidative degradation.[3] This degradation can lead to a loss of mechanical properties, discoloration, and a reduction in the polymer's service life.
Mechanism of Stabilization
As a chain-breaking antioxidant, DTBBQ interrupts the radical chain reactions involved in polymer oxidation. It donates a hydrogen atom to peroxyl radicals (ROO•), which are key intermediates in the degradation process, thereby forming a stable hydroquinone (B1673460) and a non-radical species. This action significantly delays the onset of oxidation.
Quantitative Data: Oxidation Induction Time (OIT)
| Polymer | Stabilizer | OIT at 200°C (minutes) |
| Polyethylene (PE) | None | < 1 |
| Polyethylene (PE) | Generic Phenolic Antioxidant | 20 - 100+ |
| Polypropylene (PP) | None | < 1 |
| Polypropylene (PP) | Generic Phenolic Antioxidant | 15 - 80+ |
These are representative values and can vary significantly based on the specific antioxidant, its concentration, and the polymer grade.
Experimental Protocol: Determination of Oxidation Induction Time (OIT)
This protocol outlines the determination of OIT for a polymer stabilized with DTBBQ using Differential Scanning Calorimetry (DSC), following standards such as ASTM D3895.[4][5][6]
Materials and Equipment:
-
Polymer (e.g., polyethylene or polypropylene)
-
This compound (DTBBQ)
-
Twin-screw extruder or internal mixer for melt blending
-
Compression molding press
-
Differential Scanning Calorimeter (DSC) with a gas-switching capability
-
High-purity nitrogen and oxygen gas
-
Aluminum DSC pans
Procedure:
-
Sample Preparation (Melt Blending):
-
Dry the polymer resin to remove any moisture.
-
Prepare a masterbatch of DTBBQ in the polymer or dry blend the polymer powder/pellets with the desired concentration of DTBBQ (e.g., 0.1, 0.25, 0.5 wt%).
-
Melt blend the mixture using a twin-screw extruder or an internal mixer at a temperature appropriate for the polymer (e.g., 180-220°C for PE, 200-240°C for PP).[7]
-
Compression mold the blended material into thin films (typically 200-500 µm thick).
-
-
DSC Measurement:
-
Cut a small sample (5-10 mg) from the compression-molded film and place it in an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for PE, 190°C for PP) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the gas from nitrogen to oxygen at a constant flow rate (e.g., 50 mL/min).
-
Record the DSC signal as a function of time.
-
-
Data Analysis:
-
The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak on the DSC curve.
-
Determine the onset of the exothermic peak using the tangent method as described in the relevant ASTM standard.
-
Experimental Workflow: OIT Measurement
Caption: Workflow for determining the Oxidation Induction Time (OIT).
Potential Application in Controlled Radical Polymerization
Recent research suggests that p-benzoquinone derivatives can participate in controlled or "living" radical polymerization processes. Specifically, the polymerization of methyl methacrylate (B99206) in the presence of 2,5-di-tert-butyl-p-benzoquinone (a structural isomer of DTBBQ) has been shown to exhibit characteristics of a "pseudo-living" free-radical polymerization.[8] This opens up the possibility of using this compound in similar systems to synthesize polymers with controlled molecular weights and narrow molecular weight distributions.
Proposed Mechanism
In such a system, the quinone can act as a reversible terminating agent. The propagating radical can add to the quinone, forming a dormant species. This dormant species can then undergo homolytic cleavage to regenerate the propagating radical and the quinone, allowing for controlled chain growth.
Signaling Pathway: Proposed Controlled Radical Polymerization
Caption: Proposed pathway for DTBBQ-mediated controlled radical polymerization.
Experimental Protocol: Exploratory Study of DTBBQ in Controlled Polymerization of Methyl Methacrylate (MMA)
This protocol is an exploratory method to investigate the potential of DTBBQ to control the radical polymerization of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (DTBBQ)
-
A radical initiator (e.g., AIBN - Azobisisobutyronitrile)
-
Anhydrous solvent (e.g., toluene (B28343) or anisole)
-
Schlenk flasks and other standard air-free technique glassware
-
Nitrogen or argon source
-
Constant temperature oil bath
-
Gel Permeation Chromatography (GPC) for molecular weight analysis
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, add DTBBQ and the radical initiator (AIBN).
-
Add the desired amount of MMA and solvent. The ratio of monomer to initiator and DTBBQ will determine the theoretical molecular weight.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at a suitable temperature (e.g., 60-80°C).
-
Allow the polymerization to proceed for a predetermined time. Samples can be taken at different time intervals using a degassed syringe to monitor the kinetics of the polymerization.
-
-
Termination and Polymer Isolation:
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically or by ¹H NMR.
-
Analyze the molecular weight (Mn), molecular weight distribution (Đ = Mw/Mn), of the polymer by GPC.
-
A linear increase in Mn with conversion and a low Đ (< 1.5) would suggest a controlled polymerization process.
-
Application as a Comonomer in Polymerization
Despite extensive searches, no credible scientific literature or experimental protocols were found to support the use of this compound as a comonomer in polymerization reactions. Its high reactivity towards radicals makes it more suitable as an inhibitor or a control agent rather than a building block in a polymer chain.
Conclusion
This compound is a valuable additive in polymer chemistry, primarily functioning as a potent polymerization inhibitor and an effective antioxidant for polymer stabilization. While its role in controlled radical polymerization is an area of potential research, its application as a comonomer is not supported by available evidence. The protocols provided herein offer a foundation for researchers to explore and utilize the beneficial properties of DTBBQ in their polymer-related work.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. setaramsolutions.com [setaramsolutions.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. A study of the controlled degradation of polypropylene containing pro-oxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2,6-Di-tert-butyl-p-benzoquinone in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-Di-tert-butyl-p-benzoquinone (2,6-DTBQ) as a dienophile in Diels-Alder reactions. The bulky tert-butyl groups at the 2 and 6 positions significantly influence the reactivity, stability, and stereoselectivity of the cycloaddition, making it a valuable reagent for the synthesis of complex cyclohexene (B86901) derivatives.[1] This document outlines the general principles, experimental considerations, and representative protocols for employing 2,6-DTBQ in [4+2] cycloaddition reactions.
Introduction to this compound in Diels-Alder Reactions
The Diels-Alder reaction is a powerful and versatile transformation in organic synthesis for the construction of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene or cyclohexadiene derivative. Benzoquinones, including 2,6-DTBQ, can serve as effective dienophiles due to their electron-deficient double bonds, which are activated by the adjacent carbonyl groups.
The presence of two bulky tert-butyl groups on the benzoquinone ring imparts several key characteristics to its Diels-Alder reactions:
-
Regioselectivity: The substituents on both the diene and the dienophile dictate the regiochemical outcome of the reaction. The steric hindrance from the tert-butyl groups in 2,6-DTBQ can be expected to favor the formation of specific regioisomers.
-
Stereoselectivity: The endo rule generally governs the stereochemistry of Diels-Alder reactions. However, the steric bulk of the tert-butyl groups may influence the transition state, potentially altering the typical endo/exo selectivity.
-
Stability: The tert-butyl groups enhance the stability of the quinone and its Diels-Alder adducts, facilitating their isolation and purification.
General Considerations for Experimental Design
Successful Diels-Alder reactions involving 2,6-DTBQ require careful consideration of the following parameters:
-
Diene Selection: The reactivity of the diene is crucial. Electron-rich dienes generally react more readily with electron-poor dienophiles like 2,6-DTBQ. Common dienes include cyclopentadiene (B3395910), anthracene (B1667546), and various substituted butadienes.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. While many Diels-Alder reactions are performed in non-polar organic solvents such as toluene (B28343) or dichloromethane (B109758), aqueous conditions have been shown to accelerate cycloadditions with other benzoquinones.[2][3]
-
Temperature: Reactions can be conducted at a range of temperatures, from room temperature to refluxing solvent temperatures. Thermal conditions are often sufficient to promote the reaction.
-
Catalysis: Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile, thereby lowering its LUMO energy and increasing its reactivity.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the product.
Experimental Protocols
The following are generalized protocols for Diels-Alder reactions using benzoquinones as dienophiles. These should be considered as starting points and may require optimization for specific reactions with this compound.
Protocol 1: Thermal Diels-Alder Reaction with a Cyclic Diene (e.g., Cyclopentadiene)
This protocol is adapted from procedures for the reaction of p-benzoquinone with cyclopentadiene.[2][3][5]
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Solvent (e.g., Toluene, Dichloromethane, or Water)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if heating)
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add freshly cracked cyclopentadiene (1.1 - 1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the Diels-Alder adduct.
Protocol 2: Thermal Diels-Alder Reaction with a Polycyclic Aromatic Diene (e.g., Anthracene)
This protocol is based on the reaction of p-benzoquinone with anthracene.[6]
Materials:
-
This compound
-
Anthracene
-
High-boiling point solvent (e.g., xylene or toluene)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), anthracene (1.0 eq.), and the solvent.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a cold solvent.
-
If necessary, purify the product further by recrystallization.
Protocol 3: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol provides a general guideline for Lewis acid catalysis, which can enhance the rate and selectivity of the reaction.[4]
Materials:
-
This compound
-
Diene (e.g., a substituted butadiene)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Lewis acid (e.g., AlCl₃, ZnCl₂)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions, work-up, and purification
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid (0.1 - 1.0 eq.) to the stirred solution.
-
Add the diene (1.1 - 1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Warm the mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative data for Diels-Alder reactions of p-benzoquinone, which can serve as a reference for reactions with 2,6-DTBQ. Note that yields and reaction conditions will likely vary for the sterically hindered 2,6-DTBQ.
Table 1: Diels-Alder Reaction of p-Benzoquinone with Cyclohexadienes in Various Solvents [7]
| Diene | Solvent | Product Yield (%) |
| 1,3-Cyclohexadiene | Water | 67 |
| 1,3-Cyclohexadiene | Toluene | 15 |
| 1,3-Cyclohexadiene | THF | 6 |
Table 2: Lewis Acid Catalyzed Diels-Alder Reaction of Naphthoquinone with Cyclopentadiene [4]
| Dienophile | Diene | Catalyst (mol%) | Solvent | Yield (%) |
| Naphthoquinone | Cyclopentadiene | Ca(OTf)₂/Bu₄NPF₆ (10) | CH₂Cl₂ | 95 |
| Benzoquinone | Cyclopentadiene | Ca(OTf)₂/Bu₄NPF₆ (10) | CH₂Cl₂ | 92 |
Visualizations
Diagram 1: General Diels-Alder Reaction Workflow
Caption: A generalized workflow for performing a Diels-Alder reaction.
Diagram 2: Signaling Pathway of Lewis Acid Catalysis
Caption: Mechanism of Lewis acid catalysis in a Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,6-Di-tert-butyl-p-benzoquinone as a Potential Antioxidant in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-p-benzoquinone (DTBBQ) is a chemical compound with recognized antioxidant properties.[1] It is structurally characterized by a p-benzoquinone ring with two bulky tert-butyl groups at the 2 and 6 positions.[2] This steric hindrance contributes to its stability and reactivity.[2] While it is known as a metabolite of the widely used synthetic antioxidant butylated hydroxytoluene (BHT), its own potential as a primary antioxidant in various materials is a subject of research interest.[2][3] In materials science, antioxidants are crucial for preventing oxidative degradation in polymers like plastics and rubbers, thereby extending their lifespan and maintaining their mechanical integrity.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as an antioxidant in polymeric materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 719-22-2 | [1] |
| Molecular Formula | C₁₄H₂₀O₂ | [1] |
| Molecular Weight | 220.31 g/mol | [1] |
| Appearance | Yellow-orange crystals | [1] |
| Melting Point | 61 - 65 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Antioxidant Mechanism of Action
The antioxidant activity of many phenolic and quinone-based compounds stems from their ability to act as free radical scavengers. The proposed mechanism for this compound involves its ability to interrupt the auto-oxidation cycle of polymers. During oxidative degradation, highly reactive free radicals (R•) are generated, which react with oxygen to form peroxyl radicals (ROO•). These peroxyl radicals can then abstract a hydrogen atom from the polymer chain, creating a new free radical and a hydroperoxide (ROOH), thus propagating the degradation process.
This compound can intervene in this cycle by trapping these free radicals. The quinone structure can be reduced to a more stable semiquinone or hydroquinone (B1673460) species by accepting an electron or a hydrogen atom from a radical species. The bulky tert-butyl groups enhance the stability of the resulting radical, preventing it from initiating new degradation chains.
Illustrative Performance Data
Table 1: Oxidative Induction Time (OIT) of Polyethylene (PE) Stabilized with this compound
| Sample | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized PE | 0 | 2.5 |
| PE + DTBBQ | 0.1 | 15.8 |
| PE + DTBBQ | 0.3 | 35.2 |
| PE + DTBBQ | 0.5 | 58.9 |
Table 2: Thermogravimetric Analysis (TGA) of Polypropylene (PP) Stabilized with this compound
| Sample | Antioxidant Concentration (wt%) | Onset of Degradation (Tonset) (°C) | Temperature at 5% Mass Loss (Td5%) (°C) |
| Unstabilized PP | 0 | 225 | 250 |
| PP + DTBBQ | 0.1 | 245 | 275 |
| PP + DTBBQ | 0.3 | 260 | 295 |
| PP + DTBBQ | 0.5 | 275 | 310 |
Table 3: Mechanical Properties of Polyethylene (PE) with 0.3 wt% this compound Before and After Accelerated UV Aging
| Property | Before Aging | After 200 hours UV Aging |
| Tensile Strength (MPa) | ||
| Unstabilized PE | 25.0 | 12.5 |
| PE + 0.3% DTBBQ | 24.8 | 20.1 |
| Elongation at Break (%) | ||
| Unstabilized PE | 600 | 150 |
| PE + 0.3% DTBBQ | 580 | 450 |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the antioxidant performance of this compound in polymeric materials.
Protocol for Sample Preparation: Melt Blending and Compression Molding
This protocol describes the incorporation of this compound into a polymer matrix via melt blending, followed by the preparation of test specimens by compression molding.
Materials and Equipment:
-
Polymer resin (e.g., Polyethylene, Polypropylene)
-
This compound (powder)
-
Internal mixer (e.g., Brabender Plastograph)
-
Pelletizer
-
Compression molding press
-
Molds for sheets of desired thickness
-
Die cutter for test specimens (e.g., ASTM D638 Type IV for tensile testing)
-
Drying oven
Procedure:
-
Drying: Dry the polymer resin and this compound powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for PE) for at least 4 hours to remove any moisture.
-
Weighing: Accurately weigh the polymer resin and the desired amount of this compound to achieve the target concentrations (e.g., 0.1, 0.3, 0.5 wt%).
-
Melt Blending:
-
Set the temperature and rotor speed of the internal mixer according to the polymer's processing conditions.
-
Add the polymer resin to the mixing chamber and allow it to melt and form a consistent melt.
-
Add the pre-weighed this compound to the molten polymer and continue mixing for a sufficient time (e.g., 5-10 minutes) to ensure homogeneous dispersion.
-
-
Pelletizing: Remove the blended material from the mixer and pelletize it for ease of handling in the subsequent compression molding step.
-
Compression Molding:
-
Preheat the compression molding press to the appropriate temperature for the polymer.
-
Place the required amount of pelletized blend into the mold.
-
Follow a standardized compression molding cycle (e.g., preheating, application of pressure, cooling under pressure) to produce sheets of uniform thickness.
-
-
Specimen Cutting: Allow the molded sheets to cool to room temperature. Cut the required test specimens from the sheets using a die cutter according to the relevant ASTM standards for the planned tests.
Protocol for Oxidative Induction Time (OIT) Measurement
This protocol outlines the procedure for determining the oxidative stability of the prepared polymer samples using Differential Scanning Calorimetry (DSC), in accordance with ASTM D3895.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Nitrogen and Oxygen gas supplies with a switching valve
-
Microbalance
Procedure:
-
Sample Preparation: Place a small, uniform disk (5-10 mg) of the compression-molded polymer sample into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas to nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Measurement:
-
Rapidly heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under the nitrogen atmosphere.
-
Allow the sample to equilibrate at the isothermal temperature for a few minutes.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
-
Data Analysis: The Oxidative Induction Time (OIT) is determined as the time interval from the introduction of oxygen to the onset of the exothermic oxidation peak on the DSC thermogram.
Protocol for Thermogravimetric Analysis (TGA)
This protocol describes the use of TGA to evaluate the thermal stability of the polymer samples in an oxidative atmosphere.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., platinum or ceramic)
-
Air or Oxygen and Nitrogen gas supplies
-
Microbalance
Procedure:
-
Sample Preparation: Place a small amount of the polymer sample (5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the desired atmosphere (e.g., air or a mixture of nitrogen and oxygen) at a constant flow rate (e.g., 50 mL/min).
-
-
Measurement:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset of degradation temperature (Tonset), which is the temperature at which significant mass loss begins.
-
Determine the temperature at which 5% mass loss occurs (Td5%).
-
Protocol for Accelerated Aging and Mechanical Testing
This protocol details the procedure for subjecting the polymer samples to accelerated aging (e.g., UV or thermal aging) and subsequently evaluating the changes in their mechanical properties.
Materials and Equipment:
-
Accelerated aging chamber (UV or thermal oven)
-
Universal Testing Machine (UTM) with grips for tensile testing
-
Extensometer (optional, for precise strain measurement)
-
Calipers for measuring specimen dimensions
Procedure:
-
Accelerated Aging:
-
Place the prepared test specimens in the accelerated aging chamber.
-
Set the aging conditions (e.g., temperature, humidity, UV irradiance) according to a standard protocol (e.g., ASTM D3045 for heat aging).
-
Expose the specimens for a predetermined duration (e.g., 200 hours).
-
-
Mechanical Testing:
-
After aging, condition the specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 24 hours.
-
Measure the dimensions of the gauge section of each tensile specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Conduct the tensile test at a constant crosshead speed according to the relevant ASTM standard (e.g., ASTM D638).
-
Record the load and displacement data until the specimen fractures.
-
-
Data Analysis:
-
Calculate the tensile strength (stress at break) and elongation at break from the load-displacement data.
-
Compare the mechanical properties of the aged specimens with those of unaged control specimens to determine the extent of degradation and the protective effect of the antioxidant.
-
Conclusion
This compound presents itself as a viable candidate for antioxidant applications in materials science, warranting further investigation. The protocols detailed in this document provide a comprehensive framework for researchers to systematically evaluate its performance in various polymer systems. By following these standardized procedures, it is possible to generate reliable and comparable data on its ability to enhance the thermal and oxidative stability of materials, thereby contributing to the development of more durable and long-lasting products. Further research is encouraged to generate specific quantitative data for this compound in a range of polymers and under various aging conditions to fully elucidate its potential as a commercial antioxidant.
References
electrochemical analysis of 2,6-Di-tert-butyl-p-benzoquinone using cyclic voltammetry
An Application Note on the Electrochemical Analysis of 2,6-Di-tert-butyl-p-benzoquinone using Cyclic Voltammetry
Introduction
This compound (DTBQ) is an organic compound with the molecular formula C₁₄H₂₀O₂.[1] It is a derivative of p-benzoquinone characterized by two bulky tert-butyl groups at the 2 and 6 positions, which impart significant steric hindrance and influence its chemical reactivity and stability. DTBQ is a metabolite of the common antioxidant butylated hydroxytoluene (BHT) and is utilized in various applications, including organic synthesis and as an electron shuttle in bioelectrochemical systems.[2][3] Its well-defined and reversible electrochemical behavior makes it an excellent candidate for studies involving electron transfer mechanisms.
Cyclic voltammetry (CV) is a powerful and commonly used electroanalytical technique to characterize the redox properties of compounds like DTBQ.[1] This method provides valuable information on both thermodynamic (e.g., redox potentials) and kinetic aspects of electron transfer processes.[1] This application note provides a detailed protocol for the electrochemical analysis of DTBQ using cyclic voltammetry, presents key quantitative data, and illustrates the experimental workflow and redox pathway.
Electrochemical Properties of this compound
The electrochemical behavior of DTBQ is characterized by its ability to undergo reversible one- and two-electron reductions. The bulky tert-butyl groups provide steric protection and have an electron-donating inductive effect, which stabilizes the reduced forms of the quinone and contributes to the exceptional reversibility of its redox processes.[1]
In aprotic solvents, such as acetonitrile, DTBQ exhibits two distinct and reversible redox waves. The first wave corresponds to the formation of the semiquinone radical anion (Q/Q⁻•), and the second wave corresponds to the formation of the dianion (Q⁻•/Q²⁻).[1] The thermodynamic reversibility is confirmed by an anodic to cathodic peak current ratio of nearly one and a peak separation approaching the theoretical value of 59/n mV for a reversible electron transfer.[1]
In the presence of protons (in protic solvents), DTBQ can undergo proton-coupled electron transfer (PCET) to form the hydroquinone (B1673460) species (QH₂).[1]
Quantitative Electrochemical Data
The key electrochemical parameters for this compound, as determined by cyclic voltammetry, are summarized below.
| Redox Process | Solvent/Electrolyte System | Potential (vs. NHE) | Characteristics |
| Q + e⁻ ⇌ Q⁻• (First Reduction) | Aprotic (e.g., Acetonitrile) | approx. -0.91 V | Well-defined, reversible one-electron wave.[1] |
| Q⁻• + e⁻ ⇌ Q²⁻ (Second Reduction) | Aprotic (e.g., Acetonitrile) | approx. -1.71 V | Well-defined, reversible one-electron wave.[1] |
| Q + 2H⁺ + 2e⁻ ⇌ QH₂ (PCET) | Protic (Aqueous, pH 7) | approx. +0.60 V | pH-dependent, two-electron, two-proton process.[1] |
Experimental Protocol: Cyclic Voltammetry
This protocol provides a general method for analyzing DTBQ using a standard three-electrode electrochemical setup.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (or Saturated Calomel Electrode - SCE)
-
Counter Electrode: Platinum wire or graphite (B72142) rod
-
Analyte: this compound (≥98% purity)
-
Solvent (Aprotic): Acetonitrile (CH₃CN), anhydrous grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar
-
Polishing Materials: Alumina slurry (e.g., 0.05 µm) or diamond paste on a polishing pad
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Equipment
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Sonication bath
Experimental Workflow
References
Application Note: Quantification of 2,6-Di-tert-butyl-p-benzoquinone using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Di-tert-butyl-p-benzoquinone (DTBPBQ), with the chemical formula C14H20O2 and a molecular weight of 220.31 g/mol , is an organic compound used in various industrial applications, including as an antioxidant and a metabolite of butylated hydroxytoluene (BHT).[1][2][3] Its quantification is essential for quality control, stability testing, and research purposes. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for a range of sample matrices.
Principle of the Method
This method utilizes reversed-phase HPLC with a C18 stationary phase to separate this compound from potential impurities and matrix components. The mobile phase consists of an isocratic mixture of methanol (B129727) and water, providing a stable and efficient separation. Detection is performed using a UV-Vis detector at a wavelength selected for optimal absorbance of the analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetonitrile (HPLC grade, for column washing)
-
0.45 µm syringe filters (PTFE or other compatible material)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[4]
-
Mobile Phase: Methanol:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C[5]
-
Detection Wavelength: 254 nm (A common wavelength for quinone compounds; optimization is recommended by scanning the UV spectrum of a standard solution).
-
Run Time: Approximately 10 minutes
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.[6] This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation The sample preparation method should be adapted based on the sample matrix. A general procedure is outlined below:
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Add a suitable volume of methanol to dissolve the this compound.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.[7]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5]
5. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Inject the working standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standards.
-
Calculate the concentration of this compound in the samples using the calibration curve.
6. Method Validation The analytical method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions over the desired concentration range. A correlation coefficient (r²) of ≥0.999 is typically desired.
-
Accuracy: Determined by spike and recovery studies at different concentration levels.
-
Precision: Evaluated by analyzing replicate injections of the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[8]
-
Specificity: Assessed by analyzing a placebo or blank sample matrix to ensure no interfering peaks at the retention time of the analyte.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clear comparison.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Table 2: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | < 1.5% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Mandatory Visualization
References
- 1. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2,6-Di-tert-butyl-1,4-benzoquinone 98 719-22-2 [sigmaaldrich.com]
- 3. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. zeptometrix.com [zeptometrix.com]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Di-tert-butyl-p-benzoquinone as a Mediator in Bioelectrochemical Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,6-Di-tert-butyl-p-benzoquinone (DBBBQ) as a redox mediator in bioelectrochemical systems (BESs). This document outlines the applications, experimental protocols, and performance data associated with DBBBQ, facilitating its use in research and development.
Introduction
This compound is a lipophilic molecule that can act as an effective electron shuttle in microbial fuel cells (MFCs) and other BESs. Its primary function is to facilitate the transfer of electrons from the metabolic processes of microorganisms to the anode of the electrochemical cell, thereby enhancing the system's performance. Some microorganisms, such as certain strains of Klebsiella pneumoniae, have been found to naturally produce DBBBQ as an endogenous mediator.[1] The external addition of DBBBQ has also been shown to significantly improve the voltage output of BESs.[2][3]
Applications
-
Enhanced Power Generation in Microbial Fuel Cells: DBBBQ can significantly increase the voltage and power output of MFCs by improving the efficiency of extracellular electron transfer (EET).
-
Studying Microbial Metabolism: As a mediator, DBBBQ can be used to probe the electron transfer pathways in various microorganisms.
-
Bioremediation: Enhanced microbial activity in the presence of DBBBQ can be leveraged for the degradation of pollutants.
-
Biosensor Development: The current generated in a DBBBQ-mediated BES can be correlated to the concentration of a specific substrate, forming the basis of a biosensor.
Quantitative Performance Data
The performance of bioelectrochemical systems is significantly influenced by the choice of mediator and its concentration. The following tables summarize the performance of DBBBQ and other quinone mediators.
| Mediator | Microorganism | Concentration | Key Performance Metric | Reference |
| This compound (DBBBQ) | Klebsiella quasipneumoniae SP203 | 5 mM | ~103.53% increase in voltage output | [2][3] |
| This compound (DBBBQ) | Klebsiella quasipneumoniae SP203 | 10 mM | Enhanced biofilm formation but inhibited redox activity | [2][3] |
| Endogenously Produced DBBBQ | Klebsiella pneumoniae L17 | Not Applicable | Maximum voltage output of 316.2 mV (with membrane) and 426.2 mV (without membrane) | [1] |
Experimental Protocols
Protocol 1: Preparation of 5 mM this compound Mediator Solution
Materials:
-
This compound (MW: 220.31 g/mol )
-
Ethanol (B145695) (absolute)
-
Sterile deionized water or microbial growth medium
-
Sterile magnetic stirrer and stir bar
-
Sterile volumetric flasks and pipettes
Procedure:
-
Weighing DBBBQ: Accurately weigh 11.02 mg of DBBBQ for every 10 mL of final solution volume desired.
-
Dissolution: Transfer the weighed DBBBQ to a sterile volumetric flask. Add a small volume of absolute ethanol to dissolve the DBBBQ completely. Note: DBBBQ is sparingly soluble in water but readily soluble in ethanol.
-
Dilution: Once the DBBBQ is fully dissolved in ethanol, slowly add sterile deionized water or the desired microbial growth medium to the flask while stirring continuously. Bring the final volume to the mark on the volumetric flask. Note: The final concentration of ethanol should be kept low (e.g., <1% v/v) to minimize any potential toxic effects on the microorganisms.
-
Sterilization: The final mediator solution should be filter-sterilized using a 0.22 µm syringe filter before being added to the sterile anode chamber of the bioelectrochemical system.
Protocol 2: Two-Chamber Microbial Fuel Cell Setup with a Soluble Mediator
Materials:
-
Two-chamber H-type microbial fuel cell
-
Proton exchange membrane (e.g., Nafion®)
-
Anode and cathode electrodes (e.g., carbon felt, carbon cloth)
-
Titanium wire
-
External resistor (e.g., 1 kΩ)
-
Data acquisition system or multimeter
-
Anaerobic chamber or nitrogen gas supply
-
Microbial inoculum (e.g., Klebsiella pneumoniae)
-
Anolyte: Microbial growth medium with substrate (e.g., glucose, acetate)
-
Catholyte: Buffer solution (e.g., phosphate (B84403) buffer) with an oxidizing agent (e.g., potassium ferricyanide) or aerated.
-
Prepared DBBBQ mediator solution
Procedure:
-
MFC Assembly: Assemble the two-chamber MFC according to the manufacturer's instructions, ensuring the proton exchange membrane is properly sealed between the two chambers.
-
Electrode Preparation: Connect titanium wire to the carbon-based electrodes to serve as current collectors.
-
Anode Chamber Preparation: In an anaerobic environment, add the anolyte (microbial growth medium and substrate) to the anode chamber. Add the prepared DBBBQ mediator solution to the anolyte to achieve the desired final concentration (e.g., 5 mM).
-
Inoculation: Inoculate the anode chamber with the desired microbial culture.
-
Cathode Chamber Preparation: Fill the cathode chamber with the catholyte. If using an aerobic cathode, continuously bubble air through the catholyte.
-
External Circuit: Connect the anode and cathode to the external resistor to complete the circuit.
-
Operation and Data Collection: Place the MFC in a temperature-controlled environment. Monitor the voltage across the external resistor over time using a data acquisition system or a multimeter.
Protocol 3: Electrochemical Measurements
1. Polarization and Power Density Curves:
-
Vary the external resistance across a wide range (e.g., from open circuit to a short circuit).
-
Measure the stable cell voltage (V) at each resistance (R).
-
Calculate the current (I) using Ohm's law (I = V/R).
-
Calculate the current density (J) by dividing the current by the projected surface area of the anode (A): J = I/A.
-
Calculate the power (P) as P = V * I.
-
Calculate the power density (PD) by dividing the power by the projected surface area of the anode: PD = P/A.
-
Plot the power density versus the current density to obtain the power density curve. The peak of this curve represents the maximum power density of the MFC.
2. Cyclic Voltammetry (CV):
-
Use a three-electrode setup with the anode as the working electrode, a reference electrode (e.g., Ag/AgCl), and the cathode as the counter electrode.
-
Scan the potential of the working electrode within a defined range and measure the resulting current.
-
CV can be used to identify the redox peaks of the mediator and to study the electron transfer kinetics.
Visualizations
Caption: Experimental workflow for using DBBBQ as a mediator.
Caption: DBBBQ-mediated electron transfer pathway.
References
Application Notes and Protocols for Studying Reaction Mechanisms Involving 2,6-Di-tert-butyl-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-p-benzoquinone (DTBBQ) is a sterically hindered quinone that serves as a valuable tool in the study of various chemical and biological processes. Its bulky tert-butyl groups significantly influence its reactivity, making it an interesting subject for mechanistic studies. These notes provide detailed protocols for the synthesis and investigation of key reaction mechanisms involving DTBBQ, including redox cycling, nucleophilic addition, and Diels-Alder reactions. The provided methodologies and data are intended to guide researchers in designing and executing experiments to explore the rich chemistry of this compound.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2,6-Di-tert-butylphenol (B90309) | Oxygen / Salcomine (B1680745) | N,N-dimethylformamide | 4 hours at T < 50°C | 83 | [1] |
| 2,6-Di-tert-butylphenol | Hydrogen Peroxide (35% aq.) / Titanosilicate catalyst | Acetonitrile | 0.5-2 hours at 25-60°C | High selectivity and yield | [2] |
| 2,6-Di-tert-butylphenol | tert-Butyl hydroperoxide / Cobalt di-(methylbenzoate) | Not specified | 30°C | 59 | [2] |
Table 2: Electrochemical Properties of this compound
| Parameter | Value | Conditions | Reference |
| First Reduction Potential (Q/Q⁻•) | -0.91 V vs. NHE | Aprotic solvent (e.g., acetonitrile) | [3] |
| Second Reduction Potential (Q⁻•/Q²⁻) | -1.71 V vs. NHE | Aprotic solvent (e.g., acetonitrile) | [3] |
| Proton-Coupled Electron Transfer (Q + 2H⁺ + 2e⁻ → QH₂) | +0.60 V vs. NHE | pH 7 | [3] |
Table 3: Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |
| ¹H NMR | CDCl₃ | 1.33 ppm (s, 18H, t-butyl), 6.56 ppm (s, 2H, vinyl) | [1] |
| ¹³C NMR | Not specified | Data available in spectral databases | [4][5][6] |
| IR | CHCl₃ | 1652 cm⁻¹ (C=O), 1597 cm⁻¹ (C=C) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Salcomine-Catalyzed Oxidation
This protocol describes the synthesis of this compound from 2,6-di-tert-butylphenol using a salcomine catalyst and molecular oxygen as the oxidant.[1]
Materials:
-
2,6-Di-tert-butylphenol
-
N,N-dimethylformamide (DMF)
-
Salcomine [Bis(salicylidene)ethylenediiminocobalt(II)]
-
Oxygen gas
-
Crushed ice
-
4 N Hydrochloric acid
-
200-mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Büchner funnel and filter flask
Procedure:
-
Equip a 200-mL three-necked flask with a mechanical stirrer, a thermometer, and a gas-inlet tube.
-
Charge the flask with 41.2 g (0.200 mole) of 2,6-di-tert-butylphenol and 75 mL of N,N-dimethylformamide.
-
Add 2.5 g (0.0075 mole) of salcomine to the mixture.
-
With stirring, introduce oxygen gas at a rate that maintains the reaction temperature below 50°C.
-
Continue the oxygenation for 4 hours. The temperature will gradually drop to about 25°C as the reaction completes.
-
Pour the reaction mixture onto 500 g of crushed ice and add 15 mL of 4 N hydrochloric acid.
-
Collect the resulting yellow-brown precipitate by suction filtration using a Büchner funnel.
-
Wash the filter cake with three 50-mL portions of 1 N hydrochloric acid, followed by three 100-mL portions of water, and finally with two 25-mL portions of cold ethanol.
-
Dry the crude product under reduced pressure at 50°C for 3 hours.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: Approximately 36.5 g (83%).[1]
Synthesis of this compound.
Protocol 2: Investigation of Redox Behavior using Cyclic Voltammetry
This protocol provides a general framework for studying the electrochemical properties of this compound.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Prepare a stock solution of this compound in the chosen aprotic solvent.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the same solvent.
-
Assemble the three-electrode cell and add the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Add a known concentration of the this compound stock solution to the electrochemical cell.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox events (e.g., from +1.0 V to -2.0 V vs. Ag/AgCl).
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the reversibility of the electron transfer processes.
-
Record and analyze the voltammograms to determine the peak potentials and peak currents.
References
Application Notes and Protocols for 2,6-Di-tert-butyl-p-benzoquinone in Electron Transfer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-Di-tert-butyl-p-benzoquinone (2,6-DTBBQ) in the study of electron transfer reactions. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate its application in research and development.
Application Notes
This compound is a versatile organic compound widely employed in the investigation of electron transfer processes. Its two bulky tert-butyl groups provide steric hindrance, influencing its reactivity and stability, making it an ideal model compound for studying fundamental electron transfer mechanisms.[1] Its applications span various fields, including organic synthesis, polymer chemistry, and bioelectrochemistry.[2][3]
Key Applications in Electron Transfer Studies:
-
Electrochemical Analysis: 2,6-DTBBQ exhibits well-defined and reversible one- and two-electron reduction steps, making it an excellent compound for cyclic voltammetry studies to probe electron transfer kinetics and thermodynamics.[4] In aprotic solvents, it shows two distinct redox waves corresponding to the formation of the semiquinone anion radical (Q•⁻) and the hydroquinone (B1673460) dianion (Q²⁻).[4]
-
Bioelectrochemical Systems (BES): It can act as an effective electron shuttle to enhance extracellular electron transfer in microbial fuel cells and other bioelectrochemical systems.[5][6] Studies have shown that the addition of 2,6-DTBBQ can significantly increase the voltage output of BES by facilitating the redox reactions and reducing internal resistance.[5]
-
Photosensitized Reactions: The photoreduction of 2,6-DTBBQ is a key area of study, where techniques like electron spin resonance (ESR) spectroscopy and laser flash photolysis are used to detect and characterize the transient semiquinone radical intermediates.[7]
-
Artificial Electron Acceptor: In biological systems, particularly in the study of photosynthesis, 2,6-DTBBQ and its derivatives can act as artificial electron acceptors in photosystem II (PSII), allowing researchers to study the electron transport chain.[8]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol [9] |
| Appearance | Yellow crystalline solid[9] |
| Melting Point | 65-66 °C[5] |
| Solubility | Soluble in organic solvents like ethanol (B145695), N,N-dimethylformamide, and acetonitrile.[5][10] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in electron transfer studies.
| Parameter | Value | Conditions | Reference |
| First Redox Potential (Q/Q•⁻) | approx. -0.91 V vs. NHE | Aprotic solvent (e.g., acetonitrile) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) as supporting electrolyte. | [4] |
| Second Redox Potential (Q•⁻/Q²⁻) | approx. -1.71 V vs. NHE | Aprotic solvent (e.g., acetonitrile) with tetrabutylammonium hexafluorophosphate as supporting electrolyte. | [4] |
| Proton-Coupled Electron Transfer (Q + 2H⁺ + 2e⁻ → QH₂) | approx. +0.60 V vs. NHE | Protic solvent, pH 7 | [4] |
| Voltage Output Increase in BES | approx. 103.53% | 5 mM 2,6-DTBBQ with Klebsiella quasipneumoniae SP203 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses, a reliable source for chemical preparations.[5]
Materials:
-
2,6-Di-tert-butylphenol (B90309) (0.200 mole, 41.2 g)
-
N,N-dimethylformamide (DMF) (75 ml)
-
Salcomine (B1680745) (bis(salicylidene)ethylenediiminocobalt(II)) (0.0075 mole, 2.5 g)
-
Oxygen gas
-
Crushed ice
-
4 N Hydrochloric acid (HCl)
-
1 N Hydrochloric acid (HCl)
-
Ethanol
Equipment:
-
200-ml three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Gas-inlet tube
-
Suction filtration apparatus
Procedure:
-
In a 200-ml, three-necked flask equipped with a mechanical stirrer, thermometer, and a gas-inlet tube, dissolve 41.2 g (0.200 mole) of 2,6-di-tert-butylphenol in 75 ml of N,N-dimethylformamide.
-
Add 2.5 g (0.0075 mole) of salcomine to the solution.
-
With continuous stirring, introduce oxygen gas through the gas-inlet tube at a rate that maintains the reaction temperature below 50°C.
-
Continue the oxygenation for 4 hours. The temperature will gradually decrease to around 25°C as the reaction completes.
-
Pour the reaction mixture onto 500 g of crushed ice and add 15 ml of 4 N hydrochloric acid. A yellow-brown precipitate will form.
-
Collect the precipitate by suction filtration.
-
Wash the solid on the filter with three 50-ml portions of 1 N hydrochloric acid, followed by three 100-ml portions of water, and finally with two 25-ml portions of cold ethanol.
-
Dry the crude product under reduced pressure at 50°C for 3 hours.
-
Recrystallize the crude product from ethanol to obtain pure this compound (yield: ~83%, m.p. 65–66°C).[5]
Protocol 2: Cyclic Voltammetry of this compound
This protocol outlines the general procedure for performing cyclic voltammetry to study the redox behavior of 2,6-DTBBQ.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M)
-
Argon or Nitrogen gas
Equipment:
-
Potentiostat
-
Electrochemical cell
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Polishing kit (alumina slurry and polishing pads)
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and then with acetonitrile. Dry the electrode completely.
-
Solution Preparation: Prepare a 1 mM solution of 2,6-DTBBQ in a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and reference electrode. Add the 2,6-DTBBQ solution to the cell.
-
Deoxygenation: Purge the solution with argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential range to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently negative to observe both reduction peaks (e.g., -2.0 V) and then back to the initial potential.
-
Set the scan rate to 100 mV/s.
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the cathodic and anodic peak potentials (Epc and Epa) for both redox couples.
-
Calculate the half-wave potential (E₁/₂) for each couple as (Epc + Epa) / 2.
-
Determine the peak current ratio (ipa/ipc). For a reversible process, this ratio should be close to 1.
-
Vary the scan rate (e.g., 20, 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer.
-
Protocol 3: Investigating 2,6-DTBBQ as an Electron Shuttle in a Bioelectrochemical System (BES)
This protocol provides a framework for studying the effect of 2,6-DTBBQ on the performance of a microbial fuel cell.
Materials:
-
Dual-chamber H-type microbial fuel cell
-
Anode and cathode electrodes (e.g., carbon felt)
-
Proton exchange membrane (e.g., Nafion)
-
Exoelectrogenic bacteria (e.g., Klebsiella quasipneumoniae SP203)[5]
-
Growth medium for the bacteria
-
This compound
-
Phosphate buffer solution (PBS)
Equipment:
-
Potentiostat or a data acquisition system to measure voltage
-
External resistor
Procedure:
-
BES Assembly: Assemble the dual-chamber MFC, separating the anode and cathode chambers with the proton exchange membrane.
-
Inoculation and Acclimation: Inoculate the anode chamber with the exoelectrogenic bacteria in their growth medium. Operate the MFC in batch mode until a stable voltage is achieved, indicating the formation of a biofilm on the anode.
-
Control Experiment: Operate the stable MFC with a defined external resistor (e.g., 1000 Ω) and record the voltage output over time. The catholyte can be a simple buffer solution (e.g., PBS) that is sparged with air.
-
Experimental Run with 2,6-DTBBQ:
-
Prepare a stock solution of 2,6-DTBBQ in a suitable solvent (e.g., ethanol).
-
Add the 2,6-DTBBQ stock solution to the anolyte to achieve the desired final concentration (e.g., 5 mM).[5] Ensure the final solvent concentration is low enough not to inhibit bacterial growth.
-
Record the voltage output over time and compare it to the control experiment.
-
-
Electrochemical Analysis:
-
Perform polarization and power density curve analysis by varying the external resistance.
-
Cyclic voltammetry of the anode can be performed to study the redox activity of the biofilm in the presence and absence of 2,6-DTBBQ.
-
Visualizations
Diagram 1: Electron Transfer Pathway of this compound
Caption: Reversible one-electron reduction steps of this compound.
Diagram 2: Experimental Workflow for Cyclic Voltammetry
References
- 1. asdlib.org [asdlib.org]
- 2. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 719-22-2 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
optimizing reaction yield for 2,6-Di-tert-butyl-p-benzoquinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-Di-tert-butyl-p-benzoquinone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of oxidizing 2,6-Di-tert-butylphenol (B90309).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The catalyst may have degraded or is not suitable for the chosen reaction conditions. 2. Ineffective Oxidant: The oxidizing agent may have decomposed or is not potent enough. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Catalyst Check: Ensure the catalyst is fresh and has been stored correctly. Consider trying a different catalyst system (e.g., titanosilicate with H₂O₂, or salcomine (B1680745) with O₂). 2. Oxidant Verification: Use a fresh batch of the oxidizing agent. If using hydrogen peroxide, verify its concentration. 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For the salcomine-catalyzed oxidation with oxygen, ensure the temperature does not exceed 50°C.[1] |
| Formation of Significant Side Products (e.g., 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone) | 1. Suboptimal Oxidant-to-Substrate Ratio: An insufficient amount of oxidant can lead to the formation of dimeric coupling products.[2] 2. Inappropriate Solvent: The solvent can influence the reaction pathway, with some solvents promoting the formation of side products.[3] 3. Unselective Catalyst: Some catalysts may favor the formation of diphenoquinones.[4] | 1. Adjust Stoichiometry: Increase the molar ratio of the oxidant to the 2,6-di-tert-butylphenol substrate. A molar ratio of at least 2:1 (H₂O₂:phenol) is recommended when using hydrogen peroxide.[5] 2. Solvent Selection: N,N-dimethylformamide (DMF) is reported to be a good solvent for the selective oxidation to the p-benzoquinone when using a salcomine catalyst.[1] Acetonitrile (B52724) is effective with a titanosilicate catalyst.[5] 3. Catalyst Choice: Employ a catalyst known for high selectivity towards the desired p-benzoquinone, such as certain titanosilicate catalysts.[3][5] |
| Difficulty in Product Purification | 1. Co-crystallization with Starting Material: Unreacted 2,6-di-tert-butylphenol may co-crystallize with the product. 2. Presence of Colored Impurities: Side reactions can generate colored impurities that are difficult to remove. 3. Oily Product: The crude product may not solidify, indicating the presence of significant impurities. | 1. Reaction Completion: Ensure the reaction has gone to completion by monitoring with TLC or GC before workup. 2. Recrystallization: Recrystallize the crude product from a suitable solvent. Ethanol (B145695) is a commonly used solvent for recrystallization.[1] 3. Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica (B1680970) gel may be necessary. |
| Inconsistent Yields | 1. Variability in Reagent Quality: The purity and activity of the starting materials, catalyst, and oxidant can vary between batches. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or stirring rate can affect the outcome. | 1. Reagent Standardization: Use reagents from a reliable source and of a consistent purity. 2. Strict Protocol Adherence: Carefully control all reaction parameters to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 2,6-Di-tert-butylphenol.[3][6] This synthesis is typically achieved through an oxidation reaction.
Q2: What are the common oxidizing agents used for this synthesis?
A2: Common oxidizing agents include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BuOOH), and molecular oxygen (O₂).[1][3][4] The choice of oxidant often depends on the catalyst being used.
Q3: What types of catalysts are effective for this oxidation?
A3: A range of catalysts can be employed. Some notable examples include:
-
Salcomine (bis(salicylidene)ethylenediiminocobalt(II)) with oxygen.[1]
-
Iron and cobalt complexes , such as iron porphyrins or cobalt phthalocyanine (B1677752) tetrasulfonate, often with tert-butyl hydroperoxide.[2][4]
Q4: What are the major side products to be aware of?
A4: The primary side products are typically from the oxidative coupling of the starting phenol (B47542). These include 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl.[2][4] The formation of these byproducts is often favored under conditions of low oxidant concentration.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spot or peak of the starting material (2,6-Di-tert-butylphenol) with the newly formed product spot/peak, you can determine the extent of the reaction.
Q6: What is a suitable solvent for the recrystallization of this compound?
A6: Ethanol is a commonly reported and effective solvent for the recrystallization of this compound to obtain a pure crystalline solid.[1]
Experimental Protocols
Protocol 1: Oxidation using Salcomine and Oxygen
This protocol is based on the procedure from Organic Syntheses.[1]
Materials:
-
2,6-Di-tert-butylphenol
-
N,N-dimethylformamide (DMF)
-
Salcomine (bis(salicylidene)ethylenediiminocobalt(II))
-
Oxygen gas
-
Crushed ice
-
4 N Hydrochloric acid
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, dissolve 2,6-di-tert-butylphenol (0.200 mole) in 75 ml of DMF.
-
Add salcomine (0.0075 mole) to the solution.
-
With vigorous stirring, introduce oxygen gas at a rate that maintains the reaction temperature below 50°C.
-
Continue the oxygen introduction for approximately 4 hours. The reaction is typically complete when the temperature drops to around 25°C.
-
Pour the reaction mixture onto 500 g of crushed ice containing 15 ml of 4 N hydrochloric acid.
-
Collect the resulting yellow-brown precipitate by suction filtration.
-
Wash the precipitate sequentially with 1 N hydrochloric acid (3 x 50 ml), water (3 x 100 ml), and cold ethanol (2 x 25 ml).
-
Dry the crude product under reduced pressure at 50°C.
-
Recrystallize the crude solid from ethanol to yield pure this compound.
Protocol 2: Oxidation using Titanosilicate Catalyst and Hydrogen Peroxide
This protocol is based on a patented method.[5]
Materials:
-
2,6-Di-tert-butylphenol
-
Acetonitrile (CH₃CN)
-
35% aqueous solution of hydrogen peroxide (H₂O₂)
-
Mesoporous amorphous titanosilicate catalyst (Si/Ti molar ratio = 20-80)
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-di-tert-butylphenol in acetonitrile to an initial concentration of 0.1-0.4 mol/L.
-
Add the titanosilicate catalyst, amounting to 2.5-10 wt% of the total reaction mass.
-
Add a 35% aqueous solution of hydrogen peroxide, with a molar ratio of H₂O₂ to phenol between 2:1 and 4:1.
-
Maintain the reaction temperature between 25-60°C and stir for 0.5-2 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, filter off the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization, for example, from methanol (B129727) or ethanol.
Data Presentation
Table 1: Comparison of Yields with Different Catalytic Systems
| Starting Material | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Di-tert-butylphenol | O₂ | Salcomine | DMF | < 50 | 4 | 83 | [1] |
| 2,6-Di-tert-butylphenol | 60% H₂O₂ | HBr | Methanol | Reflux | 0.42 | 89.4 | [7] |
| 2,6-Di-tert-butylphenol | 35% H₂O₂ | Titanosilicate | Acetonitrile | 25-60 | 0.5-2 | High (not specified) | [5] |
| 2,6-Di-tert-butylphenol | t-BuOOH | Cobalt di(methylbenzoate) | Not specified | 30 | Not specified | 59 | [5] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 719-22-2 | Benchchem [benchchem.com]
- 4. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]
- 6. Buy this compound | 719-22-2 [smolecule.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Substituted Benzoquinones
Welcome to the technical support center for the synthesis of substituted benzoquinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Oxidation Reactions
Q1: My oxidation of a substituted phenol (B47542) to a benzoquinone is giving a low yield and multiple side products. What are the likely causes and how can I optimize the reaction?
A1: Low yields and side products in phenol oxidation are common issues. The choice of oxidant and reaction conditions are critical. Harsh oxidants like chromic acid can lead to degradation of the starting material and product.
Troubleshooting Steps:
-
Choice of Oxidant: Consider using milder and more selective oxidizing agents. Fremy's salt (potassium nitrosodisulfonate) is a classic reagent for this transformation. Other options include salcomine/O₂, ceric ammonium (B1175870) nitrate (B79036) (CAN), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[1][2]
-
Reaction Conditions:
-
Temperature: Maintain a low temperature, typically between 0°C and room temperature, to minimize side reactions.
-
pH Control: The pH of the reaction mixture can significantly influence the oxidation process. For some oxidations, maintaining a specific pH is crucial for good yields.[2]
-
-
Starting Material Purity: Ensure the purity of your starting phenol, as impurities can interfere with the reaction.
Q2: I am trying to oxidize a hydroquinone (B1673460) to a benzoquinone, but the product is a dark, almost black solid instead of the expected yellow crystals. What is happening and can I purify my product?
A2: The dark coloration is likely due to the formation of a quinhydrone (B85884), a charge-transfer complex between the benzoquinone product and unreacted hydroquinone.[3][4] This is a common impurity.
Purification Strategies:
-
Sublimation: Benzoquinones are often volatile and can be effectively purified by sublimation, which can separate the desired product from non-volatile impurities.[5][6]
-
Steam Distillation: This technique is useful for purifying benzoquinones, especially on a larger scale. The benzoquinone co-distills with steam and can be collected as a pure solid.[4][5][7]
-
Recrystallization: Recrystallization from solvents like methanol (B129727) or petroleum ether can be effective, but may not always efficiently remove quinhydrone impurities.[4]
2. Regioselectivity in Substitution Reactions
Q3: I am performing a Michael addition of a nucleophile to a substituted 1,4-benzoquinone (B44022) and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A3: The regioselectivity of Michael additions to substituted benzoquinones is governed by the electronic nature of the substituents already on the ring. Generally, nucleophiles tend to attack the position that is most electron-deficient.
Controlling Factors:
-
Substituent Effects:
-
Electron-donating groups (EDGs) direct the incoming nucleophile to the 5-position.
-
Electron-withdrawing groups (EWGs) direct the incoming nucleophile to the 3-position.[8]
-
-
Lewis Acids: The use of a Lewis acid catalyst can significantly influence and control the regioselectivity of the addition. Different Lewis acids can favor the formation of different regioisomers.[9]
-
Reaction Conditions: Temperature and solvent can also play a role in directing the regiochemical outcome. Systematic optimization of these parameters is recommended.
Q4: In my Diels-Alder reaction with an unsymmetrical substituted benzoquinone, I am getting a mixture of products. How can I achieve higher regioselectivity?
A4: Regioselectivity in Diels-Alder reactions involving substituted benzoquinones is a well-known challenge. The outcome is influenced by both electronic and steric factors of the substituents on the benzoquinone and the diene.
Strategies for Improving Regioselectivity:
-
Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction.[10]
-
Substituent Choice: The electronic properties of the substituents on both the benzoquinone (dienophile) and the diene are critical. Computational studies can often predict the favored regioisomer.[11]
-
Masked o-Benzoquinones: For ortho-benzoquinones, using a "masked" precursor can sometimes provide better control over the cycloaddition, followed by deprotection to reveal the desired product.[12]
3. Product Stability and Handling
Q5: My synthesized substituted benzoquinone decomposes or polymerizes upon standing. How can I improve its stability?
A5: Substituted benzoquinones, particularly those with electron-donating groups and ortho-benzoquinones, can be unstable.[13][14]
Handling and Storage Recommendations:
-
Light Sensitivity: Many benzoquinones are light-sensitive and should be stored in amber vials or protected from light to prevent photochemical decomposition.[5]
-
Air and Moisture Sensitivity: Some benzoquinones are sensitive to air and moisture. Storing them under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator can improve their shelf life.
-
Temperature: Store purified benzoquinones at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition pathways.
-
Purity: Impurities can often catalyze decomposition. Ensure the product is as pure as possible before long-term storage.
Experimental Protocols
General Protocol for the Oxidation of a Hydroquinone to a 1,4-Benzoquinone using Chromium Trioxide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted hydroquinone
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Water
-
Ice bath
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the substituted hydroquinone in 60% aqueous acetic acid in a beaker.
-
Cool the solution to below 5°C in an ice bath with mechanical stirring.
-
In a separate vessel, prepare a solution of chromium trioxide in water and add glacial acetic acid.
-
Slowly add the chromium trioxide solution to the stirred hydroquinone solution, ensuring the temperature does not exceed 10°C. This addition may take up to 2 hours.
-
Once the addition is complete, immediately filter the reaction mixture.
-
Wash the collected solid with several portions of ice-cold water.
-
Dry the product on filter paper, avoiding prolonged exposure to air and light as some benzoquinones can sublime and are light-sensitive.[5]
Table 1: Comparison of Oxidizing Agents for Phenol to Benzoquinone Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Chromium Trioxide | Acetic acid/water, <10°C | Readily available, effective for many substrates. | Toxic, can lead to over-oxidation and side products.[1] |
| Fremy's Salt | Aqueous buffer (e.g., phosphate) | Mild, selective for p-oxidation. | Can be sensitive to reaction conditions.[1] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, room temp. | High yielding, relatively clean reactions. | Stoichiometric amounts of cerium salts are produced. |
| Salcomine/O₂ | Organic solvent (e.g., DMF, CH₃CN) | Catalytic in salcomine, uses O₂ as the terminal oxidant. | May require elevated temperatures or pressures. |
Visualizations
Caption: Troubleshooting workflow for substituted benzoquinone synthesis.
Caption: Regioselectivity in Michael additions to substituted benzoquinones.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jetir.org [jetir.org]
- 3. reddit.com [reddit.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. US2144433A - Purification of benzoquinone - Google Patents [patents.google.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,6-Di-tert-butyl-p-benzoquinone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Di-tert-butyl-p-benzoquinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the oxidation of 2,6-di-tert-butylphenol (B90309).
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can arise from several factors. Consider the following troubleshooting steps:
-
Suboptimal Reaction Conditions: The efficiency of the oxidation is highly dependent on temperature, reaction time, and the choice of solvent and oxidizing agent. Temperature is a critical parameter influencing reaction rates and the formation of byproducts.[1] It is essential to adhere to established protocols for the specific catalytic system being used.
-
Catalyst Inactivity: The catalyst plays a crucial role in the selective oxidation of 2,6-di-tert-butylphenol. Ensure the catalyst is of high quality and handled according to recommendations. For instance, salcomine (B1680745) catalysts have been shown to produce high yields when used with N,N-dimethylformamide (DMF) as the solvent.
-
Choice of Solvent: The solvent can significantly influence the product distribution. Using solvents like chloroform (B151607) or methanol (B129727) can promote the formation of coupling side products, such as polyphenylene ethers and diphenoquinones, thereby reducing the yield of the desired benzoquinone.
-
Issue 2: Presence of Significant Amounts of Side Products
-
Question: My final product is contaminated with significant impurities. How can I identify and minimize the formation of these side products?
-
Answer: The formation of side products is a common challenge. The primary side products are often dimerization products.
-
Identification of Side Products: Common side products include 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl.[1] These are particularly prevalent when using certain catalysts, such as iron porphyrin and phthalocyanine (B1677752) complexes.[1]
-
Minimizing Side Product Formation:
-
Catalyst Selection: The choice of catalyst is paramount for selectivity. While some catalysts like iron porphyrin complexes favor the formation of dimerization products, others, such as salcomine in DMF, are known to selectively produce the desired p-benzoquinone in high yields.
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and oxygen introduction rate can help minimize the formation of unwanted byproducts.[1]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: Effective purification is essential to obtain a high-purity product.
-
Precipitation and Filtration: A common and effective initial purification step involves quenching the reaction mixture in an ice-water bath, often with the addition of acid, to precipitate the crude product. The solid can then be collected by suction filtration.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695), is a highly effective method for removing impurities and obtaining a pure crystalline product.
-
Sublimation: Vacuum sublimation can also be employed as a purification technique for this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The primary and most widely researched method for synthesizing this compound is the oxidation of 2,6-di-tert-butylphenol.[1][2]
Q2: What are the common oxidizing agents used in this synthesis?
A2: A variety of oxidizing agents have been successfully used, including molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide.[1] The choice of oxidant is often linked to the catalytic system being employed.
Q3: Can you provide a reliable experimental protocol for the synthesis?
A3: A well-established protocol involves the use of a salcomine catalyst with oxygen in N,N-dimethylformamide (DMF). The general steps are as follows:
-
Dissolve 2,6-di-tert-butylphenol and the salcomine catalyst in DMF in a suitable reaction vessel.
-
Introduce oxygen gas while stirring and maintaining the temperature below 50°C.
-
After the reaction is complete (typically a few hours), pour the reaction mixture into an ice-water mixture containing hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and wash it sequentially with dilute acid, water, and cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Q4: What are the major side products to expect and under what conditions are they formed?
A4: The major side products are typically dimerization products: 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl. These are often the main products when using catalysts like iron porphyrin or phthalocyanine complexes.[1] The use of solvents such as chloroform or methanol can also promote the formation of these and other coupling products like polyphenylene ethers.
Quantitative Data on Synthesis
The yield of this compound and the formation of side products are highly dependent on the chosen synthetic method. The following table summarizes data from various catalytic systems.
| Catalyst System | Oxidizing Agent | Solvent | Temperature (°C) | Yield of Main Product (%) | Major Side Products |
| Salcomine | Oxygen | N,N-Dimethylformamide | < 50 | >90 | Minimal if conditions are controlled |
| Iron Porphyrin/Phthalocyanine | tert-Butyl Hydroperoxide | Water-Methanol | Ambient | Minor Product | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone, 4,4'-Dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl |
| Titanosilicate | Hydrogen Peroxide | Acetonitrile | Ambient | High Selectivity | Minimal reported |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound, including a logical troubleshooting flow for common issues.
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
Technical Support Center: 2,6-Di-tert-butyl-p-benzoquinone Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Di-tert-butyl-p-benzoquinone solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color from yellow to orange/brown. What does this indicate?
A1: A color change from the typical yellow of a fresh solution to orange or brown is a common indicator of degradation. This can be caused by exposure to light, elevated temperatures, or reactive species in the solvent. It is recommended to prepare fresh solutions for critical experiments if a color change is observed.
Q2: What are the primary factors that can cause the degradation of this compound solutions?
A2: The stability of this compound in solution can be influenced by several factors:
-
Light Exposure: Photodegradation can occur, leading to molecular rearrangements.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Solvent: The choice of solvent can impact stability. While soluble in many organic solvents, its stability can vary.
-
pH: Although more relevant in aqueous environments where solubility is low, extreme pH values can potentially contribute to degradation if any aqueous phase is present.
-
Presence of Oxidizing or Reducing Agents: As a quinone, it is susceptible to redox reactions.
Q3: How should I store solutions of this compound to minimize degradation?
A3: To ensure the stability of your solutions, it is recommended to:
-
Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.
-
Store solutions at a low temperature, such as 2-8 °C. For long-term storage, freezing may be an option, but solubility upon thawing should be verified.
-
Use high-purity solvents and avoid contamination with reactive species.
-
Prepare solutions fresh whenever possible, especially for sensitive applications.
Q4: What are the known degradation products of this compound?
A4: The primary known degradation pathway is a photochemical rearrangement. Upon UV irradiation in a solvent like benzene, this compound can rearrange to form a fused dioxocyclopentano-cyclopentene. Under other conditions, such as thermal or oxidative stress, the loss of tert-butyl groups has been observed in similar antioxidant compounds.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Inconsistent experimental results | Degradation of the this compound stock solution. | Prepare a fresh solution from solid material. Analyze the old solution by HPLC or UV-Vis to check for the presence of degradation products. |
| Appearance of unexpected peaks in chromatogram (HPLC/GC) | The solution has degraded, forming new compounds. | Protect the solution from light and heat. Consider performing a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
| Low assay value of the solution | The compound has degraded over time. | Re-evaluate storage conditions. Store solutions protected from light and at a lower temperature. For quantitative work, always use freshly prepared solutions or solutions with a recently confirmed concentration. |
| Precipitate forms in the solution upon storage | The solvent choice may not be optimal for long-term stability at the storage temperature, or degradation products may be less soluble. | Ensure the storage temperature is appropriate for the solvent used. If storing at low temperatures, confirm the compound remains in solution upon returning to room temperature. Filter the solution before use if a precipitate is observed, and re-standardize if necessary. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).
2. Mobile Phase Development:
-
Start with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water.
-
An acidic modifier (e.g., 0.1% formic acid or phosphoric acid) can be added to the aqueous phase to improve peak shape.
-
A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities. For example, a linear gradient from 50% to 95% acetonitrile in water over 20 minutes.
3. Detection:
-
Monitor the elution profile at the λmax of this compound (approximately 255 nm). A photodiode array (PDA) detector is useful for identifying the spectral characteristics of any new peaks that appear due to degradation.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
5. Forced Degradation Studies:
-
To generate degradation products and validate the stability-indicating nature of the method, perform forced degradation studies on the stock solution. The following conditions are suggested:
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solution at 60 °C.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
Analyze samples at various time points and compare the chromatograms to a control sample.
Protocol 2: Monitoring Degradation by UV-Vis Spectroscopy
UV-Vis spectroscopy can be a quick method to assess the degradation of this compound solutions.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Procedure:
-
Prepare a solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile or ethanol) at a known concentration.
-
Record the UV-Vis spectrum from 200 to 400 nm.
-
The characteristic peak for this compound is around 255 nm.
-
To monitor degradation over time, store the solution under the desired conditions (e.g., exposed to light, at an elevated temperature) and record the spectrum at regular intervals.
-
A decrease in the absorbance at the λmax and/or the appearance of new peaks at different wavelengths can indicate degradation.
Degradation Pathways and Workflows
The degradation of this compound can proceed through several pathways, with photodegradation being a key concern. The following diagrams illustrate the general workflow for investigating degradation and the known photochemical rearrangement.
Caption: Workflow for forced degradation studies of this compound.
Caption: Known photodegradation pathway of this compound.
Technical Support Center: Preventing Oxidative Coupling in Phenol Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted oxidative coupling side reactions during phenol (B47542) oxidation experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning yellow, brown, or even black. What is causing this discoloration?
A1: Discoloration of your reaction mixture is a common indicator of phenol oxidation.[1] Phenols are highly susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities like iron or copper, which can catalyze the process.[1] This oxidation leads to the formation of highly colored species such as quinones and phenoquinones, and can also result in the formation of polymeric byproducts.[1][2]
Q2: What are the primary strategies to prevent unwanted phenol oxidation and oxidative coupling?
A2: There are three main strategies to minimize the unwanted oxidation of phenols:[1]
-
Working under an inert atmosphere: This involves removing oxygen, a key oxidant, from the reaction environment by using gases like nitrogen or argon.[1]
-
Using protecting groups: The reactive phenolic hydroxyl group can be temporarily masked with a chemical moiety that is less susceptible to oxidation.[1]
-
Adding antioxidants: A sacrificial antioxidant can be added to the reaction mixture to be preferentially oxidized, thus protecting the phenol of interest.[1]
Q3: How do I choose the most suitable method to prevent oxidation in my specific reaction?
A3: The best method depends on the stability of your reactants and the specific reaction conditions. The following decision-making workflow can help guide your choice:[1]
Q4: What are some common protecting groups for phenols, and when should I use them?
A4: Protecting the phenolic hydroxyl group is a highly effective way to prevent oxidative coupling.[1] The choice of protecting group depends on the overall synthetic strategy, including the conditions of subsequent reaction steps and the deprotection method.
| Protecting Group | Reagents for Protection | Stability | Reagents for Deprotection |
| Methyl Ether | CH₃I, K₂CO₃ | Stable to most conditions except strong acids. | BBr₃, CH₂Cl₂; or HBr/HI (harsh) |
| Benzyl (B1604629) Ether (Bn) | BnBr, K₂CO₃ | Stable to a wide range of conditions. | H₂, Pd/C; or Na, liq. NH₃ |
| t-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole | Stable to base and mild aqueous conditions. | TBAF, THF; or HF•Pyridine; or aqueous acid (e.g., HCl)[1] |
| Acetate Ester | Ac₂O, Pyridine | Stable to acidic conditions. | K₂CO₃, MeOH; or aqueous NaOH[1] |
| Methoxymethyl (MOM) ether | MOMCl, DIPEA | Stable to most non-acidic conditions. | Acid (e.g., HCl) |
| Benzylsulfonyl (Bns) | Bns-Cl | Stable under drastic reaction conditions. | Catalytic hydrogenolysis |
Q5: Can I use a catalyst to achieve selective oxidation of my phenol without forming coupling products?
A5: Yes, various catalytic systems have been developed to promote the selective oxidation of phenols to desired products like quinones, while minimizing oxidative coupling. These can be broadly categorized into metal-based and metal-free catalysts.
-
Metal-Based Catalysts: Simple catalysts using transition metals like ruthenium or chromium with oxygen as the terminal oxidant can achieve selective ortho-ortho, ortho-para, or para-para homo-couplings of phenols.[3][4] Chromium salen catalysts, in particular, have been shown to be effective in the cross-coupling of different phenols with high chemo- and regioselectivity.[3][4]
-
Metal-Free Catalysts: Onion-like carbon (OLC) has been demonstrated as a low-cost, metal-free catalyst that exhibits high conversion (>99.3%) and selectivity (~81.5–92.5%) for the oxidation of substituted phenols to p-benzoquinones under mild conditions.[5]
Troubleshooting Guide
Issue 1: Formation of Inseparable Side Products
-
Symptom: Chromatographic analysis (e.g., TLC, HPLC) shows multiple products with similar polarities to the desired product, making purification difficult.
-
Probable Cause: Oxidative coupling of the phenol is likely occurring, leading to the formation of dimers or oligomers (C-C or C-O coupled products).[1][6] These byproducts often have similar polarities to the starting material or the desired product.
-
Solutions:
-
Use a Protecting Group: This is one of the most effective ways to prevent oxidative coupling by blocking the reactive phenolic hydroxyl group.[1]
-
Control Stoichiometry: In coupling reactions, carefully controlling the stoichiometry of the reactants can help minimize the formation of undesired homodimers.[1]
-
Employ a Selective Catalyst: As mentioned in the FAQ, specific catalysts can direct the reaction towards a single product.
-
Issue 2: Low Yield of the Desired Oxidized Product
-
Symptom: The reaction results in a low yield of the intended product, with a significant amount of starting material remaining or the formation of multiple unidentified byproducts.
-
Probable Cause:
-
Over-oxidation: The desired product may be more susceptible to oxidation than the starting phenol, leading to further reactions and decomposition.[6]
-
Inefficient Oxidant or Catalyst: The chosen oxidizing agent or catalyst may not be suitable for the specific substrate or reaction conditions.
-
-
Solutions:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent. Lowering the temperature can sometimes reduce the rate of side reactions.
-
Choose a Milder Oxidizing Agent: Strong oxidizing agents like chromic acid can lead to a mixture of products.[7] Consider milder reagents like silver oxide or hypervalent iodine reagents.[8]
-
Screen Different Catalysts: If using a catalytic system, screen a variety of catalysts to find one that provides the best selectivity and yield for your substrate.
-
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction under an Inert Atmosphere
This protocol describes the general steps to create an oxygen-free environment for a reaction.
-
Glassware Preparation: Assemble the reaction flask, condenser, and any other necessary glassware. Flame-dry the entire apparatus under vacuum to remove any adsorbed water and oxygen.
-
Inert Gas Purge: Allow the glassware to cool to room temperature under a positive pressure of an inert gas, such as nitrogen or argon.
-
Reagent Addition: Add the phenolic substrate and any solid reagents to the flask under a positive flow of the inert gas.
-
Solvent Addition: Add degassed solvent to the reaction flask using a syringe or cannula. Solvents can be degassed by sparging with an inert gas or by the freeze-pump-thaw method.[1]
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with the gas.
Protocol 2: Protection of a Phenol using a Benzyl Group
Benzyl ethers are common protecting groups for phenols due to their stability under a wide range of conditions and their relatively straightforward removal.[1]
-
Dissolve the Phenol: In a round-bottom flask under an inert atmosphere, dissolve the phenol (1 equivalent) in a suitable solvent such as DMF or acetone.[1]
-
Add Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the suspension for 10-15 minutes at room temperature.[1]
-
Add Benzyl Bromide: Add benzyl bromide (BnBr, 1.2 equivalents) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction mixture (typically to 50-80°C) and monitor its progress by TLC. The reaction is usually complete within a few hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 3: Deprotection of a Benzyl-Protected Phenol
-
Catalyst Suspension: In a flask, suspend the benzyl-protected phenol in a suitable solvent like ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure using a balloon or a hydrogenator apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected phenol.[1]
Reaction Mechanisms
Oxidative coupling of phenols typically proceeds through the formation of a phenoxy radical intermediate. This radical can then couple at various positions, leading to C-C or C-O bond formation. The selectivity of the coupling is often difficult to control without a directing catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
troubleshooting low yields in 2,6-Di-tert-butyl-p-benzoquinone preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,6-Di-tert-butyl-p-benzoquinone, specifically focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound from 2,6-di-tert-butylphenol (B90309) are often traced back to several key factors:
-
Suboptimal Oxidizing Agent or Catalyst: The choice of oxidant and catalyst is critical. While various methods exist, some are more effective and selective than others. Inefficient systems can lead to incomplete conversion or the formation of side products.
-
Side Product Formation: A significant cause of low yield is the formation of the dimerization product, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.[1][2] This occurs when the intermediate phenoxy radical couples with itself instead of being oxidized to the desired quinone.
-
Improper Reaction Conditions: Parameters such as temperature, solvent, and pH can dramatically influence the reaction outcome. For instance, using solvents like chloroform (B151607) or methanol (B129727) can promote the formation of undesired polyphenylene ethers or diphenoquinones.[3]
-
Purity of Starting Material: The purity of the starting 2,6-di-tert-butylphenol is crucial. Impurities can interfere with the catalyst or lead to unwanted side reactions.
-
Ineffective Purification: The final product may be lost during the purification process. Recrystallization is a common method, and improper solvent choice or technique can lead to significant product loss.
Q2: I am observing a significant amount of a different product, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. How can I minimize its formation?
The formation of the diphenoquinone (B1195943) side product is a common issue.[1][2] Here are some strategies to suppress this side reaction:
-
Choice of Catalyst and Solvent: Certain catalytic systems are more selective for the desired p-benzoquinone. For example, using salcomine (B1680745) as a catalyst in N,N-dimethylformamide (DMF) has been reported to give high yields of the target molecule while minimizing side products.[3]
-
Control of Reaction Conditions: The reaction mechanism leading to the diphenoquinone involves the dimerization of a phenoxy radical intermediate.[1] Reaction conditions that favor the rapid oxidation of the phenoxy radical to the quinone over its dimerization can help. This may involve adjusting catalyst loading, oxygen pressure, or temperature.
Q3: What are the recommended starting materials and reagents for a high-yield synthesis?
For a reliable and high-yield synthesis, the following reagents and conditions are recommended based on established procedures:
-
Starting Material: High-purity 2,6-di-tert-butylphenol.
-
Oxidizing Agent: Molecular oxygen or hydrogen peroxide are commonly used.[3][4][5]
-
Catalyst: Salcomine [bis(salicylidene)ethylenediiminocobalt(II)] is a highly effective catalyst for this transformation.[3] Titanosilicate catalysts in conjunction with hydrogen peroxide also show high selectivity and yield.[4][6]
-
Solvent: N,N-dimethylformamide (DMF) is a preferred solvent when using salcomine and oxygen, as it helps to avoid the formation of coupling products.[3] Acetonitrile (B52724) is often used with titanosilicate/H₂O₂ systems.[4][6]
Q4: My product is difficult to purify. What is an effective purification strategy?
Purification of this compound is typically achieved through the following steps:
-
Initial Workup: After the reaction, the mixture is often poured into an acidic ice-water mixture to precipitate the crude product.[3]
-
Washing: The crude precipitate should be thoroughly washed with dilute acid (e.g., 1 N HCl) and then water to remove any remaining catalyst and salts. A final wash with cold ethanol (B145695) can help remove some impurities.[3]
-
Recrystallization: Recrystallization from ethanol is a highly effective method for obtaining pure this compound.[3] The product's solubility is significantly lower in cold ethanol, allowing for good recovery.
Q5: Can temperature control impact the yield of the reaction?
Yes, temperature control is critical. In the salcomine-catalyzed oxidation with oxygen, the temperature should be maintained below 50°C.[3] Exceeding this temperature can lead to catalyst degradation and an increase in side product formation. For hydrogen peroxide-based oxidations with titanosilicate catalysts, the optimal temperature range is typically between 25-60°C.[4][6]
Experimental Protocols
Protocol 1: Salcomine-Catalyzed Oxidation of 2,6-Di-tert-butylphenol
This protocol is adapted from a high-yield procedure reported in Organic Syntheses.[3]
Materials:
-
2,6-Di-tert-butylphenol (0.200 mole)
-
N,N-dimethylformamide (DMF) (75 ml)
-
Salcomine (0.0075 mole)
-
Oxygen gas
-
Crushed ice
-
4 N Hydrochloric acid
-
1 N Hydrochloric acid
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 2,6-di-tert-butylphenol in DMF.
-
Add the salcomine catalyst to the solution.
-
With vigorous stirring, introduce a steady stream of oxygen gas. The rate of oxygen introduction should be controlled to maintain the reaction temperature below 50°C.
-
Continue the reaction for approximately 4 hours, or until the temperature of the reaction mixture drops to around 25°C, indicating the completion of the reaction.
-
Pour the reaction mixture onto a mixture of crushed ice (500 g) and 4 N hydrochloric acid (15 ml).
-
Collect the resulting yellow-brown precipitate by suction filtration.
-
Wash the precipitate on the filter with three portions of 1 N hydrochloric acid, followed by three portions of water, and finally with two portions of cold ethanol.
-
Dry the crude product under reduced pressure at 50°C.
-
Recrystallize the crude solid from ethanol to obtain pure this compound.
Protocol 2: Hydrogen Peroxide Oxidation with a Titanosilicate Catalyst
This protocol is based on a method described for achieving high selectivity and yield.[4][6]
Materials:
-
2,6-Di-tert-butylphenol
-
Acetonitrile
-
Mesoporous amorphous titanosilicate catalyst (Si/Ti molar ratio: 20-80)
-
35% aqueous hydrogen peroxide (H₂O₂)
Procedure:
-
In a reaction vessel, prepare a solution of 2,6-di-tert-butylphenol in acetonitrile (initial phenol (B47542) concentration of 0.1-0.4 mol/L).
-
Add the titanosilicate catalyst to the solution (2.5-10 wt% based on the reaction mass).
-
Heat the mixture to the desired reaction temperature (25-60°C).
-
Add the 35% aqueous hydrogen peroxide solution dropwise to the reaction mixture. The molar ratio of phenol to H₂O₂ should be between 1:2 and 1:4.
-
Maintain the reaction at the set temperature with stirring for 0.5-2 hours.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Salcomine/O₂ Method | Titanosilicate/H₂O₂ Method |
| Starting Material | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butylphenol |
| Oxidizing Agent | Oxygen | 35% aqueous H₂O₂ |
| Catalyst | Salcomine | Mesoporous amorphous titanosilicate |
| Solvent | N,N-dimethylformamide | Acetonitrile |
| Temperature | < 50°C | 25-60°C |
| Reaction Time | ~4 hours | 0.5-2 hours |
| Reported Yield | ~83% (recrystallized)[3] | High yield and selectivity reported[4][6] |
Visualizations
Experimental Workflow
References
- 1. sid.ir [sid.ir]
- 2. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 719-22-2 | Benchchem [benchchem.com]
- 5. Buy this compound | 719-22-2 [smolecule.com]
- 6. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]
effect of temperature on 2,6-Di-tert-butyl-p-benzoquinone synthesis selectivity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2,6-Di-tert-butyl-p-benzoquinone, with a specific focus on the impact of temperature on reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the oxidation of 2,6-di-tert-butylphenol (B90309).[1] This process involves the conversion of the phenolic hydroxyl group to a quinone structure. Various oxidizing agents and catalysts can be employed to facilitate this transformation.
Q2: What are the common side products in this synthesis, and how does temperature influence their formation?
A2: The primary side product is the C-C coupled dimer, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. The formation of this byproduct is often favored at higher temperatures. Lower temperatures generally favor the formation of the desired this compound. The choice of solvent and catalyst system also plays a crucial role in selectivity.
Q3: What is the visual indication of significant side product formation?
A3: The desired this compound is typically a yellow to orange crystalline solid.[2] The diphenoquinone (B1195943) byproduct is often a darker, reddish-purple compound. An intense red or purple hue in the reaction mixture or the crude product can indicate a higher proportion of the diphenoquinone byproduct.
Q4: Can you recommend a starting point for an experimental protocol?
A4: A well-established method involves the oxidation of 2,6-di-tert-butylphenol using hydrogen peroxide in the presence of a titanosilicate catalyst in acetonitrile (B52724).[3] Another common procedure utilizes oxygen as the oxidant with a salcomine (B1680745) catalyst in N,N-dimethylformamide. For detailed experimental procedures, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield of this compound | Suboptimal reaction temperature: The reaction temperature may be too high, favoring the formation of the diphenoquinone byproduct, or too low, resulting in a slow reaction rate and incomplete conversion. | Refer to the Data Presentation table below for guidance on temperature selection. For the titanosilicate/H₂O₂ system, a temperature range of 25-60°C is recommended.[3] For the salcomine/O₂ system, maintaining the temperature below 50°C is advisable. |
| Inefficient catalyst: The catalyst may be deactivated or not suitable for selective oxidation to the benzoquinone. | Ensure the catalyst is properly prepared and handled. Consider screening alternative catalysts known for high selectivity, such as certain polyoxometalate or titanosilicate systems.[1] | |
| High proportion of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone byproduct | Elevated reaction temperature: Higher temperatures promote the radical coupling that leads to the diphenoquinone. | Carefully control the reaction temperature, using a cooling bath if necessary, to maintain it within the optimal range for benzoquinone formation. |
| Inappropriate solvent: The choice of solvent can influence the reaction pathway. | Solvents like N,N-dimethylformamide or acetonitrile have been shown to favor the formation of the desired benzoquinone in certain catalytic systems. | |
| Reaction does not proceed to completion | Insufficient oxidant: The molar ratio of the oxidant to the starting material may be too low. | For hydrogen peroxide-based systems, a molar ratio of phenol (B47542) to H₂O₂ in the range of 1:2 to 1:4 is suggested.[3] |
| Low reaction temperature: While high temperatures can be detrimental to selectivity, excessively low temperatures can significantly slow down the reaction rate. | Gradually increase the reaction temperature in small increments, monitoring the product distribution by techniques such as TLC or GC-MS to find the optimal balance between reaction rate and selectivity. |
Data Presentation
Effect of Temperature on Product Selectivity in the Oxidation of 2,6-di-tert-butylphenol
| Temperature (°C) | Oxidant/Catalyst System | This compound Yield (%) | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone Yield (%) | Reference |
| 25-60 | 35% aq. H₂O₂ / Titanosilicate | High Selectivity (specific yield not detailed) | Low | [3] |
| 40 | 35% aq. H₂O₂ / Divanadium-polyoxovanadate | 90% Selectivity (at 98% conversion) | Not specified | [3] |
| 70 | O₂ / Co(salen) in supercritical CO₂ | 97 | Not specified | [3] |
| 80 | t-BuOOH / "Onion form" of carbon (OLC) | 92.5% Selectivity (at 99.7% conversion) | Not specified | [3] |
| Reflux (Methanol) | 60% aq. H₂O₂ / HBr | 89.4 | Not specified | [4] |
Note: The available literature often emphasizes reaction conditions for high selectivity towards one product rather than providing a systematic study of the temperature-dependent product distribution. The table summarizes conditions from various sources that achieve high yields of the desired benzoquinone.
Experimental Protocols
1. Oxidation using Titanosilicate Catalyst and Hydrogen Peroxide [3]
-
Reactants and Catalyst:
-
2,6-di-tert-butylphenol
-
35% aqueous solution of hydrogen peroxide
-
Mesoporous amorphous titanosilicate (Si/Ti molar ratio = 20-80)
-
Acetonitrile (solvent)
-
-
Procedure:
-
In a reaction vessel, dissolve 2,6-di-tert-butylphenol in acetonitrile to an initial concentration of 0.1-0.4 mol/L.
-
Add the titanosilicate catalyst in an amount of 2.5-10 wt% based on the total reaction mass.
-
Adjust the temperature of the reaction mixture to between 25°C and 60°C.
-
Add the 35% aqueous hydrogen peroxide solution, maintaining a molar ratio of phenol to H₂O₂ between 1:2 and 1:4.
-
Stir the reaction mixture for 0.5 to 2 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).
-
Upon completion, the product can be isolated through standard workup procedures, which may include catalyst filtration, solvent evaporation, and crystallization.
-
2. Oxidation using Salcomine Catalyst and Oxygen
-
Reactants and Catalyst:
-
2,6-di-tert-butylphenol
-
Salcomine (bis(salicylidene)ethylenediiminocobalt(II))
-
N,N-dimethylformamide (solvent)
-
Oxygen gas
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, charge 2,6-di-tert-butylphenol and N,N-dimethylformamide.
-
Add a catalytic amount of salcomine.
-
With vigorous stirring, introduce oxygen gas at a rate that maintains the reaction temperature below 50°C. A cooling bath may be necessary.
-
Continue the oxygen supply for several hours, monitoring the reaction progress.
-
After the reaction is complete, the product can be precipitated by pouring the reaction mixture into a mixture of ice and dilute acid, followed by filtration, washing, and drying.
-
Visualizations
References
Technical Support Center: Purification of Crude 2,6-Di-tert-butyl-p-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Di-tert-butyl-p-benzoquinone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: The crude product is a dark-yellow, brown, or black solid.
-
Question: Why is my crude this compound not a bright yellow solid, and what should I do?
-
Answer: The dark coloration of the crude product is typically due to the presence of impurities. The most common impurities include unreacted starting material, 2,6-di-tert-butylphenol (B90309), and byproducts formed during the oxidation reaction.[1] In some cases, dimerization products like 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl can also be formed, contributing to the discoloration.[2] To obtain a pure, yellow crystalline product, purification by recrystallization or column chromatography is necessary.
Issue 2: Low yield of crystalline product after recrystallization.
-
Question: I performed a recrystallization, but my yield of pure this compound is very low. What are the possible causes and how can I improve it?
-
Answer: A low recovery rate from recrystallization can be due to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the solution cools and crystals form in the funnel during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure the filtration apparatus is pre-heated and the solution is kept hot.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystallization.
-
Issue 3: The product does not crystallize from the solution.
-
Question: After dissolving the crude product in hot ethanol (B145695) and cooling, no crystals have formed. What should I do?
-
Answer: If crystallization does not occur, the solution may be too dilute or supersaturated. Try the following troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
Reduce the volume of solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
-
Add an anti-solvent: If the product is highly soluble in the chosen solvent, you can try adding a solvent in which the product is insoluble (an anti-solvent) dropwise to the solution until it becomes slightly turbid, and then allow it to cool. For ethanol solutions, adding a small amount of water can sometimes induce crystallization.
-
Issue 4: The purified product has a low melting point or a broad melting range.
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Question: The melting point of my purified this compound is lower than the literature value (65-67 °C) and melts over a wide range. What does this indicate?
-
Answer: A low or broad melting point is a strong indication that the product is still impure.[3] The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. In this case, a further purification step, such as a second recrystallization or column chromatography, is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurity is typically the unreacted starting material, 2,6-di-tert-butylphenol. Other potential impurities include oxidative byproducts and dimerization products, depending on the reaction conditions and catalysts used.[2]
Q2: What is the recommended solvent for recrystallization?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an excellent technique to monitor the purification process. By spotting the crude mixture, the purified product, and the mother liquor on a TLC plate, you can assess the separation of the desired product from its impurities. A suitable eluent for TLC analysis of this compound would be a mixture of hexane (B92381) and ethyl acetate.
Q4: When is column chromatography preferred over recrystallization?
A4: Column chromatography is recommended when recrystallization fails to provide a product of sufficient purity, or when separating compounds with very similar solubility characteristics. It offers a higher degree of separation.
Q5: How should I store the purified this compound?
A5: The purified compound should be stored in a well-sealed container, protected from light, in a cool and dry place to prevent decomposition.
Quantitative Data
The following tables summarize key quantitative data related to the purification of this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₂ | [3] |
| Molecular Weight | 220.31 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | [3] |
| Melting Point | 65-67 °C | [3] |
Table 2: Typical Yield and Purity from Recrystallization
| Parameter | Value | Reference |
| Starting Material | Crude this compound | [1] |
| Solvent | Ethanol | [1] |
| Typical Yield | ~83% | [1] |
| Purity (by melting point) | 65–66 °C | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Dissolution: Place 43 g of crude, dark-yellow this compound into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This can be done by adding portions of hot ethanol and heating the mixture on a hot plate with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and another Erlenmeyer flask. Quickly filter the hot solution to remove the insoluble materials.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Bright yellow crystals of this compound should start to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with two small portions of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under reduced pressure at 50°C for 3 hours. This should yield approximately 36.5 g (83%) of pure this compound with a melting point of 65–66 °C.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of moderately polar organic compounds. The optimal eluent composition should be determined by TLC analysis beforehand.
-
TLC Analysis: Develop a TLC plate spotted with the crude material using various ratios of hexane and ethyl acetate. The ideal solvent system will give the desired product (this compound) an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica (B1680970) gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the determined solvent system, starting with a lower polarity (higher hexane content).
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If the impurities and the product are not well-separated, a gradient elution can be performed by gradually increasing the polarity of the eluent (increasing the proportion of ethyl acetate).
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
interference in spectroscopic analysis of 2,6-Di-tert-butyl-p-benzoquinone
Welcome to the technical support center for the spectroscopic analysis of 2,6-Di-tert-butyl-p-benzoquinone (DTBQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
General Sample Purity and Handling
Proper handling and assessment of sample purity are critical first steps that impact all subsequent spectroscopic analyses. Impurities or degradation products are common sources of interference.
FAQs
Q1: My analytical results are inconsistent across different batches of DTBQ. What could be the cause?
A1: Inconsistent results often stem from variations in sample purity. DTBQ can contain impurities from its synthesis, such as the starting material 2,6-di-tert-butylphenol, or byproducts like 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.[1] Additionally, it can degrade over time if not stored correctly.[2][3] It is crucial to characterize the purity of each new batch using methods like HPLC, high-resolution mass spectrometry, and NMR before use.[2]
Q2: What are the best practices for storing this compound?
A2: To prevent degradation from oxidation or light, DTBQ should be stored in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures, such as -20°C or -80°C.[2][4]
Experimental Protocol: Assessing Sample Purity with HPLC
This protocol provides a general method for evaluating the purity of a DTBQ sample.
-
Sample Preparation: Dissolve a small amount of the DTBQ sample in a suitable solvent like acetonitrile (B52724) or methanol (B129727) to create a stock solution (e.g., 1 mg/mL). Dilute the stock to a final concentration of approximately 50 µg/mL.[2]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: Develop a gradient method suitable for separating DTBQ from less polar impurities (e.g., start at 50% B, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Analyze the resulting chromatogram. Purity can be estimated by the relative peak area of the main DTBQ peak compared to any impurity peaks.
UV-Vis Spectroscopy
UV-Vis spectroscopy is commonly used for quantitative analysis of quinones. However, the position and intensity of absorption bands are highly sensitive to the experimental environment.
FAQs
Q1: Why is the λmax (wavelength of maximum absorbance) of my DTBQ sample different from the literature value?
A1: This is a common issue known as a "solvent effect" or solvatochromism.[5] The polarity of the solvent and its ability to form hydrogen bonds can significantly shift the absorption peaks.[5][6]
-
Polar Solvents (e.g., ethanol, water): Tend to stabilize polar excited states, which can cause a shift in the absorption peaks.[5] For π→π* transitions, increasing solvent polarity often results in a bathochromic (red) shift to longer wavelengths. For n→π* transitions, a hypsochromic (blue) shift to shorter wavelengths is typically observed.[7]
-
Non-Polar Solvents (e.g., hexane, cyclohexane): Provide less stabilization and lead to different absorption maxima compared to polar solvents.[5]
-
pH: Changes in pH can also alter the electronic structure of the molecule, leading to spectral shifts.[8]
Q2: My absorbance readings are unstable or non-reproducible. What should I check?
A2: Unstable readings can be caused by several factors:
-
Sample Degradation: DTBQ may be photoreactive or degrade in certain solvents, especially under UV illumination from the spectrophotometer itself.[9]
-
Concentration Effects: If the concentration is too high, it can lead to deviations from the Beer-Lambert law.[7] If the solute is not fully dissolved, it can form aggregates that scatter light, distorting the spectrum.[5]
-
Instrumental Issues: Ensure the instrument is properly warmed up and that the cuvettes are clean and correctly positioned.[10]
Troubleshooting Workflow for UV-Vis Analysis
Caption: A workflow for troubleshooting unexpected UV-Vis results.
Quantitative Data: Solvent Effects on Absorption
The following table summarizes the general trends for solvent-induced shifts in electronic transitions.
| Transition Type | Solvent Polarity Increase | Example Solvents (Increasing Polarity) | Expected Shift |
| π → π | Non-polar to Polar | Hexane → Chloroform → Ethanol → Water | Bathochromic (Red Shift) |
| n → π | Non-polar to Polar Protic | Hexane → Ethanol → Water | Hypsochromic (Blue Shift) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and structure of DTBQ and for identifying impurities and degradation products.
FAQs
Q1: I am seeing a peak at m/z 221 in my mass spectrum. Is this an impurity?
A1: A peak at m/z 221 is likely the [M+H]⁺ ion of DTBQ, which has a molecular weight of 220.31 g/mol .[11] Depending on the ionization method (e.g., ESI, APCI), you will typically observe the protonated molecule or other adducts, not just the molecular ion (M⁺˙).
Q2: My mass spectrum shows several unexpected peaks. How can I identify them?
A2: Unexpected peaks can be impurities, degradation products, or adducts.
-
Adducts: Common in ESI-MS, look for peaks corresponding to [M+Na]⁺ (m/z ~243.1), [M+K]⁺ (m/z ~259.1), or solvent adducts.
-
Impurities/Degradation Products: Compare the observed m/z values with those of potential contaminants. GC-MS analysis has confirmed that degradation of related compounds can produce 2,6-di-tert-butylbenzoquinone (m/z 220) and 3,3',5,5'-tetra-tert-butyl-4,4-diphenoquinone (m/z 408).[12]
-
Fragmentation: If using an ionization technique that causes fragmentation (like EI), the observed peaks will be fragments of the parent molecule. The most intense peak in the EI-MS spectrum of DTBQ is often observed at m/z 177, corresponding to the loss of a propyl group.[11]
Quantitative Data: Common Ions in MS Analysis of DTBQ
| Ion Description | Theoretical m/z | Notes |
| [M]⁺˙ (Molecular Ion) | 220.15 | Typically observed in EI-MS.[11] |
| [M+H]⁺ (Protonated) | 221.15 | Common in positive mode ESI-MS. |
| [M+Na]⁺ (Sodium Adduct) | 243.13 | Common impurity from glassware or solvents. |
| [M-C₃H₇]⁺ (Fragmentation) | 177.10 | Loss of a propyl fragment from a tert-butyl group.[11] |
| 2,6-di-tert-butylphenol | 206.16 | Common synthetic precursor impurity.[1] |
| 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone | 408.27 | Potential oxidative dimerization byproduct.[12] |
Decision Tree for Identifying Unknown MS Peaks
Caption: A decision tree for identifying unknown peaks in a mass spectrum.
NMR Spectroscopy
NMR is essential for the structural confirmation of DTBQ. Interference often manifests as extraneous peaks or poor data quality.
FAQs
Q1: My ¹H NMR spectrum has peaks that I can't assign to DTBQ. What are they?
A1: Unidentified peaks in an ¹H NMR spectrum are typically from one of three sources:
-
Chemical Impurities: Contaminants from the synthesis or degradation products will have their own distinct signals. Check the purity of your sample by another method, like HPLC or LC-MS.[2]
-
Residual Solvents: The deuterated solvent used for the NMR experiment is never 100% isotopically pure and will show a residual peak. For example, chloroform-d (B32938) (CDCl₃) has a residual peak at 7.26 ppm.
-
Water: A broad peak, typically between 1.5 and 4.5 ppm depending on the solvent and temperature, is often due to residual water in the sample or solvent.
Q2: Why is my NMR signal-to-noise ratio low or are my peaks broad?
A2: Poor signal quality can result from several issues:
-
Low Concentration: The sample may be too dilute. DTBQ has moderate solubility in many common NMR solvents.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized (shimming) before each acquisition. Automated shimming routines are standard, but manual adjustment may be necessary for difficult samples.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. This can be introduced during synthesis or workup.
Quantitative Data: Common Residual Solvent Peaks in ¹H NMR
| Solvent | Residual Peak (ppm) | Water Peak (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | ~1.56 |
| Dimethylsulfoxide-d₆ (DMSO-d₆) | 2.50 | ~3.33 |
| Methanol-d₄ (CD₃OD) | 3.31 (quintet) | ~4.87 |
| Acetone-d₆ | 2.05 (quintet) | ~2.84 |
Experimental Protocol: Preparing a Sample for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of DTBQ directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for insertion into the spectrometer.
References
- 1. This compound | 719-22-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 10. ossila.com [ossila.com]
- 11. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Technical Support Center: HPLC Analysis of 2,6-Di-tert-butyl-p-benzoquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak overlap in the HPLC analysis of 2,6-Di-tert-butyl-p-benzoquinone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak overlap in the HPLC analysis of this compound?
Peak overlap, or co-elution, in the HPLC analysis of this compound can arise from several factors:
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Presence of Structurally Similar Impurities: The most common cause is the co-elution with impurities that have similar polarities and structures. These can include:
-
Precursors: Unreacted starting materials from the synthesis, such as 2,6-di-tert-butylphenol.
-
Related Compounds: Isomers or other substituted benzoquinones.
-
Degradation Products: this compound can be a degradation product of antioxidants like butylated hydroxytoluene (BHT)[1]. It can also degrade under stress conditions.
-
-
Inadequate Chromatographic Conditions: The chosen HPLC method may not have sufficient selectivity to separate the analyte from interfering compounds. This could be due to:
-
Suboptimal mobile phase composition (e.g., incorrect solvent strength or pH).
-
An inappropriate stationary phase (column chemistry).
-
Isocratic elution for a complex sample mixture.
-
-
Poor Peak Shape: Tailing or fronting peaks can lead to overlap with adjacent peaks. This can be caused by column overload, secondary interactions with the stationary phase, or issues with the sample solvent.
Q2: How can I confirm if a peak is truly a single component?
If you suspect peak co-elution, several techniques can help you assess peak purity:
-
Peak Shape Analysis: Visually inspect the chromatogram for any signs of asymmetry, such as shoulders or split peaks. While not definitive, these are often the first indicators of co-elution.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are consistent from the upslope to the downslope of the peak, it is likely pure. Spectral differences indicate the presence of more than one component.
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a powerful tool for confirming peak purity. By examining the mass spectra across the peak, you can identify if multiple mass-to-charge ratios (m/z) are present, which would confirm co-elution.
Troubleshooting Guides for Peak Overlap
Initial Assessment and Strategy
When encountering peak overlap, a systematic approach to method development or modification is crucial. The primary goal is to alter the chromatographic selectivity to achieve baseline separation. The following workflow provides a logical approach to troubleshooting.
Caption: A logical workflow for troubleshooting peak overlap in HPLC.
Strategy 1: Modifying the Mobile Phase
Changes to the mobile phase composition are often the simplest and most effective way to resolve peak overlap.
| Parameter | Recommended Action | Rationale |
| Organic Solvent Strength | Decrease the percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol) in a reversed-phase method. | This increases the retention time of the analytes, providing more time for them to interact with the stationary phase and potentially improving separation. |
| Organic Solvent Type | Change the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice-versa). | Different organic solvents alter the selectivity of the separation due to different interactions with the analytes and the stationary phase. |
| Mobile Phase pH | If analyzing ionizable compounds, adjust the pH of the aqueous portion of the mobile phase. | For compounds with different pKa values, a change in pH can alter their ionization state and, consequently, their retention and selectivity. |
Strategy 2: Changing the Stationary Phase
If mobile phase modifications are insufficient, changing the column chemistry can provide a significant change in selectivity.
| Stationary Phase | Potential Advantage for this compound |
| C18 | A good starting point for reversed-phase separation of relatively non-polar compounds. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic ring of the benzoquinone. |
| Silica or Cyano (Normal Phase) | Can be effective for separating isomers and compounds with different polar functional groups. Normal phase chromatography uses a non-polar mobile phase and a polar stationary phase. |
Strategy 3: Adjusting Instrumental Parameters
Fine-tuning the instrumental settings can also help to improve resolution.
| Parameter | Recommended Action | Rationale |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, although it will increase the analysis time. |
| Temperature | Increase the column temperature. | Higher temperatures can decrease mobile phase viscosity, leading to improved peak efficiency. It can also subtly alter selectivity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products that may co-elute with this compound.
Caption: Workflow for a forced degradation study.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber).
3. Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method, preferably with a DAD and/or MS detector to aid in the identification of degradation products.
Protocol 2: Reversed-Phase HPLC Method for this compound and Potential Impurities
This method is a starting point for the separation of this compound from its common precursor, 2,6-di-tert-butylphenol.
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
Note: This is a UPLC-based method that can be adapted for traditional HPLC by using a column with a larger particle size (e.g., 3.5 or 5 µm) and adjusting the flow rate and gradient accordingly.
Data Presentation: Comparison of HPLC Methods
The following table provides a hypothetical comparison of reversed-phase and normal-phase HPLC methods for the analysis of this compound and a potential impurity, 2,6-di-tert-butylphenol. This data is illustrative and serves to highlight the potential differences in selectivity.
| Parameter | Reversed-Phase HPLC (C18) | Normal-Phase HPLC (Silica) |
| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Ethyl Acetate Gradient |
| Elution Order | 2,6-di-tert-butylphenol followed by this compound | This compound followed by 2,6-di-tert-butylphenol |
| Resolution (Rs) | 2.5 | 3.0 |
| Analysis Time | ~15 minutes | ~20 minutes |
| Advantages | Good for a wide range of polarities, robust, compatible with MS with appropriate mobile phase additives. | Excellent for separating isomers and compounds with different polar functional groups, can offer very different selectivity compared to reversed-phase. |
| Disadvantages | May have limited selectivity for very similar non-polar compounds. | More sensitive to water content in the mobile phase, less compatible with MS. |
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,6-Di-tert-butyl-p-benzoquinone Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,6-Di-tert-butyl-p-benzoquinone is crucial for various applications, including stability studies of antioxidants like butylated hydroxytoluene (BHT), of which it is a transformation product, and in toxicological assessments. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data from relevant studies.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC and GC-MS for the quantification of this compound and its structurally related compounds.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase, followed by detection based on their mass-to-charge ratio. |
| Linearity (R²) | > 0.999 (for similar quinones)[1][2] | Typically > 0.99 |
| Limit of Detection (LOD) | < 0.10 µg/mL (for a similar tert-butyl-benzoquinone)[1][2] | 0.02 - 0.34 ng/g[3] |
| Limit of Quantification (LOQ) | < 0.30 µg/mL (for a similar tert-butyl-benzoquinone)[1][2] | 0.08 - 1.14 ng/g[3] |
| Accuracy (% Recovery) | 96 - 102% (for similar quinones)[1][2] | 71.1 - 118%[3] |
| Precision (%RSD) | Typically < 5% | < 10.6%[3] |
| Sample Preparation | Relatively simple, often involving dissolution and filtration. | May require derivatization for non-volatile analytes, but not for this compound. Involves extraction.[3] |
| Selectivity | Good, can be optimized with mobile phase and column selection. | Excellent, mass spectrometry provides high specificity. |
| Instrumentation | HPLC system with a UV detector. | GC system coupled with a mass spectrometer. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a validated procedure for a structurally similar compound, 2-tert-butyl-1,4-benzoquinone, and is suitable for the quantification of this compound in various matrices.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound reference standard
-
0.45 µm membrane filters
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of n-hexane with 5% ethyl acetate and n-hexane with 5% isopropanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 310 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the analyte with methanol using vortexing or sonication.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
5. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.10–500.00 μg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess by repeatedly injecting a standard solution and calculating the relative standard deviation (%RSD).
-
LOD and LOQ: Determine by injecting serially diluted solutions and calculating the signal-to-noise ratio (S/N) of 3 and 10, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a validated method for the simultaneous determination of BHT and its transformation products, including this compound, in environmental samples.[3]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Materials:
-
Hexane (B92381) (GC grade)
-
Dichloromethane (B109758) (GC grade)
-
This compound reference standard
-
Anhydrous sodium sulfate
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
4. Sample Preparation:
-
Accurately weigh the sample.
-
Perform ultrasonic extraction with a mixture of hexane and dichloromethane (1:3, v/v).
-
Concentrate the extract under a gentle stream of nitrogen.
-
The extract can be further cleaned up using a silica (B1680970) gel column if necessary.
5. Validation Parameters:
-
Linearity: Establish a calibration curve using standard solutions of this compound.
-
Accuracy: Determine through spike-recovery experiments on blank matrices.
-
Precision: Evaluate by analyzing replicate samples.
-
LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
To further clarify the methodologies and workflows, the following diagrams are provided.
References
A Comparative Analysis of the Antioxidant Activity of 2,6-Di-tert-butyl-p-benzoquinone and Other Quinones
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antioxidant Potential of Substituted Benzoquinones
In the quest for novel therapeutic agents to combat oxidative stress-related diseases, quinones have emerged as a fascinating class of compounds with dual roles as both pro-oxidants and antioxidants. This guide provides a comprehensive comparison of the antioxidant activity of 2,6-Di-tert-butyl-p-benzoquinone, a notable metabolite of the widely used antioxidant butylated hydroxytoluene (BHT), with other relevant quinone structures. By presenting supporting experimental data, detailed methodologies, and visualizing key molecular pathways, this document aims to equip researchers with the necessary information to further explore the therapeutic potential of these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of quinones is significantly influenced by their substitution patterns. The presence of bulky, electron-donating groups, such as tert-butyl groups, can modulate their redox properties and radical scavenging abilities. To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected quinones from various in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | 79.0 | [1] |
| 2-tert-Butyl-1,4-benzoquinone | DPPH | - | [2] |
| Thymoquinone | - | - | [3] |
| Ubiquinone (Coenzyme Q10) | - | - | |
| Ascorbic Acid (Standard) | DPPH | 8.68 ± 0.40 µg/ml | [4] |
Note: Direct comparative studies for this compound against other common quinones under identical assay conditions are limited in the reviewed literature. The provided data is compiled from available sources for a relative comparison.
The Dual Nature of Quinones: Antioxidant and Pro-oxidant Effects
Quinones exert their biological effects primarily through two mechanisms: redox cycling and the alkylation of macromolecules.[5] As antioxidants, they can scavenge free radicals, thereby mitigating cellular damage. Conversely, their ability to accept single electrons can lead to the formation of semiquinone radicals, which can react with molecular oxygen to produce superoxide (B77818) anions and other reactive oxygen species (ROS), a hallmark of pro-oxidant activity. This dual functionality is highly dependent on the cellular environment and the specific structure of the quinone.
Signaling Pathway: Activation of the Nrf2-Keap1 Pathway
A key mechanism through which some quinones, including tert-butylated benzoquinones, exert their cytoprotective effects is via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like tert-butylbenzoquinone, a close analog of this compound, can covalently modify specific cysteine residues on Keap1.[6] This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, upregulating the expression of a suite of antioxidant and detoxification enzymes.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity assessment, standardized experimental protocols are crucial. Below are detailed methodologies for the widely used DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The DPPH• radical has a deep violet color in solution with a characteristic absorbance at approximately 517 nm. When reduced by an antioxidant, which donates a hydrogen atom or an electron, the color of the solution changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the test compounds (e.g., this compound, other quinones) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). ABTS•+ is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is reduced back to its colorless neutral form. The extent of decolorization, measured as the reduction in absorbance at 734 nm, is proportional to the antioxidant's activity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
Adjustment of ABTS•+ Solution: Before use, the ABTS•+ solution is diluted with ethanol or a phosphate (B84403) buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the adjusted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time, typically 6 minutes.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.
-
TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
This comprehensive guide provides a foundation for understanding and comparing the antioxidant activity of this compound. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate its potential as a therapeutic agent. The provided protocols and pathway visualizations serve as valuable tools for researchers in the ongoing exploration of quinone-based antioxidants.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
comparative study of different catalysts for 2,6-Di-tert-butyl-p-benzoquinone synthesis
A Comparative Guide to Catalysts for the Synthesis of 2,6-Di-tert-butyl-p-benzoquinone
The synthesis of this compound, a valuable intermediate in the chemical and pharmaceutical industries, is primarily achieved through the selective oxidation of 2,6-di-tert-butylphenol (B90309). The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalytic systems, presenting quantitative performance data, detailed experimental protocols, and visualizations of the experimental workflow to aid researchers in selecting the optimal catalyst for their needs.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions for the synthesis of this compound. Below is a summary of the performance of various catalytic systems based on reported experimental data.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) |
| Titanosilicate | 35% H₂O₂ | Acetonitrile (B52724) | 75 | 2 h | 100 | ~95 | - |
| Salcomine (B1680745) (Co(salen)) | O₂ | N,N-dimethylformamide | <50 | 4 h | - | - | >90 |
| Divanadium-polyoxovanadate | 35% H₂O₂ | Acetonitrile | 40 | 40 min | 98 | 90 | - |
| Copper-capped Polyoxometalate | - | - | - | 5 min | 98-99 | 98-99 | - |
| "Onion form" Carbon (OLC) | tBuOOH | THF | 80 | 4 h | 99.7 | 92.5 | - |
| Iron Porphyrin/Phthalocyanine | tBuOOH | Water-Methanol | - | - | - | Minor product | - |
| HBr (non-catalytic) | 60% H₂O₂ | Methanol | Reflux | 25 min | - | - | 89.4 |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below.
Titanosilicate Catalyzed Oxidation
This method utilizes a heterogeneous titanosilicate catalyst with hydrogen peroxide as a green oxidant.[1]
Catalyst: Mesoporous amorphous titanosilicate (1.9 wt% Ti) Reagents:
-
2,6-di-tert-butylphenol
-
35% aqueous solution of hydrogen peroxide
-
Acetonitrile (solvent)
Procedure:
-
In a reaction vessel, suspend the titanosilicate catalyst (2.5-10 wt% of the reaction mass) in a solution of 2,6-di-tert-butylphenol in acetonitrile (initial phenol (B47542) concentration of 0.1-0.4 mol/L).
-
The molar ratio of 2,6-di-tert-butylphenol to H₂O₂ should be maintained between 1:2 and 1:4.
-
Heat the reaction mixture to 25-60°C and stir for 0.5-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
The product, this compound, can be isolated from the filtrate by evaporation of the solvent and purified by recrystallization.
Salcomine (Co(salen)) Catalyzed Aerobic Oxidation
This procedure employs a homogeneous cobalt(II) salen complex, known as salcomine, and molecular oxygen from the air as the oxidant.[2]
Catalyst: Salcomine (bis(salicylidene)ethylenediiminocobalt(II)) Reagents:
-
2,6-di-tert-butylphenol
-
N,N-dimethylformamide (solvent)
-
Oxygen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 2,6-di-tert-butylphenol in N,N-dimethylformamide.
-
Add the salcomine catalyst to the solution.
-
With vigorous stirring, introduce a steady stream of oxygen into the reaction mixture, ensuring the temperature does not exceed 50°C.
-
Continue the reaction for approximately 4 hours, at which point the temperature will typically drop to around 25°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and 4 N hydrochloric acid to precipitate the crude product.
-
Collect the yellow-brown precipitate by suction filtration.
-
Wash the solid sequentially with 1 N hydrochloric acid, water, and cold ethanol.
-
Dry the product under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization from ethanol.
Polyoxometalate Catalyzed Oxidation
This method utilizes a divanadium-polyoxovanadate catalyst for a rapid and highly selective oxidation.
Catalyst: Divanadium-polyoxovanadate tetra-n-butylammonium salt Reagents:
-
2,6-di-tert-butylphenol
-
35% aqueous solution of hydrogen peroxide
-
Acetonitrile (solvent)
Procedure:
-
In a reaction vessel, prepare a solution of 2,6-di-tert-butylphenol (0.1 mmol) and the divanadium-polyoxovanadate catalyst (0.003 mmol) in 1 ml of acetonitrile.
-
Add the hydrogen peroxide (0.2 mmol) to the mixture.
-
Heat the reaction to 40°C and stir for 40 minutes.
-
Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, the product can be isolated by standard work-up procedures, likely involving extraction and solvent evaporation, followed by purification.
Visualizing the Process
To better understand the experimental procedures and the underlying catalytic mechanism, the following diagrams are provided.
Caption: General experimental workflow for the catalytic synthesis of this compound.
Caption: Simplified proposed catalytic cycle for the salcomine-catalyzed oxidation of phenols.
References
electrochemical comparison of 2,6-Di-tert-butyl-p-benzoquinone and its derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of redox-active molecules is paramount. This guide provides a detailed comparative analysis of 2,6-Di-tert-butyl-p-benzoquinone and its derivatives, supported by experimental data to illuminate their structure-property relationships.
This compound, a sterically hindered quinone, serves as a valuable scaffold in the design of novel redox-active materials and biologically active compounds. Its electrochemical properties, characterized by two distinct and reversible one-electron reductions, are significantly influenced by the nature and position of substituents on the quinone ring. This comparison delves into the redox potentials and electrochemical behavior of the parent compound and several of its derivatives, offering insights into how structural modifications can tune their performance for various applications.
Comparative Electrochemical Data
The electrochemical properties of this compound and its derivatives are typically investigated using cyclic voltammetry (CV). The following table summarizes key redox potential data gathered from various studies. It is crucial to note that the experimental conditions, such as the solvent, supporting electrolyte, and reference electrode, can significantly impact the measured potentials. Therefore, these conditions are provided to ensure accurate interpretation of the data.
| Compound | E°' (V vs. NHE) - First Reduction (Q/Q•⁻) | E°' (V vs. NHE) - Second Reduction (Q•⁻/Q²⁻) | Solvent/Electrolyte | Reference Electrode |
| This compound | -0.91 | -1.71 | Acetonitrile / Tetrabutylammonium hexafluorophosphate (B91526) | NHE (calculated) |
| 2,5-Di-tert-butyl-p-benzoquinone (isomer) | Data not available in a comparable format | Data not available in a comparable format | Acetonitrile-water mixtures | - |
| 2,6-Dimethoxy-p-benzoquinone | pH-dependent | pH-dependent | Aqueous buffer | - |
| 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | Data not available in a comparable format | Data not available in a comparable format | - | - |
Note: Direct comparison is challenging due to variations in experimental setups across different studies. The provided data for this compound serves as a baseline.
The introduction of bulky tert-butyl groups at the 2 and 6 positions of the p-benzoquinone ring influences its electrochemical behavior by providing steric hindrance and through their electron-donating inductive effect. This generally leads to more negative reduction potentials compared to unsubstituted p-benzoquinone, indicating that the molecule is more difficult to reduce.
Experimental Protocols
A standardized and meticulously executed experimental protocol is critical for obtaining reliable and reproducible electrochemical data. The following section details a typical methodology for the cyclic voltammetry of quinone derivatives.
Cyclic Voltammetry (CV) Protocol
Objective: To determine the redox potentials and assess the reversibility of the electron transfer processes of this compound and its derivatives.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode (e.g., Platinum wire)
-
Electrochemical-grade aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Analyte (this compound or its derivative) at a typical concentration of 1 mM
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used, and then dry completely.
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen aprotic solvent.
-
Analyte Solution Preparation: Dissolve the quinone derivative in the electrolyte solution to a final concentration of 1 mM.
-
Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated analyte solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range that encompasses the expected redox events (e.g., from 0 V to -2.0 V vs. the reference electrode).
-
Set the scan rate, typically starting at 100 mV/s.
-
Record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Determine the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio of 1 indicates a reversible process.
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Caption: A generalized workflow for the electrochemical analysis of quinone derivatives using cyclic voltammetry.
Structure-Property Relationships
The electrochemical properties of p-benzoquinones are intimately linked to their molecular structure. The introduction of substituents onto the quinone ring can significantly alter their redox potentials through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃, -C(CH₃)₃) and alkoxy (e.g., -OCH₃) groups are electron-donating. They increase the electron density on the quinone ring, making it more difficult to reduce. Consequently, the presence of EDGs generally leads to more negative reduction potentials. The two tert-butyl groups on this compound exemplify this effect.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like halogens (-Cl, -Br), nitro (-NO₂), or cyano (-CN) groups decrease the electron density of the quinone ring. This facilitates the acceptance of electrons, resulting in a positive shift (less negative) of the reduction potentials.
The steric bulk of substituents also plays a crucial role. The large tert-butyl groups in this compound provide steric hindrance around the carbonyl groups. This can affect the kinetics of the electron transfer process and the stability of the resulting radical anion and dianion species.
The following diagram illustrates the fundamental redox pathway of p-benzoquinones.
Caption: The two-step one-electron redox pathway of a p-benzoquinone in an aprotic medium.
The Pivotal Role of Substitution in the Biological Activity of p-Benzoquinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p-benzoquinone scaffold is a cornerstone in medicinal chemistry, serving as the structural foundation for numerous natural and synthetic compounds with a wide spectrum of biological activities. The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on the quinone ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted p-benzoquinones, focusing on their anticancer, antimicrobial, and antioxidant properties. The information is supported by experimental data and detailed protocols to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological efficacy of p-benzoquinone derivatives is intricately linked to their physicochemical properties, which are modulated by various substituents. Key determinants of activity include electronic effects (electron-donating vs. electron-withdrawing groups), steric factors, and lipophilicity. These factors influence the compound's ability to participate in redox cycling, act as a Michael acceptor, and interact with biological targets.
Anticancer Activity
The anticancer mechanism of many quinones involves the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of crucial biomacromolecules like DNA and proteins.[1] A significant pathway implicated in cancer progression and survival is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade, which has been identified as a target for some quinone-based compounds.[2][3] Inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of genes involved in cell proliferation and survival.[4][5]
Key SAR Findings for Anticancer Activity:
-
Core Structure: Naphthoquinone derivatives generally exhibit more potent cytotoxicity towards breast cancer cells compared to their benzoquinone counterparts.[6]
-
Hydrophilicity: In a series of 2,5-bis(1-aziridinyl)-p-benzoquinones, increased hydrophilicity was correlated with stronger antileukemic activity.
-
Electron Affinity: For a set of 14 p-benzoquinone congeners, the most cytotoxic compounds were found to have the highest electron affinity and the smallest molecular volume.[1] The most toxic in this series was tetrachloro-p-benzoquinone (chloranil).[1]
-
Hybrid Molecules: The incorporation of furan (B31954) and pyrazoline moieties into hydroquinone-chalcone hybrids has been shown to significantly enhance antiproliferative properties against breast (MCF-7) and colorectal (HT-29) carcinoma cells.[7]
Table 1: Comparison of Anticancer Activity (IC₅₀, µM) of Selected Quinone Derivatives
| Compound | Derivative Type | MDA-MB-468 | MDA-MB-231 | MCF-7 | SK-BR-3 |
| Doxorubicin (Control) | Anthracycline | 0.01 | 0.11 | 0.1 | 0.08 |
| Hydroquinone (B1673460) | Benzoquinone | >15 | >15 | >15 | 17.5 |
| Alkannin | Naphthoquinone | 0.63 | 0.64 | 0.42 | 0.26 |
| Juglone | Naphthoquinone | 5.63 | 15.75 | 13.88 | 13.89 |
| Aloe-emodin | Anthraquinone | 19.2 | >15 | >15 | 26.5 |
| Data sourced from a study by Yuzbasioglu Baran M, et al. (2022).[6] |
Antimicrobial Activity
Substituted p-benzoquinones exhibit significant activity against a range of pathogenic bacteria, particularly Gram-positive strains. Their mechanism is often attributed to their ability to act as both electrophiles and electron carriers, disrupting cellular processes.
Key SAR Findings for Antimicrobial Activity:
-
Thioether Linkage: For pyrimidoisoquinolinequinones, a bridging sulfur atom directly linking a para-substituted benzene (B151609) ring to the quinone core is crucial for high activity against Gram-positive bacteria.[8]
-
Lipophilicity & Electronic Effects: Activity is enhanced by lipophilic, electron-withdrawing groups (e.g., -Cl, -Br) on the para position of the aromatic ring.[8]
-
Spacers: Introducing a methylene (B1212753) group between the thioether and the aromatic ring leads to a significant loss of antibacterial activity, likely due to increased molecular flexibility and loss of conjugation.[9]
-
Oxidized Form: Benzoquinone itself demonstrates greater antibacterial potency against Staphylococcus aureus than its reduced form, hydroquinone, indicating the oxidized quinone moiety is critical for activity.
Table 2: Comparison of Antimicrobial Activity (MIC, µg/mL) of Thio-Substituted Quinone Derivatives
| Compound | R¹ | R² (para-substituent) | S. aureus (MRSA) | E. faecalis | K. pneumoniae |
| Vancomycin (Control) | - | - | 2 | 4 | >64 |
| P5 | H | Cl | 4 | 4 | >32 |
| 20 (with -CH₂- spacer) | H | Cl | >32 | >32 | >32 |
| 28 | CH₃ | H | 1 | 2 | >64 |
| 30 | CH₃ | Cl | 0.5 | 1 | >64 |
| 31 | CH₃ | Br | 0.5 | 1 | >64 |
| Data adapted from a study by Tapia RA, et al. (2023), highlighting the negative effect of a methylene spacer (compound 20 vs. P5) and the positive effect of lipophilic, electron-withdrawing groups (compounds 30, 31).[9][10] |
Antioxidant Activity
The antioxidant capacity of p-benzoquinone derivatives is primarily associated with their hydroquinone form, which can donate hydrogen atoms to neutralize free radicals. The quinone itself is the oxidized product of this reaction.
Key SAR Findings for Antioxidant Activity:
-
Hydroxyl Groups: The presence of hydroxyl groups is essential for radical scavenging activity. The antioxidant activity increases with the number of available -OH groups.[11]
-
Group Position: For phenolic compounds, the ortho position of a second hydroxyl group enhances activity, followed by the para position, and then meta. This is partly due to the potential for forming stable intramolecular hydrogen bonds.[11]
-
Substituents: In a series of tert-butyl-1,4-benzoquinone derivatives, 2,6-disubstituted compounds exhibited peroxyl radical scavenging activity comparable to the standard antioxidant Trolox, while the unsubstituted parent compound was significantly less potent.[12]
Table 3: Comparison of Antioxidant Activity of Substituted p-Benzoquinones
| Compound | Substituents | Antioxidant Assay | Result (Compared to Standard) |
| tert-butyl-1,4-benzoquinone | 2-tert-butyl | FRAP | ~3 times less potent than BHT |
| Compound 7 | 2-tert-butyl, 6-phenylthio | Peroxyl Radical Scavenging | Exceeded activity of Trolox |
| Compound 15 | 2-tert-butyl, 6-(S-phenylalanin) | Peroxyl Radical Scavenging | Comparable to Trolox |
| Data sourced from a study by Maraković N, et al. (2023).[12] |
Visualizing Pathways and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways, experimental procedures, and structure-activity relationships.
Signaling Pathway Diagram
Caption: The STAT3 signaling pathway and a potential point of inhibition by quinone derivatives.
Experimental Workflow Diagrams
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for the Broth Microdilution method to determine Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Logic
Caption: SAR logic for antimicrobial activity of substituted quinones.
Experimental Protocols
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability by assessing the ability of mitochondrial dehydrogenases in living cells to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
p-Benzoquinone derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Protocol 2: Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
p-Benzoquinone derivatives dissolved in DMSO
-
Sterile 96-well round-bottom plates
-
Spectrophotometer (600 nm)
Procedure:
-
Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate overnight. Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound at 2x the highest desired concentration to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The antioxidant reduces the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.[13]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
p-Benzoquinone derivatives (or their hydroquinone forms)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well plate
-
Microplate reader (517 nm)
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare a stock solution of the test compounds and the positive control in methanol. Create a series of dilutions from the stock solution.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Sample Addition: Add 100 µL of the various concentrations of the test compounds, positive control, or methanol (for the blank) to the respective wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound. The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.
References
- 1. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression–based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin [frontiersin.org]
- 5. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives [mdpi.com]
- 13. mdpi.com [mdpi.com]
Assessing the Radical Scavenging Activity of 2,6-Di-tert-butyl-p-benzoquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the radical scavenging activity of 2,6-Di-tert-butyl-p-benzoquinone (DBBQ), a known metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT). Due to the limited availability of standardized IC50 values from common radical scavenging assays (DPPH and ABTS) for DBBQ in publicly accessible literature, this guide presents alternative quantitative data and compares it with its parent compound, BHT, and the structurally related antioxidant, Trolox.
Executive Summary
Direct measurement of the radical scavenging activity of this compound using common assays like DPPH and ABTS is not widely reported. However, studies on its role as a metabolite of BHT provide insights into its antioxidant potential. Research indicates that while DBBQ may not be a potent chain-breaking antioxidant in terms of the number of radicals it can neutralize per molecule, it exhibits a significantly faster reaction rate with radicals compared to its parent compound, BHT. This suggests a different mechanism and kinetic profile of antioxidant action. For comparative context, this guide includes data on BHT and the standard antioxidant Trolox.
Quantitative Data on Radical Scavenging Activity
The following table summarizes the available quantitative data for this compound and its comparators. It is crucial to note that the data for DBBQ is from a different experimental setup than the standard DPPH and ABTS assays, which should be considered when interpreting the results.
| Compound | Assay | Parameter | Value | Reference |
| This compound (DBBQ) | Methyl Methacrylate (MMA) Polymerization | Stoichiometric Factor (n) | ~ 0 | [1] |
| Inhibition Rate (kinh) | (3.5-4.6) x 10⁴ M⁻¹s⁻¹ | [1] | ||
| Butylated Hydroxytoluene (BHT) | Methyl Methacrylate (MMA) Polymerization | Stoichiometric Factor (n) | 1-2 | [1] |
| Inhibition Rate (kinh) | (0.1-0.2) x 10⁴ M⁻¹s⁻¹ | [1] | ||
| Trolox | DPPH Assay | IC50 | Reported values vary, typically in the µM range. | |
| ABTS Assay | IC50 | Reported values vary, typically in the µM range. |
Note: The Stoichiometric Factor (n) represents the number of free radicals trapped by one molecule of the antioxidant. The Inhibition Rate Constant (kinh) indicates the speed of the reaction between the antioxidant and the radical. A higher kinh value suggests a faster reaction. IC50 is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay.
Experimental Protocols
Detailed methodologies for the standard DPPH and ABTS radical scavenging assays are provided below. These protocols are widely used to assess the antioxidant activity of various compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compound (and standard antioxidant, e.g., Trolox or BHT) in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the test sample solution with a specific volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at approximately 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test compound (and standard antioxidant, e.g., Trolox) in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: Add a specific volume of the test sample solution to a specific volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 734 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations
Experimental Workflow for Radical Scavenging Assays
Caption: A generalized workflow for determining the radical scavenging activity of a compound using in vitro assays.
Logical Relationship of DBBQ and its Antioxidant Activity
Caption: The metabolic relationship of BHT to DBBQ and its subsequent interaction with free radicals.
References
A Comparative Guide to BHT Metabolism Biomarkers: 2,6-Di-tert-butyl-p-benzoquinone vs. 3,5-Di-tert-butyl-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-Di-tert-butyl-p-benzoquinone (DTBPQ) and 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) as biomarkers for assessing exposure to Butylated Hydroxytoluene (BHT). BHT is a synthetic phenolic antioxidant widely used in food, cosmetics, and pharmaceuticals, making the accurate measurement of its metabolism crucial for toxicological and safety assessments.[1][2][3] This guide presents experimental data, detailed analytical protocols, and visual workflows to aid researchers in selecting the most appropriate biomarker for their studies.
Introduction to BHT Metabolism
Butylated hydroxytoluene (BHT) undergoes extensive metabolism in the body, primarily through Phase I oxidation reactions mediated by the cytochrome P450 (CYP450) system, followed by Phase II conjugation.[1] The two primary metabolic pathways involve the oxidation of the p-methyl group and the oxidation of the tert-butyl groups.
The oxidation of the 4-methyl group is the predominant pathway in humans and rats, leading to the formation of BHT-alcohol, BHT-aldehyde, and ultimately 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH).[4] Another significant metabolic route involves the formation of quinone-type metabolites, including this compound (DTBPQ), also known as BHT-quinone (BHT-Q).[2][5] Some studies suggest that metabolites like BHT-Q may exhibit greater toxicity than the parent BHT compound, potentially contributing to DNA damage.[2]
Biomarker Performance Comparison
Current scientific literature indicates that BHT-COOH is a more robust and reliable biomarker for BHT exposure in humans compared to DTBPQ. This is primarily due to its higher detection frequency and greater abundance in biological matrices such as urine.
A study analyzing BHT and its metabolites in human urine found that BHT-COOH was detected in 89% of samples, with a median concentration of 1.78 ng/mL. In contrast, DTBPQ (BHT-Q) was detected in 60% of samples with a lower median concentration of 0.37 ng/mL.[6] While a significant correlation exists between BHT and DTBPQ, the low detection frequency and concentration of DTBPQ limit its utility as a primary biomarker.[2] BHT-COOH, being a major metabolite, provides a more consistent and quantifiable measure of BHT exposure.
Quantitative Data Summary
| Parameter | This compound (DTBPQ/BHT-Q) | 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) |
| Analytical Method | GC-MS, LC-MS/MS | LC-MS/MS |
| Matrix | Indoor Dust & Sediment, Urine | Urine |
| Detection Frequency | 60% (Urine)[6] | 89% - 98% (Urine)[4][6] |
| Median Concentration | 0.37 ng/mL (Urine)[6] | 1.06 - 1.78 ng/mL (Urine)[4][6] |
| LOD | 0.02-0.34 ng/g (Dust/Sediment)[7] | 0.1 ng/mL (Urine)[6] |
| LOQ | 0.08-1.14 ng/g (Dust/Sediment)[7] | 0.2 µg/L (Urine)[4] |
| Recovery | 71.1-118% (Dust/Sediment)[7] | 97 ± 8.4% (Urine)[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quantification of BHT metabolites. Below are outlines of typical analytical procedures.
Protocol 1: Quantification of BHT-COOH in Human Urine by LC-MS/MS
This protocol is based on a validated method for the determination of BHT-COOH in urine.[8]
1. Sample Preparation (Enzymatic Hydrolysis):
-
Pipette 1 mL of urine into a suitable vial.
-
Add an internal standard (e.g., 13C6-labeled BHT-COOH).
-
Add 1 mL of ammonium (B1175870) acetate (B1210297) buffer.
-
Add 5 µL of β-glucuronidase and mix thoroughly.
-
Incubate the sample for three hours at 37°C to deconjugate the glucuronidated metabolites.
-
Cool the sample to room temperature.
2. LC-MS/MS Analysis:
-
Inject the sample directly into a two-dimensional liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).[8]
-
Chromatographic Separation: Utilize a two-dimensional LC setup for online sample concentration and separation from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor the specific precursor-to-product ion transitions for BHT-COOH and its internal standard.
3. Calibration and Quantification:
-
Prepare calibration standards in a surrogate matrix (e.g., ultrapure water) and process them in the same manner as the urine samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify BHT-COOH in the urine samples using the calibration curve.
Protocol 2: General Workflow for DTBPQ Analysis by GC-MS or LC-MS/MS
A detailed, validated protocol for DTBPQ in human biological fluids is less commonly reported. However, based on methods for related compounds and environmental matrices, a general workflow can be outlined.
1. Sample Preparation:
-
Collect biological samples (e.g., urine, plasma).
-
Add a suitable internal standard.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix.
-
For GC-MS analysis, a derivatization step using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary for related hydroxylated metabolites, though likely not for the quinone form itself.[7]
2. Instrumental Analysis:
-
For GC-MS: Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column for separation. The mass spectrometer is typically operated in electron ionization (EI) mode.
-
For LC-MS/MS: Inject the extracted sample into a liquid chromatograph. Use a suitable column (e.g., C18) for separation. The mass spectrometer is operated with an appropriate ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) and set to monitor specific transitions for DTBPQ.
3. Quantification:
-
Prepare calibration standards and process them alongside the samples.
-
Generate a calibration curve and calculate the concentration of DTBPQ in the samples.
Conclusion
Based on the current body of scientific evidence, 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) is the recommended biomarker for assessing human exposure to BHT. Its high detection frequency and abundance in urine provide a more reliable and sensitive measure compared to this compound (DTBPQ). While DTBPQ is a confirmed metabolite, its lower concentrations and detection rates in human studies make it a less suitable primary biomarker for quantitative exposure assessment.
For researchers and drug development professionals, the use of a validated LC-MS/MS method for the quantification of BHT-COOH in urine is the most robust approach for biomonitoring BHT exposure. This guide provides the foundational information to support the selection of the appropriate biomarker and analytical methodology for rigorous and reliable study outcomes.
References
- 1. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS [mdpi.com]
- 3. Quantitative identification of and exposure to synthetic phenolic antioxidants, including butylated hydroxytoluene, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. series.publisso.de [series.publisso.de]
A Comparative Analysis of Synthesis Methods for 2,6-Di-tert-butyl-p-benzoquinone
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,6-Di-tert-butyl-p-benzoquinone is a valuable compound, notably used as an intermediate in the synthesis of novel antihypertensive drugs, and as a highly active antioxidant and polymerization catalyst.[1][2][3] This guide provides a comparative analysis of the primary methods for its synthesis, focusing on the oxidation of 2,6-di-tert-butylphenol (B90309). We will delve into a comparison of reaction conditions, yields, and detailed experimental protocols to provide a comprehensive resource for selecting the optimal synthetic route.
Comparative Performance of Synthesis Methods
The synthesis of this compound is predominantly achieved through the oxidation of 2,6-di-tert-butylphenol. The choice of oxidant and catalyst are the key determinants of the reaction's efficiency, selectivity, and environmental impact. Below is a summary of the quantitative data for the most effective methods.
| Method | Oxidant | Catalyst/Reagent | Solvent | Temperature | Time | Yield/Selectivity |
| Salcomine-Catalyzed Oxidation | Oxygen (O₂) | Salcomine (B1680745) | DMF | 25-50°C | 4 h | 83% (isolated yield) |
| Titanosilicate-Catalyzed Oxidation | Hydrogen Peroxide (35% aq.) | Mesoporous Titanosilicate | Acetonitrile (B52724) | 25-60°C | 0.5-2 h | >95% selectivity with complete substrate conversion |
| Hydrogen Bromide-Mediated Oxidation | Hydrogen Peroxide (60% aq.) | Hydrogen Bromide | Methanol (B129727) | Reflux | 25 min | 89.4% (crystallized) |
| Divanadium-Polyoxovanadate Catalysis | Hydrogen Peroxide (35% aq.) | Divanadium-polyoxovanadate | Acetonitrile | 40°C | 40 min | 90% selectivity with 98% substrate conversion |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Salcomine-Catalyzed Oxidation with Molecular Oxygen
This method is highly selective and uses molecular oxygen as a green oxidant. The protocol is well-established and provides a high yield of the pure product.[4]
Experimental Procedure: [4]
-
A 200-mL, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube.
-
The flask is charged with 41.2 g (0.200 mole) of 2,6-di-tert-butylphenol and 75 mL of N,N-dimethylformamide (DMF).
-
To this solution, 2.5 g (0.0075 mole) of salcomine (bis(salicylidene)ethylenediiminocobalt(II)) is added.
-
With vigorous stirring, oxygen is introduced through the gas-inlet tube at a rate that maintains the reaction temperature below 50°C.
-
The introduction of oxygen is continued for 4 hours. The reaction is complete when the temperature drops to approximately 25°C.
-
The reaction mixture is then poured onto 500 g of crushed ice containing 15 mL of 4 N hydrochloric acid.
-
The resulting yellow-brown precipitate is collected by suction filtration.
-
The filter cake is washed successively with three 50-mL portions of 1 N hydrochloric acid, three 100-mL portions of water, and two 25-mL portions of cold ethanol (B145695).
-
The crude product is dried under reduced pressure at 50°C for 3 hours.
-
Recrystallization from ethanol yields 36.5 g (83%) of pure this compound as a dark-yellow crystalline solid with a melting point of 65–66°C.
Method 2: Titanosilicate-Catalyzed Oxidation with Hydrogen Peroxide
This method offers high selectivity and complete conversion of the starting material in a relatively short reaction time.[1][5]
Experimental Procedure: [1]
-
The oxidation is carried out in a suitable reactor with stirring.
-
2,6-di-tert-butylphenol is dissolved in acetonitrile to an initial concentration of 0.1–0.4 mol/L.
-
A mesoporous amorphous titanosilicate catalyst (with a Si/Ti molar ratio of 20–80) is added in an amount of 2.5–10 wt% based on the total reaction mass.
-
A 35% aqueous solution of hydrogen peroxide is added, with a molar ratio of 2,6-di-tert-butylphenol to H₂O₂ of 1:2 to 1:4.
-
The reaction is conducted at a temperature of 25–60°C for a duration of 0.5–2 hours.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude product can be further purified by crystallization.
Method 3: Hydrogen Bromide-Mediated Oxidation with Hydrogen Peroxide
This protocol is a rapid and high-yielding method for the synthesis of this compound.[6]
Experimental Procedure: [6]
-
A solution of 11 g (53.3 mmol) of 2,6-di-tert-butylphenol, 8 mL of 60% hydrogen peroxide, and 5 g (61.7 mmol) of hydrogen bromide in 150 mL of methanol is prepared in a round-bottom flask.
-
The solution is refluxed for 25 minutes.
-
The solution is then concentrated, upon which 10.5 g (89.4%) of 2,6-di-tert-butyl-1,4-benzoquinone crystallizes.
-
The crystallized product is collected by filtration.
Synthesis Pathways and Experimental Workflow
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.
References
- 1. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ppor.az [ppor.az]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to HPLC and GC Methods for the Analysis of 2,6-Di-tert-butyl-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 2,6-Di-tert-butyl-p-benzoquinone. The objective is to offer a comparative overview of their performance, enabling researchers to select the most suitable method based on their specific analytical requirements.
Introduction to this compound and Analytical Techniques
This compound is a chemical compound used as an antioxidant and a polymerization inhibitor. Accurate and reliable quantification of this compound is crucial in various stages of research and development, as well as in quality control processes. Both HPLC and GC are powerful chromatographic techniques widely employed for the separation and analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. HPLC is particularly well-suited for non-volatile and thermally labile compounds.
Gas Chromatography (GC) , on the other hand, utilizes a gaseous mobile phase (carrier gas) to transport the sample through a separating column. This technique is ideal for volatile and thermally stable compounds. For enhanced identification capabilities, GC is often coupled with a mass spectrometer (GC-MS).
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities. The following table summarizes the key performance parameters of typical HPLC and GC methods for this analysis.
| Parameter | HPLC with UV Detection | Gas Chromatography with Mass Spectrometry (GC-MS) |
| Linearity Range | 0.1 - 500 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | < 0.40 µg/mL | 0.02 - 0.34 ng/g |
| Limit of Quantitation (LOQ) | < 1.21 µg/mL | 0.08 - 1.14 ng/g |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Sample Throughput | Moderate | High |
| Sample Preparation | Simple dissolution | May require derivatization |
| Thermal Stability Requirement | Not required | Required |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for quinone analysis and can be adapted and validated for specific laboratory conditions.
HPLC Method Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute as necessary to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Capillary column suitable for nonpolar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL (splitless mode)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations in the desired linear range.
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the chosen solvent, and dilute as necessary to obtain a final concentration within the calibration range.
Method Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results. The following diagram illustrates the logical workflow for the cross-validation of the GC and HPLC methods described.
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Signaling Pathway of Analytical Method Selection
The decision to use either HPLC or GC for the analysis of this compound is guided by a logical pathway that considers the properties of the analyte and the analytical requirements.
Caption: Decision pathway for selecting between HPLC and GC.
Conclusion
Both HPLC and GC are suitable techniques for the analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.
-
HPLC is a robust and versatile method that does not require the analyte to be volatile or thermally stable. It is often the preferred method for routine quality control analysis in pharmaceutical settings due to its high precision and accuracy.
-
GC-MS offers superior sensitivity and selectivity, making it an excellent choice for trace-level analysis or for the analysis of complex matrices where identification of unknown impurities is required. However, it requires the analyte to be thermally stable.
It is recommended that laboratories validate their chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure the generation of reliable and accurate data.
A Comparative Guide to the Specificity of 2,6-Di-tert-butyl-p-benzoquinone in Biological Assays
Introduction to 2,6-Di-tert-butyl-p-benzoquinone
This compound (DTBQ) is a derivative of p-benzoquinone characterized by two bulky tert-butyl groups. This structure imparts significant steric hindrance, influencing its reactivity and biological interactions. It is known to be a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT) and has been investigated for its own biological activities, including antioxidant and potential antimicrobial properties.[1] Its primary mechanism of action as an antioxidant is attributed to its ability to scavenge free radicals.[1]
Comparison with Alternative Compounds
To evaluate the specificity and performance of this compound, it is compared with three other quinone-based compounds commonly used in biological research for their antioxidant and redox-modulating properties: Coenzyme Q10 (CoQ10), Idebenone, and MitoQ.
Qualitative Comparison of Biological Activities
| Compound | Primary Biological Role/Target | Key Features |
| This compound | Antioxidant, free radical scavenger.[1] | Metabolite of BHT; bulky tert-butyl groups influence reactivity.[1] |
| Coenzyme Q10 (CoQ10) | Essential component of the mitochondrial electron transport chain; antioxidant. | Naturally produced in the body; fat-soluble. |
| Idebenone | Synthetic analogue of CoQ10; potent antioxidant. | Shorter side chain than CoQ10, potentially altering its interaction with mitochondrial complexes. |
| MitoQ | Mitochondria-targeted antioxidant. | Modified ubiquinone with a triphenylphosphonium cation that directs it to the mitochondria. |
Data Presentation: Antioxidant and Enzymatic Activity
A direct quantitative comparison of the antioxidant capacity of this compound using standardized assays like DPPH and ABTS is challenging due to the limited availability of specific IC50 values in published literature. However, data for related quinones and the selected alternatives provide a valuable context for its potential efficacy.
Table 1: Comparative Antioxidant and Enzyme Inhibition Data (IC50/EC50/Kᵢ in µM)
| Compound | DPPH Assay | ABTS Assay | Cholinesterase Inhibition (AChE) | Cholinesterase Inhibition (BChE) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| tert-Butyl-1,4-benzoquinone * | - | - | Similar to scaffold | ~7 times less potent than top inhibitors in the study |
| Coenzyme Q10 | EC50 > α-Tocopherol[2] | Data not available | Data not available | Data not available |
| Idebenone | Data not available | Data not available | Data not available | Data not available |
| MitoQ | Data not available | Data not available | Data not available | Data not available |
| Trolox (Standard) | ~3.77 µg/mL | ~2.93 µg/mL | Not applicable | Not applicable |
Note: Data for tert-Butyl-1,4-benzoquinone is from a study on various 1,4-benzoquinone (B44022) derivatives and is included to provide an indication of the activity of a structurally related compound.
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below to facilitate the evaluation of this compound and other compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds and a positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader (absorbance at ~517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds and positive control in methanol.
-
Reaction: In a 96-well plate, mix the DPPH solution with the test solutions.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compounds and a positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (absorbance at ~734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add the ABTS•+ working solution to the test compounds in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Mandatory Visualization
Signaling Pathway: Redox Cycling of Quinones
Quinones like this compound can undergo redox cycling, a process that can have both antioxidant and pro-oxidant consequences. The following diagram illustrates this general pathway.
Caption: Generalized redox cycling pathway of quinones, leading to the generation of reactive oxygen species (ROS).
Experimental Workflow: Evaluating Antioxidant Specificity
The following diagram outlines a logical workflow for assessing the specificity of an antioxidant compound like this compound.
Caption: Experimental workflow for evaluating the specificity of an antioxidant compound.
References
Unveiling the Antioxidant Prowess of Benzoquinones: A Comparative Efficacy Review
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the antioxidant efficacy of various benzoquinone compounds. Supported by experimental data, this review delves into their quantitative antioxidant capacities, the methodologies used for their assessment, and the key signaling pathways they modulate.
Benzoquinones, a class of organic compounds characterized by a six-membered ring with two carbonyl groups, are widely recognized for their significant antioxidant properties. Their ability to scavenge free radicals and modulate cellular signaling pathways makes them promising candidates for the development of therapeutic agents against a range of diseases rooted in oxidative stress. This guide provides a comprehensive overview of their comparative efficacy, drawing on data from various in vitro antioxidant assays.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacity of benzoquinones is typically quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the available quantitative data from prominent in vitro antioxidant assays.
Table 1: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results for several 1,4-benzoquinone (B44022) derivatives are presented below, with lower values indicating a weaker reducing ability compared to the standards, Trolox and Butylated Hydroxytoluene (BHT). One study found that the unsubstituted tert-butyl-1,4-benzoquinone (compound 1) had the highest antioxidant potential among the tested benzoquinones, though it was still approximately three times less potent than BHT.[1] In contrast, 2,6-disubstituted derivatives have shown peroxyl radical scavenging activity comparable to that of Trolox.[1]
| Compound | Concentration (µM) | FRAP Value (µM Fe²⁺) |
| tert-butyl-1,4-benzoquinone | 50 | ~15 |
| 100 | ~25 | |
| 2,5-di-tert-butyl-1,4-benzoquinone | 50 | ~10 |
| 100 | ~18 | |
| 2,6-di-tert-butyl-1,4-benzoquinone | 50 | ~8 |
| 100 | ~15 | |
| Standard Antioxidants | ||
| Trolox | 50 | ~45 |
| 100 | ~90 | |
| BHT | 50 | ~40 |
| 100 | ~80 |
Table 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants. The table below presents the IC50 values for Thymoquinone, a prominent benzoquinone found in Nigella sativa, and its source, Black Cumin Seed Oil (BCSO).
| Compound | IC50 (µg/mL) |
| Thymoquinone (TQ) | 72.31 ± 0.26 |
| Black Cumin Seed Oil (BCSO) | 27.15 ± 0.11 |
| Standard Antioxidants | |
| Trolox | 1.87 ± 0.04 |
| α-tocopherol | 2.54 ± 0.03 |
Data sourced from a study evaluating the antioxidant properties of Black Cumin Seed Oil and Thymoquinone.[2]
It is important to note that direct comparative studies for a wide range of benzoquinones using standardized assays are limited, which can make direct comparisons across different studies challenging.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experimental assays are provided below.
DPPH Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectroscopic grade)
-
Test benzoquinone compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of concentrations of the test benzoquinone compounds and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), resulting in a decrease in its characteristic blue-green color.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test benzoquinone compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test benzoquinone compounds and the positive control.
-
Reaction Mixture: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, benzoquinone antioxidants exert their effects by modulating key cellular signaling pathways involved in inflammation and apoptosis.
TLR4-CD14 Signaling Pathway
Certain benzoquinone derivatives have been shown to modulate the Toll-like receptor 4 (TLR4)-CD14 signaling pathway.[4] This pathway is a critical component of the innate immune system, and its dysregulation can lead to chronic inflammation. Benzoquinones can interfere with this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
References
Safety Operating Guide
Proper Disposal of 2,6-Di-tert-butyl-p-benzoquinone: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2,6-Di-tert-butyl-p-benzoquinone is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste effectively. Adherence to these protocols will minimize risks and ensure that disposal methods align with regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Always work in a well-ventilated area and wear the requisite Personal Protective Equipment (PPE) to prevent exposure.[3][4]
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To protect against dust particles and splashes that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-impermeable and fire/flame-resistant gloves and clothing. | To prevent skin contact which can lead to irritation.[1][3] |
| Respiratory Protection | A full-face respirator if exposure limits are exceeded or if irritation is experienced. | To avoid inhalation of dust that may cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[3] This can be achieved by controlled incineration with flue gas scrubbing to prevent harmful emissions.[3] It is imperative not to discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
Experimental Protocol for Waste Handling and Disposal:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and suitable sealed container for disposal.[2][5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing or reducing agents.[4]
-
-
Accidental Spill Cleanup:
-
In the event of a spill, evacuate personnel from the immediate area.[3]
-
Wear the appropriate PPE as outlined in the table above.
-
Prevent the formation of dust.[3]
-
Carefully sweep or vacuum the spilled material and place it into a suitable container for disposal.[5]
-
Avoid allowing the chemical to enter drains or waterways.[1][2]
-
-
Container Decontamination:
-
Empty containers should be triple-rinsed (or equivalent).[3]
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, containers can be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a designated landfill.[3]
-
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Di-tert-butyl-P-benzoquinone
Comprehensive Safety and Handling Guide: 2,6-Di-tert-butyl-P-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling this compound (CAS No. 719-22-2). Adherence to these procedures is critical to ensure personal safety and minimize laboratory contamination.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous chemical. Key hazards include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.
Immediate precautions involve handling the chemical in a well-ventilated area, preferably within a chemical fume hood, and utilizing the correct personal protective equipment to prevent exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against dust particles and splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Butyl rubber recommended). A flame-retardant lab coat and clothing that fully covers the legs. | Prevents skin contact, which can cause irritation. Butyl rubber is recommended for handling ketones. Nitrile gloves have poor resistance to ketones and are not recommended for prolonged contact. |
| Respiratory Protection | Required when engineering controls are insufficient or during spill cleanup. See the table below for specific respirator types. | Protects against inhalation of dust particles, which can cause respiratory tract irritation. |
Respiratory Protection Selection
In the absence of established occupational exposure limits (OELs), respirator selection should be based on the operational task and potential for aerosol generation. The following table provides guidance based on OSHA's Assigned Protection Factors (APFs).[1][2][3][4] An APF is the workplace level of respiratory protection that a respirator or class of respirators is expected to provide.[1][2]
| Assigned Protection Factor (APF) | Respirator Type | When to Use |
| 10 | Half-mask air-purifying respirator with N95, R95, or P100 filters. | For tasks with low dust generation potential (e.g., weighing small quantities in a ventilated enclosure). |
| 25 | Loose-fitting Powered Air-Purifying Respirator (PAPR). | For tasks with moderate dust generation or when a higher level of protection is desired. |
| 50 | Full-facepiece air-purifying respirator with N95, R95, or P100 filters. | For tasks with a higher potential for dust generation or when eye protection is also needed. |
| 1,000 | Full-facepiece Powered Air-Purifying Respirator (PAPR) with HEPA filters. | For major spill cleanup or situations with high airborne concentrations. |
Operational Plans
Safe Handling and Experimental Protocol
3.1. General Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
3.2. Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for safely preparing a stock solution from solid this compound.
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Ensure a chemical spill kit is accessible.
-
Don all required PPE as specified in the table above (safety goggles, butyl rubber gloves, lab coat).
-
Place a container with a lid on an analytical balance and tare it.
-
-
Weighing:
-
Inside the chemical fume hood, carefully transfer the desired amount of this compound powder from the stock bottle to the tared container.
-
Keep the stock bottle and the weighing container closed as much as possible to minimize dust generation.
-
Close the lid of the weighing container and re-weigh it on the balance to get the precise mass of the powder.
-
-
Dissolution:
-
Return the container to the fume hood.
-
Add a portion of the desired solvent to a beaker or flask.
-
Carefully add the weighed powder to the solvent.
-
Use a magnetic stirrer or gentle swirling to dissolve the solid completely.
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker or flask with a small amount of solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Add solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Cleanup:
-
Decontaminate all non-disposable equipment (spatulas, glassware) with an appropriate solvent.
-
Wipe down the work surface inside the fume hood.
-
Dispose of all contaminated disposable materials (weighing paper, gloves) in a designated hazardous waste container.
-
Spill and Emergency Procedures
4.1. Minor Spill (Solid Powder)
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Wear a minimum of a half-mask respirator with P100 filters, safety goggles, a lab coat, and two pairs of butyl rubber gloves.
-
Containment: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.
Disposal Plans
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and unused chemical, must be treated as hazardous waste.
5.1. Waste Collection Workflow
The following diagram outlines the process for proper waste collection and disposal.
Caption: Hazardous waste disposal workflow.
5.2. Disposal Procedure
-
Segregation: Do not mix this waste with other waste streams unless compatible.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing and reducing agents.
-
Disposal: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Arrange for pickup by your institution's environmental health and safety department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
